molecular formula C9H16N2O3 B1307537 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid CAS No. 702670-21-1

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B1307537
CAS No.: 702670-21-1
M. Wt: 200.23 g/mol
InChI Key: BKBIGCHIMUUAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (CAS 702670-21-1) is a high-purity chemical building block designed for research and development applications. With a molecular formula of C9H16N2O3 and a molecular weight of 200.238 g/mol , this compound features both a carboxylic acid and a dimethylcarbamoyl group on a piperidine ring, making it a versatile intermediate for medicinal chemistry and drug discovery. The carboxylic acid functional group can be readily converted into various derivatives, such as acid chlorides, esters, and amides, through established nucleophilic acyl substitution reactions . This reactivity allows researchers to efficiently create a diverse library of compounds for structure-activity relationship (SAR) studies. Furthermore, the piperidine scaffold is a privileged structure in pharmacology, frequently found in active pharmaceutical ingredients. This compound is intended for use as a synthetic intermediate in organic synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(dimethylcarbamoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-4-7(6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBIGCHIMUUAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392787
Record name 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702670-21-1
Record name 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in Modern Drug Discovery

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a tailored molecular scaffold of significant interest in contemporary medicinal chemistry. As a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake, this compound and its analogues are pivotal in the exploration of novel therapeutics for a range of neurological disorders.[1][2][3] The introduction of the dimethylcarbamoyl moiety at the piperidine nitrogen modulates the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[4] This guide provides a comprehensive, technically-grounded exposition of a viable synthetic route to this valuable research compound, intended for an audience of researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Approach

The synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid fundamentally involves the formation of a stable amide bond between the secondary amine of the piperidine ring in piperidine-3-carboxylic acid (also known as nipecotic acid) and a dimethylcarbamoyl group. The primary challenge lies in the selective acylation of the piperidine nitrogen without interfering with the carboxylic acid functionality.

A direct and efficient approach involves the reaction of piperidine-3-carboxylic acid with dimethylcarbamoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_workup Work-up and Purification cluster_product Final Product Piperidine-3-carboxylic_acid Piperidine-3-carboxylic acid (Nipecotic Acid) Reaction_Vessel Reaction with Dimethylcarbamoyl Chloride in the presence of a base Piperidine-3-carboxylic_acid->Reaction_Vessel Quenching Aqueous Quench Reaction_Vessel->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Chromatography/Recrystallization Extraction->Purification Final_Product 1-(Dimethylcarbamoyl)piperidine- 3-carboxylic acid Purification->Final_Product

Caption: A streamlined workflow for the synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Detailed Synthetic Protocol

This protocol outlines a robust method for the synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
Piperidine-3-carboxylic acid498-95-3C₆H₁₁NO₂≥97%Sigma-Aldrich
Dimethylcarbamoyl chloride79-44-7C₃H₆ClNO≥98%Sigma-Aldrich
Triethylamine121-44-8C₆H₁₅N≥99%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)7647-01-0HCl1 M aqueous solutionFisher Scientific
Sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄AnhydrousVWR
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise to the suspension. Stir the mixture for 15 minutes to ensure complete deprotonation of the carboxylic acid and neutralization of any residual acid.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of dimethylcarbamoyl chloride (1.2 eq) in anhydrous DCM (2 mL/g) dropwise via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl to neutralize the excess triethylamine. Adjust the pH to approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/petroleum ether) can be employed.[1]

Mechanistic Insights

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The presence of triethylamine is critical; it serves as a base to deprotonate the carboxylic acid, enhancing the nucleophilicity of the piperidine nitrogen, and to scavenge the HCl byproduct, which would otherwise protonate the starting material and impede the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine-3-carboxylic acid Product 1-(Dimethylcarbamoyl)piperidine- 3-carboxylic acid Piperidine->Product + DMCC Dimethylcarbamoyl chloride DMCC->Product Triethylamine, DCM HCl + HCl

Caption: Overall reaction scheme for the synthesis.

Characterization and Validation

The identity and purity of the synthesized 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the dimethylcarbamoyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling Precautions

  • Dimethylcarbamoyl chloride is highly toxic and a suspected carcinogen. [5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) must be worn.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Triethylamine is corrosive and has a strong odor. Handle with care in a fume hood.

  • Hydrochloric acid is corrosive. Handle with appropriate care to avoid skin and eye contact.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reaction time and monitor by TLC.
Loss during work-up.Perform extractions carefully. Ensure complete neutralization before extraction.
Impure Product Presence of unreacted starting material.Optimize chromatography conditions.
Formation of byproducts.Control reaction temperature carefully during the addition of dimethylcarbamoyl chloride.

Conclusion: A Gateway to Novel Chemical Matter

The synthetic route detailed herein provides a reliable and scalable method for the preparation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently synthesize this valuable building block, enabling the exploration of new chemical space in the quest for innovative therapeutics.

References

  • CN106831540A - A kind of preparation method of (S)
  • CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google P
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

  • WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google P
  • Synthesis of 1-N-(2,6-dimethyl phenyl)
  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (URL: [Link])

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - DigitalCommons@TMC. (URL: [Link])

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv. (URL: [Link])

  • (PDF) Discovery of piperidine carboxamide TRPV1 antagonists - ResearchGate. (URL: [Link])

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (URL: [Link])

  • Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... - ResearchGate. (URL: [Link])

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: [Link])

  • 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem. (URL: [Link])

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - MDPI. (URL: [Link])

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH. (URL: [Link])

  • Dimethylcarbamoyl chloride - Wikipedia. (URL: [Link])

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed. (URL: [Link])

Sources

physicochemical properties of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Introduction

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a derivative of nipecotic acid, featuring a piperidine core structure. This core is a prevalent motif in medicinal chemistry, valued for its favorable pharmacokinetic profile. The molecule is functionalized with a carboxylic acid at the 3-position and a dimethylcarbamoyl group at the 1-position (the piperidine nitrogen). These modifications introduce specific hydrogen bonding capabilities and polarity, which are critical determinants of the molecule's behavior in biological systems.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the foundation upon which successful therapeutic development is built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its efficacy, safety, and formulation strategy.[1][2] Optimizing physicochemical properties is a central tenet of medicinal chemistry, aimed at reducing attrition rates in the drug discovery pipeline and designing molecules with a higher probability of clinical success.[3][4] This guide provides a detailed examination of the core , the experimental methodologies used to determine them, and the causal relationships between these properties and a compound's potential as a drug candidate.

Molecular Structure and Core Data

A compound's identity and fundamental characteristics are encapsulated by its structure and associated identifiers. This information serves as the primary reference point for all subsequent experimental and computational analyses.

Chemical Structure: Chemical structure of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Table 1: Core Identifiers and Predicted Physicochemical Properties

PropertyValueSource
CAS Number 702670-21-1Chemical Abstracts Service[5]
Molecular Formula C₉H₁₆N₂O₃-
Molecular Weight 200.24 g/mol -
Predicted XlogP -0.9 to -1.5Structure-based Prediction
Predicted Hydrogen Bond Donor Count 1Structure-based Prediction
Predicted Hydrogen Bond Acceptor Count 4Structure-based Prediction
Predicted Rotatable Bond Count 2Structure-based Prediction

*Note: Predicted values are derived from computational models based on the chemical structure, as direct, comprehensive experimental data is not widely published. These predictions offer a valuable starting point for experimental design.

Key Physicochemical Properties and Experimental Determination

The following sections delve into the critical physicochemical parameters, explaining their significance in drug development and outlining standardized protocols for their experimental determination.

Acid Dissociation Constant (pKa)

Scientific Significance: The pKa is a measure of the acidity of a molecule. It dictates the extent of ionization of a compound at a given pH.[6] For 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, the carboxylic acid group is acidic, while the tertiary amine of the piperidine ring is basic. The ionization state is crucial as it directly influences solubility, membrane permeability, and the ability to interact with biological targets. An accurate pKa value is fundamental for predicting a drug's behavior in the varying pH environments of the gastrointestinal tract and bloodstream.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and widely used method for pKa determination.[7][8] It involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in a suitable solvent, typically purified water or a co-solvent system if solubility is limited.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[7] For diprotic or polyprotic compounds, multiple inflection points may be observed.

Logical Workflow for pKa Determination via Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A 1. Dissolve Compound in Solvent B 2. Calibrate pH Meter A->B C 3. Add Titrant (e.g., NaOH) Incrementally B->C D 4. Record pH after Each Addition C->D D->C Repeat until curve is complete E 5. Plot pH vs. Titrant Volume F 6. Identify Inflection Point (Equivalence Point) E->F G 7. Determine pH at 50% Titration (pKa) F->G G A 1. Prepare Pre-saturated Octanol & Aqueous Phases B 2. Add Compound to Biphasic System A->B C 3. Shake to Equilibrate B->C D 4. Allow Phases to Separate C->D E 5. Sample Each Phase D->E F 6. Analyze Concentration (e.g., HPLC-UV) E->F G 7. Calculate Ratio: [Organic]/[Aqueous] F->G H 8. log(Ratio) = logP or logD G->H

Caption: Workflow for logP determination.

Aqueous Solubility

Scientific Significance: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that critically affects drug absorption from the gastrointestinal tract. [9]Poor solubility is a leading cause of failure for drug candidates, as insufficient dissolution can lead to low and erratic bioavailability. [9]Solubility data is essential for designing appropriate formulations and interpreting results from in vitro assays. [10] Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Thermodynamic solubility represents the true equilibrium solubility and is considered the gold standard. [11] Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific volume of the aqueous medium (e.g., purified water or a buffer of a specific pH).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. [12]A modified method involving heating to accelerate dissolution followed by cooling and seeding can also be used. [13]3. Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS. [12]5. Result Reporting: The solubility is reported in units such as mg/mL or µM.

Logical Workflow for Thermodynamic Solubility Determination

G A 1. Add Excess Solid to Aqueous Buffer B 2. Agitate at Constant Temp for 24-48h to Reach Equilibrium A->B C 3. Centrifuge & Filter to Remove Undissolved Solid B->C D 4. Collect Saturated Supernatant C->D E 5. Quantify Concentration (e.g., LC-MS) D->E F Result: Equilibrium Solubility E->F

Caption: Workflow for solubility determination.

Melting Point

Scientific Significance: The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property used to assess the purity of a compound. [14]Pure crystalline compounds typically have a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range. The melting point also provides an indication of the crystal lattice energy; a higher melting point often correlates with lower solubility, as described by the General Solubility Equation. [10] Experimental Protocol: Capillary Melting Point Determination This is the most common and accessible method for determining the melting point of a crystalline solid. [15] Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle. [16]2. Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm. [16][17]3. Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. [16]4. Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. [16]5. Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted into a clear liquid (T2). The melting point is reported as the range T1-T2. [14] Logical Workflow for Melting Point Determination

G A 1. Prepare Dry, Powdered Sample B 2. Pack 2-3 mm of Sample into Capillary Tube A->B C 3. Place Capillary in Melting Point Apparatus B->C D 4. Heat Rapidly to ~15°C Below Expected MP C->D E 5. Reduce Heating Rate to 1-2°C per minute D->E F 6. Record Temp (T1) at First Sign of Melting E->F G 7. Record Temp (T2) when Completely Liquid F->G H Result: Melting Range (T1-T2) G->H

Caption: Workflow for melting point determination.

Conclusion

The —namely its pKa, lipophilicity, aqueous solubility, and melting point—are interdependent parameters that collectively define its potential for development as a therapeutic agent. The presence of both an acidic carboxylic acid and a basic piperidine nitrogen makes its ionization state, and thus its logD and solubility, highly dependent on pH. The dimethylcarbamoyl group adds polarity and hydrogen bonding capacity, which will influence all of these key properties.

While computational tools provide valuable initial estimates, the experimental determination of these characteristics, using the standardized protocols outlined in this guide, is indispensable. The data derived from these experiments provides the authoritative grounding required to make critical decisions in lead optimization, candidate selection, and formulation development. For researchers working with this molecule, a systematic profiling of its physicochemical properties is the first and most critical step toward understanding its biological behavior and unlocking its therapeutic potential.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015).
  • Avdeef, A., et al. (2007).
  • Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Mcule.
  • Kyriacou, D., & Gavalas, A. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Melting point determin
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. (n.d.). BLD Pharm.
  • 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts.
  • Hill, B. D., & Zeller, M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe.
  • Drug Physicochemical Properties Explained. (2026). B.
  • Measuring the Melting Point. (2023). Westlab Canada.
  • Beig, A., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • experiment (1) determination of melting points. (2021). SlideShare.
  • Determination of Melting Point. (n.d.). Clarion University.
  • Sanghvi, T., & Yalkowsky, S. H. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • How to calcul
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • Zielińska, A., et al. (2024).
  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry.
  • Aqueous Solubility Assays. (n.d.).
  • In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid. (2025). Benchchem.
  • An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid. (2025). Benchchem.
  • 1-methylpiperidine-3-carboxylic Acid. (n.d.). PubChem.
  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.).
  • Carboxylic Acids. (n.d.). AMERICAN ELEMENTS®.
  • Application Note: Mass Spectrometry Characterization of 1-Carbamoylpiperidine-3-carboxylic acid. (2025). Benchchem.
  • In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid. (2025). Benchchem.
  • 1-(1,1-Dimethylethyl) (3R)
  • Feng, Z. M., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • (3S)-piperidine-3-carboxylic acid hydrochloride. (n.d.). PubChem.
  • 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. (n.d.).
  • Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • (S)-1-Boc-piperidine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • By-product identification in "1-Carbamoylpiperidine-3-carboxylic acid" synthesis. (2025). Benchchem.
  • Nipecotic Acid. (n.d.). PubChem.
  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2023).
  • Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. (n.d.). Bouling Chemical Co., Limited.
  • Kennelly, E. J., et al. (2010). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Journal of pharmaceutical and biomedical analysis.
  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). (2018). Forensic Toxicology.

Sources

An In-Depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 702670-21-1

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in pharmaceutical development, known for conferring favorable pharmacokinetic properties. The incorporation of a dimethylcarbamoyl group at the 1-position and a carboxylic acid at the 3-position introduces specific functionalities that can modulate a molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block for novel therapeutic agents. This document details the physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, and outlines a comprehensive analytical strategy for the characterization of this compound. The causality behind methodological choices is explained, providing a framework for practical application in a research and development setting.

Introduction and Scientific Context

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, including treatments for cancer, Alzheimer's disease, and neuropathic pain.[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow for diverse biological interactions. The functionalization of the piperidine core is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a derivative of nipecotic acid (piperidine-3-carboxylic acid), a known inhibitor of γ-aminobutyric acid (GABA) uptake.[3] The introduction of the N,N-dimethylcarbamoyl group (-C(=O)N(CH₃)₂) serves to replace the acidic N-H proton of the parent piperidine, thereby increasing its metabolic stability and altering its lipophilicity and hydrogen bonding potential. This modification can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making this compound a valuable intermediate for the synthesis of new chemical entities with potentially improved therapeutic profiles.

Physicochemical Properties

While extensive experimental data for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is not widely published, its key physicochemical properties can be reliably predicted based on its structure. These properties are crucial for its handling, formulation, and in silico modeling.

PropertyValueSource/Method
CAS Number 702670-21-1Chemical Abstracts Service
Molecular Formula C₉H₁₆N₂O₃-
Molecular Weight 200.24 g/mol -
Appearance Predicted to be a white to off-white solidExpert Prediction
Solubility Predicted to be soluble in water and polar organic solvents like methanol and DMSOExpert Prediction
Predicted XlogP -0.8Computational Prediction
Predicted Hydrogen Bond Donor Count 1 (from the carboxylic acid OH)Computational Prediction
Predicted Hydrogen Bond Acceptor Count 4 (from C=O and N of the carbamoyl group, and C=O and OH of the carboxylic acid)Computational Prediction
Predicted Rotatable Bond Count 2Computational Prediction

Proposed Synthesis and Experimental Protocol

A logical and efficient synthetic route to 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid involves the direct N-carbamoylation of a suitable piperidine-3-carboxylic acid precursor. This approach is predicated on the nucleophilicity of the secondary amine of the piperidine ring.

Synthetic Rationale and Causality

The chosen synthetic strategy is the reaction of a piperidine-3-carboxylic acid ester with dimethylcarbamoyl chloride. The ester protecting group on the carboxylic acid is crucial to prevent unwanted side reactions, such as the formation of an amide with the dimethylcarbamoyl chloride. A methyl or ethyl ester is a suitable choice due to the ease of its subsequent hydrolysis under basic conditions to yield the final carboxylic acid. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the formation of the piperidine hydrochloride salt, which would be unreactive.

Proposed Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Carbamoylation cluster_2 Step 3: Saponification A Piperidine-3-carboxylic acid B Methyl piperidine-3-carboxylate A->B  MeOH, SOCl₂   C Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate B->C  (CH₃)₂NCOCl, Et₃N, DCM   D 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid C->D  1. LiOH, THF/H₂O  2. HCl (aq)

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl piperidine-3-carboxylate

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-3-carboxylic acid (1 equiv.).

  • Reagent Addition: Add anhydrous methanol (MeOH, 10 volumes). Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and SOCl₂.

  • Isolation: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude methyl piperidine-3-carboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve the crude methyl piperidine-3-carboxylate (1 equiv.) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv.). Cool the solution to 0 °C.

  • Carbamoylating Agent Addition: Slowly add dimethylcarbamoyl chloride ((CH₃)₂NCOCl, 1.1 equiv.) dropwise.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ester.

Step 3: Synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

  • Reaction Setup: Dissolve the purified methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1 M HCl (aq).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or a mixture of DCM and isopropanol.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization to afford the final product, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Analytical Characterization Strategy

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Spectroscopic Analysis Workflow

G A Synthesized Compound B Mass Spectrometry (MS) - Confirm Molecular Weight A->B C Infrared (IR) Spectroscopy - Identify Functional Groups A->C D Nuclear Magnetic Resonance (NMR) - Elucidate Structure A->D G Purity Assessment - HPLC / Elemental Analysis A->G E ¹H NMR D->E F ¹³C NMR D->F

Caption: A comprehensive analytical workflow for characterization.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorptions for the key functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Rationale
O-H stretch (Carboxylic Acid)3300-2500 (very broad)Characteristic of hydrogen-bonded carboxylic acids.[5]
C-H stretch (Aliphatic)2950-2850From the piperidine ring and methyl groups.
C=O stretch (Carboxylic Acid)~1710Typical for a saturated, dimeric carboxylic acid.[6]
C=O stretch (Amide)1650-1630The N,N-disubstituted amide carbonyl stretch.[7]
C-N stretch1320-1210From the carbamoyl and piperidine C-N bonds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

    • ~12 ppm (s, 1H, broad): The acidic proton of the carboxylic acid.

    • ~2.8-3.5 ppm (m): Protons on the piperidine ring adjacent to the nitrogen.

    • ~2.8 ppm (s, 6H): The two equivalent methyl groups of the dimethylcarbamoyl moiety.

    • ~1.5-2.5 ppm (m): The remaining protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.

    • ~175-185 ppm: The carbonyl carbon of the carboxylic acid.[7]

    • ~165-170 ppm: The carbonyl carbon of the dimethylcarbamoyl group.

    • ~40-55 ppm: Carbons of the piperidine ring adjacent to the nitrogen.

    • ~37 ppm: The two equivalent methyl carbons of the dimethylcarbamoyl group.

    • ~20-30 ppm: The remaining carbons of the piperidine ring.

Mass Spectrometry (MS):

  • Method: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic piperidine nitrogen.

  • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 201.25.

  • Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water (-18 Da), the loss of the carboxylic acid group (-45 Da), and cleavage of the piperidine ring.[8]

Potential Applications and Future Directions

Given its structural relationship to known bioactive molecules, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. The piperidine-3-carboxylic acid core is a known pharmacophore for targeting transporters and enzymes in the central nervous system.[9] The dimethylcarbamoyl group can enhance drug-like properties.

Potential areas for investigation include:

  • CNS Disorders: Synthesis of derivatives as potential GABA uptake inhibitors or for targeting other CNS receptors.

  • Oncology: Use as a building block for the synthesis of kinase inhibitors or other anti-cancer agents.

  • Infectious Diseases: Incorporation into molecules targeting bacterial or viral enzymes.

Further research should focus on the synthesis and biological evaluation of a library of compounds derived from this core structure to explore its full therapeutic potential.

Conclusion

This technical guide provides a detailed, albeit partially predictive, framework for the synthesis, characterization, and potential application of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. While a lack of published experimental data necessitates a reliance on established chemical principles and data from analogous structures, the proposed methodologies are robust and scientifically sound. This document serves as a valuable resource for researchers and drug development professionals seeking to utilize this versatile chemical entity in their scientific endeavors.

References

  • Hall, H. K., Jr., & Morgan, P. W. (1959). The Rates of Reaction of Some Acyl Halides with Secondary Amines. Journal of Organic Chemistry, 24(2), 258–259.
  • ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Download Scientific Diagram].
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Oregon State University. (n.d.).
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Cimino, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Litwinowicz, M., & Kijeński, J. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Sustainable Chemical Processes, 3(1).
  • Chemistry LibreTexts. (2022, September 24). 21.
  • ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid.
  • Margetić, D., et al. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Sustainable Chemical Processes, 3, 27.
  • BenchChem. (2025).
  • Itoh, T., et al. (2007). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles, 71(3), 567-572.
  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Kumar, A., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(5), 609-614.
  • Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved January 21, 2026.
  • PubMed. (2018). Formylation Reaction of Amines Using N-Formylcarbazole.
  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Download Scientific Diagram].
  • The Royal Society of Chemistry. (n.d.). Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [PDF]. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19). [Download Scientific Diagram].
  • Organic Chemistry Portal. (n.d.).
  • BLD Pharm. (n.d.). 498-95-3|Piperidine-3-carboxylic acid.
  • BenchChem. (2025). In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide.
  • SciELO. (2014). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Google Patents. (2006).
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Download Scientific Diagram]. Retrieved January 21, 2026.
  • PubMed. (1982). Changes in brain piperidine levels under anesthesia: mass fragmentographic analysis.
  • MDPI. (2022).
  • Googleapis.com. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • BenchChem. (2025). In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid.
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. [Download Scientific Diagram]. Retrieved January 21, 2026.
  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Advances in Journal of Chemistry A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • PubMed. (2024, January 3). The antiplasmodial activity of the carboxylic acid metabolite of piperaquine and its pharmacokinetic profiles in healthy volunteers.
  • National Center for Biotechnology Information. (2023, September 7).
  • Encyclopedia.pub. (2023, February 9).

Sources

Design, Synthesis, and Evaluation of 1-(Dimethylcarbamoyl)nipecotic Acid Structural Analogs as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its synaptic concentration is meticulously regulated by a family of GABA transporters (GATs). The inhibition of these transporters, particularly GAT1, represents a clinically validated strategy for increasing GABAergic tone, offering therapeutic potential for conditions like epilepsy and neuropathic pain. Nipecotic acid, a cyclic GABA analog, is a potent inhibitor of GATs but is therapeutically limited by its hydrophilic, zwitterionic nature, which prevents it from crossing the blood-brain barrier (BBB). This guide delves into the extensive efforts to overcome this limitation through the design of structural analogs, with a conceptual focus originating from N-substituted derivatives such as 1-(Dimethylcarbamoyl)nipecotic acid. We will explore the foundational structure-activity relationships (SAR), synthetic strategies, and bio-evaluation protocols that have driven the development of potent, CNS-penetrant GAT inhibitors. This document serves as a technical resource, synthesizing field-proven insights and detailed methodologies to aid researchers in the continued exploration of this critical therapeutic target.

The Foundational Challenge: From Nipecotic Acid to CNS-Active Therapeutics

The therapeutic utility of modulating the GABAergic system is well-established. A primary mechanism for enhancing GABA-mediated neurotransmission is to prevent its reuptake from the synaptic cleft, thereby prolonging its inhibitory action.[1] Nipecotic acid is a seminal molecule in this field, acting as a competitive inhibitor of GABA transporters.[2]

Pharmacological Profile of Nipecotic Acid

Nipecotic acid demonstrates inhibitory activity across multiple GAT subtypes, with a notable preference for GAT1. Typical IC₅₀ values are in the low micromolar range for GAT1, and higher for other subtypes (GAT2, GAT3, and GAT4).[3] However, its polar carboxylic acid and secondary amine groups render it zwitterionic at physiological pH. This high polarity is the principal obstacle to its systemic use, as it severely restricts passage across the lipophilic BBB.[4][5]

The Core Strategy: Enhancing Lipophilicity via N-Substitution

The most successful strategy to deliver the nipecotic acid scaffold to the CNS has been the attachment of large, lipophilic substituents to the piperidine nitrogen.[4][5] This modification masks the polar secondary amine and increases the overall lipophilicity of the molecule, facilitating passive diffusion across the BBB. The clinically approved anticonvulsant Tiagabine is the archetypal example of this approach, featuring a diarylalkenyl substituent on the nipecotic acid core.[1][2][6]

The 1-(Dimethylcarbamoyl) moiety represents a specific N-substitution. While less common in the literature than the large aromatic groups, it serves as a conceptual starting point. The carbamoyl group is an amide, which is significantly less basic than the parent amine, and would exist in a neutral state, reducing the zwitterionic character. However, to achieve high-affinity binding, a much larger lipophilic domain is typically required to interact with a hydrophobic pocket within the transporter protein.

The general pharmacophore for high-affinity GAT1 inhibitors derived from nipecotic acid can be visualized as follows:

GAT1_Pharmacophore cluster_0 GAT1 Inhibitor Pharmacophore Head GABA-Mimetic Head (Nipecotic Acid Core) Linker Spacer/Linker (e.g., Alkene, Alkyne, Ether) Head->Linker N-Substitution Tail Lipophilic Anchor (Bis-Aromatic Residue) Linker->Tail Covalent Bond

Caption: General pharmacophore model for N-substituted nipecotic acid GAT1 inhibitors.

Structure-Activity Relationships (SAR) of Nipecotic Acid Analogs

Decades of research have elucidated key structural features that govern the potency and selectivity of N-substituted nipecotic acid analogs. The primary focus has been on modifying the N-substituent, which comprises the linker and the terminal lipophilic group.

The Lipophilic Anchor: Aromatic Interactions are Key

The terminal moiety of the N-substituent is critical for high-affinity binding.

  • Bis-aromatic Systems: Compounds featuring two aromatic rings, such as the diphenyl moiety in SK&F-89976-A or the dithienyl groups in Tiagabine, consistently demonstrate high potency.[6] These groups are thought to engage a large hydrophobic pocket within the GAT1 protein.

  • Asymmetry: Introducing asymmetry into the bis-aromatic system can be beneficial for affinity.[7] This suggests that the two aromatic rings may occupy distinct sub-pockets with different steric and electronic requirements.

  • Substitution Patterns: The substitution on the aromatic rings significantly impacts activity. For example, introducing chloro-substituents on a biphenyl moiety has been shown to increase binding affinity for mGAT1.[8]

The Spacer/Linker: Tuning Conformation and Potency

The linker connecting the nipecotic acid core to the lipophilic anchor is not merely a spacer but plays a crucial role in orienting the molecule within the binding site.

  • Length and Rigidity: Linkers of 3-4 atoms (e.g., butenyl or butynyl) are often optimal.[9]

  • Unsaturation: The introduction of double or triple bonds (alkenes, alkynes) or even allenes can rigidify the linker, which can be beneficial for potency by reducing the entropic penalty of binding.[10][11][12] The stereochemistry of double bonds is also critical, with trans-alkenes often showing different profiles from their cis counterparts.[11]

  • Heteroatoms: Incorporating heteroatoms like oxygen (e.g., vinyl ether spacers) can also modulate the physicochemical properties and binding interactions of the analogs.[1]

The following table summarizes the impact of these structural modifications on GAT1 inhibitory potency for selected analogs.

Compound Class Linker/Spacer Type Terminal Lipophilic Group Key Finding Reported Potency (pIC₅₀ or pKᵢ) Reference(s)
Arylalkynyl Analogs Alkyne2-BiphenylHighly potent GAT1 inhibitors.pKᵢ up to 8.33[9]
Unsymmetrical Analogs ButenylPhenyl and ThienylAsymmetry can be beneficial for affinity.Potent GABA uptake inhibition.[7]
Biphenyl Analogs Butenyl2',4'-dichloro-2-biphenylSubstitution on the biphenyl moiety increases potency.pKᵢ of 8.33 for the R-enantiomer.[8]
Allene Analogs Allenyl (4-carbon)o-TerphenylHighly potent and selective mGAT1 inhibition.pIC₅₀ = 6.78[12]
(S)-SNAP-5114 Analog EtherTris(4-methoxyphenyl)methylPotent mGAT4 inhibitor.pIC₅₀ ~5.8[13]

Synthetic Strategies and Methodologies

The synthesis of N-substituted nipecotic acid analogs typically involves the coupling of a protected nipecotic acid derivative with a pre-functionalized lipophilic side chain.

General Synthetic Workflow

A common synthetic paradigm involves a few key steps which can be adapted for extensive analog synthesis. The flexibility of modern cross-coupling reactions has been particularly enabling for this field.

Synthetic_Workflow start Commercially Available (R)- or (S)-Nipecotic Acid step1 Step 1: Protection Esterification of Carboxylic Acid (e.g., Ethyl ester) and/or N-Boc protection start->step1 step2 Step 2: N-Alkylation Reaction of secondary amine with an alkyl halide containing a terminal functional group (e.g., alkyne or halide) step1->step2 step3 Step 3: Key Coupling Reaction Suzuki, Sonogashira, or other cross-coupling to install the bis-aromatic moiety step2->step3 step4 Step 4: Deprotection Hydrolysis of the ester to yield the final carboxylic acid step3->step4 end Final N-Substituted Nipecotic Acid Analog step4->end

Caption: A generalized workflow for the synthesis of N-substituted nipecotic acid analogs.

Detailed Protocol: Synthesis of an (R)-N-(4-(Biphenyl-2-yl)but-3-yn-1-yl)nipecotic Acid Analog

This protocol is a representative example based on methodologies for synthesizing potent GAT1 inhibitors, utilizing a Sonogashira cross-coupling as the key step.[9]

Expert Rationale: The Sonogashira coupling is chosen for its reliability in forming carbon-carbon bonds between terminal alkynes and aryl halides, providing a direct and flexible route to the desired arylalkynyl-substituted analogs. (R)-nipecotic acid is used as the starting material as this enantiomer is often more potent.

Materials:

  • (R)-Nipecotic acid ethyl ester

  • 4-Bromobut-1-yne

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • 2-Iodobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Standard glassware and purification supplies (silica gel, solvents)

Step-by-Step Methodology:

  • N-Alkylation:

    • To a solution of (R)-nipecotic acid ethyl ester (1.0 eq) in dry acetonitrile, add K₂CO₃ (2.5 eq) and 4-bromobut-1-yne (1.2 eq).

    • Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.

    • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (R)-ethyl 1-(but-3-yn-1-yl)piperidine-3-carboxylate.

  • Sonogashira Cross-Coupling:

    • In a flame-dried flask under nitrogen, dissolve the product from Step 1 (1.0 eq) and 2-iodobiphenyl (1.1 eq) in a mixture of THF and TEA (2:1 v/v).

    • Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS for completion.

    • Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography to obtain the coupled ester product.

  • Ester Hydrolysis (Deprotection):

    • Dissolve the purified ester from Step 2 in a mixture of THF and water (3:1 v/v).

    • Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC/LC-MS).

    • Neutralize the reaction mixture to pH ~7 with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate to yield the final product, which may be further purified by crystallization or preparative HPLC.

Pharmacological Evaluation: A Self-Validating Assay System

The characterization of novel analogs requires a robust and validated bioassay cascade to determine potency, selectivity, and mechanism of action.

Detailed Protocol: In Vitro [³H]GABA Uptake Inhibition Assay

This assay is the gold standard for quantifying the inhibitory potency of compounds at specific GAT subtypes. It directly measures the functional consequence of receptor binding: the inhibition of neurotransmitter transport.

Expert Rationale: Using HEK293 cells stably transfected to express a single murine GAT subtype (mGAT1, mGAT2, mGAT3, or mGAT4) allows for the precise determination of subtype selectivity, a critical parameter for developing targeted therapeutics. The use of a radiolabeled substrate ([³H]GABA) provides high sensitivity.

Materials:

  • HEK293 cells stably expressing the target mGAT subtype

  • Cell culture medium (DMEM, FBS, antibiotics)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds dissolved in DMSO (serial dilutions)

  • Tiagabine or another known GAT inhibitor (positive control)

  • Scintillation vials and scintillation cocktail

  • Microplate reader or liquid scintillation counter

Step-by-Step Methodology:

  • Cell Culture: Culture the specific HEK-mGAT cell line under standard conditions (37°C, 5% CO₂). Seed cells into 96-well plates and grow to confluence.

  • Assay Preparation:

    • On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

    • Prepare serial dilutions of test compounds and the positive control in assay buffer. Also prepare a "total uptake" control (buffer with DMSO) and a "non-specific uptake" control (buffer with a high concentration of unlabeled GABA, e.g., 1 mM).

  • Pre-incubation: Add 50 µL of the compound dilutions (or controls) to the appropriate wells. Pre-incubate the plate at 37°C for 15-20 minutes.

  • Initiation of Uptake: Initiate the transport reaction by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 20 nM).

  • Incubation: Incubate the plate for a short, defined period (e.g., 3-10 minutes) at 37°C. This time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells by adding a lysis buffer or 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake counts from all other measurements.

    • Express the data as a percentage of the total specific uptake.

    • Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Convert to pIC₅₀ (-log(IC₅₀)).

Bioassay_Workflow A 1. Culture HEK cells expressing a specific mGAT subtype B 2. Wash cells and pre-incubate with test compounds/controls A->B C 3. Initiate transport with [³H]GABA solution B->C D 4. Incubate for a defined time (e.g., 5 min at 37°C) C->D E 5. Terminate by rapid washing with ice-cold buffer D->E F 6. Lyse cells and measure radioactivity via scintillation counting E->F G 7. Analyze data: Calculate % inhibition, fit curve, and determine IC₅₀ F->G

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Future Directions and Concluding Remarks

The development of nipecotic acid analogs has successfully translated a polar, non-penetrant lead into clinically effective drugs. The core principles of N-substitution with large lipophilic moieties remain the cornerstone of this field. Future research continues to refine this approach. The exploration of novel linkers, such as allenes and those incorporating photoswitchable moieties, offers exciting possibilities for creating tool compounds with unique pharmacological profiles.[14][15] Furthermore, a deeper understanding of the structural biology of the GAT proteins will undoubtedly fuel more rational, structure-based drug design efforts, moving beyond traditional SAR.[16]

This guide has provided a technical overview of the critical aspects of designing, synthesizing, and evaluating structural analogs of nipecotic acid. By understanding the causal relationships between chemical structure and biological activity, and by employing robust, self-validating experimental protocols, researchers can continue to advance the development of novel modulators of the GABAergic system for the treatment of neurological disorders.

References

  • Molecules. (2022-10-17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Available from: [Link]

  • ChemMedChem. (2017-03-07). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. PubMed. Available from: [Link]

  • European Journal of Medicinal Chemistry. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed. Available from: [Link]

  • Molecules. (2022-10-17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed Central. Available from: [Link]

  • ResearchGate. (2022-10-13). (PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. (2013-06-01). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available from: [Link]

  • Archiv der Pharmazie. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. PubMed. Available from: [Link]

  • Canadian Journal of Physiology and Pharmacology. (1979-06). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. PubMed. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. PubMed. Available from: [Link]

  • ChemMedChem. (2016-03-04). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. PubMed. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Available from: [Link]

  • ResearchGate. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Available from: [Link]

  • ResearchGate. (2025-08-06). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. Available from: [Link]

  • European Journal of Medicinal Chemistry. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. EMBL-EBI. Available from: [Link]

  • bioRxiv. (2025-02-20). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Available from: [Link]

  • The EMBO Journal. (2022-07-07). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Available from: [Link]

  • ResearchGate. Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. Available from: [Link]

  • ChemMedChem. (2020-05-06). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. PubMed. Available from: [Link]

  • ResearchGate. GAT1 inhibitor model based on nipecotic acid or a guvacine core with a.... Available from: [Link]

  • Current Pharmaceutical Design. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2022-03-15). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (1998-09). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Available from: [Link]

  • MDPI. (2022-10-17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available from: [Link]

  • Wikipedia. Nipecotic acid. Available from: [Link]

  • Taylor & Francis. Nipecotic acid – Knowledge and References. Available from: [Link]

  • ResearchGate. (2025-08-07). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Available from: [Link]

  • ChemMedChem. (2019-06-18). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. nipecotic acid | Ligand page. Available from: [Link]

Sources

The Architectural Versatility of N-Substituted Piperidine-3-Carboxylic Acids: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] When functionalized at the 3-position with a carboxylic acid and N-substituted, this scaffold, known as the nipecotic acid framework, gives rise to a class of molecules with profound and diverse biological activities. This technical guide provides an in-depth exploration of N-substituted piperidine-3-carboxylic acids, delving into their synthesis, structure-activity relationships (SAR), and significant therapeutic applications. We will traverse their foundational role as GABA uptake inhibitors to their emerging potential in treating neurodegenerative disorders, inflammation, and beyond, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The Piperidine-3-Carboxylic Acid Core: A Privileged Scaffold

The piperidine moiety is a six-membered heterocycle that is a recurring motif in numerous clinically approved drugs.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The incorporation of a carboxylic acid at the 3-position, creating piperidine-3-carboxylic acid (or nipecotic acid), introduces a critical pharmacophore that mimics the neurotransmitter γ-aminobutyric acid (GABA).[3] This mimicry is the bedrock of the most well-characterized biological activity of this class of compounds: the inhibition of GABA transporters (GATs).

Stereochemistry: The Decisive Factor

Piperidine-3-carboxylic acid possesses a chiral center at the C3 position. The stereochemistry at this center is often a critical determinant of biological activity. For instance, (R)-nipecotic acid is a more potent inhibitor of GABA uptake than its (S)-enantiomer. This stereoselectivity underscores the importance of precise three-dimensional interactions with the target protein. As such, enantiomerically pure synthesis is a key consideration in the development of these compounds.[4]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of N-substituted piperidine-3-carboxylic acids can be broadly approached through two main strategies: modification of a pre-existing piperidine-3-carboxylic acid core or de novo synthesis involving cyclization reactions.

N-Substitution of Nipecotic Acid Derivatives

A common and straightforward approach involves the N-alkylation or N-arylation of a suitable piperidine-3-carboxylate ester. This strategy allows for the rapid generation of a library of analogs with diverse N-substituents, facilitating SAR studies.

Experimental Protocol: General Procedure for N-Alkylation of Ethyl Nipecotate

  • Reaction Setup: To a solution of ethyl nipecotate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N; 1.5-2.0 eq).

  • Addition of Alkylating Agent: The desired alkyl halide (e.g., benzyl bromide, substituted alkyl iodide; 1.1 eq) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated (e.g., 60-80 °C) until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O or aqueous HCl).

Causality: The choice of base and solvent is crucial for reaction efficiency. A non-nucleophilic base is preferred to avoid side reactions, and a polar aprotic solvent helps to dissolve the reactants and facilitate the SN2 reaction.

De Novo Synthesis: Constructing the Piperidine Ring

More complex derivatives may require a de novo synthesis to control stereochemistry and introduce diverse substitutions on the piperidine ring itself. One effective method starts from readily available chiral precursors like L-glutamic acid.

Workflow for Enantioselective Synthesis from L-Glutamic Acid

G A L-Glutamic Acid B Diesterification & N-Protection (Boc) A->B SOCl2, MeOH; Boc2O C Reduction to Diol (e.g., NaBH4) B->C NaBH4 D Conversion to Ditosylate C->D TsCl, Pyridine E Cyclization with Primary Amine (R-NH2) D->E R-NH2, Base F Deprotection & Final Product E->F TFA or HCl

Caption: Enantioselective synthesis of N-substituted piperidines.

This multi-step approach offers high stereochemical control and allows for the introduction of the N-substituent during the cyclization step.

Biological Activities and Therapeutic Applications

The structural similarity of the piperidine-3-carboxylic acid scaffold to GABA has led to the exploration of its derivatives across a wide range of therapeutic areas, primarily centered around the central nervous system (CNS).

GABA Uptake Inhibition: The Cornerstone Activity

The primary and most extensively studied biological activity of N-substituted piperidine-3-carboxylic acids is the inhibition of GABA transporters (GATs).[3] GABA is the main inhibitory neurotransmitter in the CNS, and its reuptake from the synaptic cleft is a key mechanism for terminating its action.[5] By inhibiting GATs, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[6] This mechanism is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy.

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[3] GAT1 is the primary neuronal GABA transporter, making it a key target for anticonvulsant drugs.[3]

Key GABA Uptake Inhibitors based on the Piperidine-3-Carboxylic Acid Scaffold:

  • Nipecotic Acid: The parent compound, a potent in vitro GAT inhibitor, but its high polarity limits its ability to cross the blood-brain barrier (BBB).[7]

  • Tiagabine: An N-substituted derivative of (R)-nipecotic acid, is a clinically approved antiepileptic drug that potently and selectively inhibits GAT1.[3][6] The lipophilic N-substituent enhances its BBB penetration.

  • Prodrug and Ester Strategies: To overcome the poor BBB penetration of nipecotic acid, various prodrugs and esters have been synthesized.[7][8] For example, p-nitrophenyl esters of nipecotic acid have shown significant anticonvulsant activity against bicuculline-induced seizures.[8]

Mechanism of Action: Enhancing GABAergic Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron a GABA b GABA a->b Release gat GAT1 Transporter b->gat Reuptake c GABA Receptor b->c Binding inhibitor N-Substituted Piperidine-3-Carboxylic Acid inhibitor->gat Inhibition

Caption: Inhibition of GABA reuptake at the synapse.

Neurodegenerative Disorders: A Multi-pronged Approach

The role of N-substituted piperidine-3-carboxylic acid derivatives is expanding beyond epilepsy into the realm of neurodegenerative diseases like Alzheimer's disease (AD).[9] Their therapeutic potential in this area is not solely reliant on GABAergic modulation but extends to multi-target strategies.

  • Acetylcholinesterase (AChE) Inhibition: Some derivatives have been shown to inhibit AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9] This is a key therapeutic strategy for AD.

  • Antioxidant and Anti-inflammatory Properties: By conjugating the nipecotic acid scaffold with molecules possessing antioxidant and anti-inflammatory properties (e.g., ferulic acid, sinapic acid), researchers have developed multi-targeting agents.[9][10] These compounds can inhibit lipid peroxidation, reduce oxidative protein glycation, and exhibit anti-inflammatory effects.[9]

A study demonstrated that amidation of ethyl nipecotate with various carboxylic acids bearing antioxidant properties resulted in compounds with significant antioxidant potency and moderate lipoxygenase (LOX) inhibition.[9] Some of these compounds also displayed inhibitory activity against acetylcholinesterase, with IC50 values as low as 47 μM.[9]

Table 1: Multi-target Activity of Nipecotic Acid Derivatives in Neurodegeneration

Compound ClassTarget 1Target 2Target 3Therapeutic RationaleReference
Ferulic Acid AmidesGABA UptakeAChE InhibitionAntioxidantCombating excitotoxicity, cholinergic decline, and oxidative stress[9]
Sinapic Acid AmidesGABA UptakeAntioxidantAnti-inflammatoryMitigating oxidative damage and neuroinflammation[9][10]
N-Benzylpiperidine AnalogsAChE InhibitionAntioxidant-Dual action against cholinergic deficit and oxidative stress[11]
Glycine Transporter (GlyT) Inhibition

Beyond the GABA system, certain N-substituted piperidine derivatives have been identified as inhibitors of glycine transporters, particularly GlyT1 and GlyT2.[12][13] Glycine acts as a co-agonist at the NMDA receptor, and modulating its synaptic concentration via GlyT1 inhibition is a therapeutic strategy for schizophrenia.[13] GlyT2 inhibitors, on the other hand, are being investigated for the treatment of chronic pain.[12] This highlights the tunability of the piperidine scaffold to interact with different solute carrier (SLC6) family transporters.

Other Emerging Activities

The versatility of the N-substituted piperidine-3-carboxylic acid scaffold continues to yield derivatives with novel biological activities:

  • Anti-inflammatory Activity: Certain derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[14]

  • Anticancer Activity: The piperidine ring is a common feature in many anticancer agents, and derivatives of piperidine-3-carboxylic acid are being explored for this indication.[1][15]

  • Antimicrobial Activity: Novel sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16]

  • Cathepsin K Inhibition: Piperidamide-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a target for the treatment of osteoporosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted piperidine-3-carboxylic acids is highly dependent on the nature and position of the substituents.

  • N-Substituent: The substituent on the piperidine nitrogen is a key determinant of potency, selectivity, and pharmacokinetic properties. Large, lipophilic N-substituents are generally required for potent GAT inhibition and effective BBB penetration. For example, the bulky diarylbutenyl group in tiagabine is crucial for its high affinity for GAT1.

  • Stereochemistry at C3: As mentioned, the (R)-configuration is generally preferred for GAT inhibition.

  • Ring Conformation: The chair conformation of the piperidine ring places the C3-carboxylic acid in an equatorial or axial position, which can significantly influence binding affinity.

  • Substitutions on the Piperidine Ring: Introducing substituents on the piperidine ring can modulate activity and selectivity. For instance, hydroxylation of the ring has been explored to fine-tune interactions with GABA transporters.[17]

SAR Summary Diagram

Caption: Key structure-activity relationships. (Note: A generic chemical structure image would be placed here in a full implementation.)

Future Directions and Conclusion

N-substituted piperidine-3-carboxylic acids represent a remarkably versatile and enduring scaffold in medicinal chemistry. While their role as GABA uptake inhibitors is well-established, the future of this compound class lies in the exploration of multi-target agents and novel therapeutic applications. The development of derivatives with enhanced selectivity for different GAT subtypes or for other transporters like GlyTs will open new avenues for treating a range of CNS disorders. Furthermore, the conjugation of this core with other pharmacophores, as seen in the development of agents for Alzheimer's disease, provides a powerful strategy for addressing complex multifactorial diseases. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the N-substituted piperidine-3-carboxylic acid framework is poised to remain a highly valuable starting point for the design of next-generation therapeutics.

References

  • Katsel, P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6985. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Seth, A., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research, 27, 1206–1225. [Link]

  • CN106831540A - Preparation method of (S)-3-piperidinecarboxylic acid. (2017).
  • Schousboe, A., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Gur, B., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-9. [Link]

  • Papakyriakou, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7013. [Link]

  • Crider, A. M., et al. (1982). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of Pharmaceutical Sciences, 71(11), 1214-1219. [Link]

  • Kumar, S. T., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(10), 1381-1387. [Link]

  • De Sarro, G., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 41(16), 2964-2970. [Link]

  • Papakyriakou, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2043. [Link]

  • Wood, J. D., et al. (1984). Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. Neuropharmacology, 23(7A), 787-790. [Link]

  • Nielsen, E. B., et al. (1994). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 35(Suppl 5), S65-S70. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 21(8), 1056. [Link]

  • Castagna, C., et al. (2005). Inhibitors of the glycine transporter type-2 (GlyT-2): Synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(11), 2859-2862. [Link]

  • Hepsomali, P., et al. (2020). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Brain Sciences, 10(5), 306. [Link]

  • Li, G., et al. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Current Organic Synthesis, 12(4), 436-453. [Link]

  • Kvist, T., et al. (2013). Design, Synthesis and Evaluation of Substituted Triarylnipecotic Acid Derivatives as GABA Uptake Inhibitors: Identification of a Ligand with Moderate Affinity and Selectivity for the Cloned Human GABA Transporter GAT-3. Journal of Medicinal Chemistry, 56(15), 6247-6251. [Link]

  • Papakyriakou, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC. [Link]

  • Kumar, A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(5), 1141-1146. [Link]

  • Carreño, C., et al. (2022). Analysis of binding determinants for different classes of competitive and noncompetitive inhibitors of glycine transporters. Frontiers in Molecular Biosciences, 9, 959639. [Link]

  • Brehm, L., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 28(8), 1042-1048. [Link]

  • Harvey, P. D., & Yee, B. K. (2013). Glycine Transport Inhibitors for the Treatment of Schizophrenia. CNS Drugs, 27(6), 495-510. [Link]

  • Rempel, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116568. [Link]

  • Accardi, M. V., et al. (2022). The Case for Clinical Trials with Novel GABAergic Drugs in Diabetes Mellitus and Obesity. International Journal of Molecular Sciences, 23(4), 2298. [Link]

  • Collins, J. L., et al. (2005). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 15(15), 3568-3572. [Link]

  • Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37881–37901. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. Molecules, 23(11), 2968. [Link]

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209. [Link]

  • Taylor & Francis. (n.d.). Nipecotic acid – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Clonazepam. Retrieved from [Link]

  • Ukraintsev, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1913. [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705-1715. [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. Given the nascent state of research on this specific molecule, we propose a primary hypothesis grounded in the known pharmacology of its core structural components. This document is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically rigorous pathway for investigation.

Part 1: Deconstructing the Molecule and Formulating a Central Hypothesis

The structure of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid combines two key moieties: a piperidine-3-carboxylic acid core and a dimethylcarbamoyl group at the 1-position. The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its role in a multitude of approved drugs targeting the central nervous system (CNS)[1][2][3]. The piperidine-3-carboxylic acid component is particularly noteworthy as it is the structure of nipecotic acid, a well-established inhibitor of gamma-aminobutyric acid (GABA) uptake[4][5][6].

GABA is the primary inhibitory neurotransmitter in the mammalian CNS. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and anxiety[5].

The addition of the dimethylcarbamoyl group at the 1-position of the piperidine ring is anticipated to significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to cross the blood-brain barrier, when compared to nipecotic acid[4].

Central Hypothesis: Based on its structural similarity to nipecotic acid, we hypothesize that 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid acts as an inhibitor of GABA transporters (GATs), leading to an enhancement of GABAergic neurotransmission. The dimethylcarbamoyl moiety is predicted to modulate the potency, selectivity, and pharmacokinetic profile of the compound.

This guide will outline a phased experimental approach to systematically test this hypothesis, from initial in vitro characterization to in vivo validation of its neuropharmacological effects.

Part 2: A Phased Experimental Approach to Hypothesis Validation

The following sections detail a logical progression of experiments designed to rigorously evaluate the proposed mechanism of action.

Phase 1: In Vitro Characterization of GAT Inhibition

The initial phase focuses on determining if and how 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid interacts with GABA transporters.

Objective: To quantify the binding affinity and inhibitory potency of the compound at the four known GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).

Experimental Protocol 1: Radioligand Binding Assays

This experiment will determine the affinity of the test compound for the GABA transporter subtypes.

  • Cell Lines: HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1.

  • Radioligand: [³H]-Tiagabine for GAT1, and [³H]-GABA for GAT2, GAT3, and BGT1.

  • Methodology:

    • Prepare cell membrane homogenates from each cell line.

    • Incubate the membrane preparations with a fixed concentration of the respective radioligand and a range of concentrations of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for GAT1, nipecotic acid for others).

  • Data Analysis: The data will be used to calculate the inhibitory constant (Ki) for each GAT subtype.

Experimental Protocol 2: [³H]-GABA Uptake Assays

This functional assay will measure the compound's ability to inhibit the uptake of GABA into cells.

  • Cell Lines: The same stably transfected HEK293 cells as in the binding assays.

  • Methodology:

    • Plate the cells in 24-well plates and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

    • Initiate GABA uptake by adding a solution containing [³H]-GABA.

    • After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: The results will be used to determine the half-maximal inhibitory concentration (IC50) for each GAT subtype.

Data Presentation: Summary of In Vitro GAT Inhibition

CompoundGAT1 Ki (nM)GAT1 IC50 (nM)GAT2 Ki (nM)GAT2 IC50 (nM)GAT3 Ki (nM)GAT3 IC50 (nM)BGT1 Ki (nM)BGT1 IC50 (nM)
1-(Dimethylcarbamoyl)piperidine-3-carboxylic acidTBDTBDTBDTBDTBDTBDTBDTBD
Nipecotic Acid (Reference)Lit. ValueLit. ValueLit. ValueLit. ValueLit. ValueLit. ValueLit. ValueLit. Value
Tiagabine (Reference)Lit. ValueLit. ValueLit. ValueLit. ValueLit. ValueLit. ValueLit. ValueLit. Value

TBD: To be determined; Lit. Value: Literature Value

Visualization: Hypothesized Mechanism of Action at the GABAergic Synapse

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell presynaptic_neuron GABAergic Neuron vesicle GABA Vesicle Synaptic Cleft Synaptic Cleft vesicle->Synaptic Cleft Release GAT1_pre GAT1 postsynaptic_neuron Postsynaptic Neuron GABA_R GABA-A Receptor GABA_R->postsynaptic_neuron Inhibition GAT_glia GAT1/3 Synaptic Cleft->GAT1_pre Reuptake Synaptic Cleft->GABA_R GABA Binding Synaptic Cleft->GAT_glia Reuptake compound 1-(Dimethylcarbamoyl) piperidine-3-carboxylic acid compound->GAT1_pre Inhibition compound->GAT_glia Inhibition

Caption: Inhibition of GABA transporters (GATs) by the compound.

Phase 2: Cellular and Ex Vivo Functional Assays

This phase aims to confirm the functional consequences of GAT inhibition in a more physiological context.

Objective: To measure the effect of the compound on GABAergic neurotransmission in neuronal preparations.

Experimental Protocol 3: Electrophysiology in Brain Slices

This experiment will directly measure the enhancement of GABA-mediated inhibitory postsynaptic currents (IPSCs).

  • Preparation: Acute brain slices (e.g., from the hippocampus or cortex) from rodents.

  • Methodology:

    • Perform whole-cell patch-clamp recordings from pyramidal neurons.

    • Electrically stimulate inhibitory interneurons to evoke GABAergic IPSCs.

    • Record baseline IPSCs.

    • Bath-apply 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid at various concentrations.

    • Record IPSCs in the presence of the compound.

  • Data Analysis: Measure the amplitude and decay time of the IPSCs. An increase in these parameters would indicate enhanced GABAergic signaling.

Visualization: Electrophysiology Workflow

electrophysiology_workflow A Prepare Acute Brain Slices B Obtain Whole-Cell Patch-Clamp Recording A->B C Stimulate Inhibitory Interneurons B->C D Record Baseline IPSCs C->D E Bath-Apply Test Compound D->E F Record IPSCs with Compound E->F G Analyze IPSC Amplitude and Decay F->G

Caption: Workflow for electrophysiological recording of IPSCs.

Phase 3: In Vivo Pharmacodynamic and Behavioral Studies

The final phase will assess the in vivo effects of the compound, linking the hypothesized mechanism to a potential therapeutic outcome.

Objective: To evaluate the anticonvulsant and/or anxiolytic-like effects of the compound in rodent models.

Experimental Protocol 4: Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Model

This is a standard model for screening compounds with potential anticonvulsant properties.

  • Animals: Mice or rats.

  • Methodology:

    • Administer 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid or vehicle via an appropriate route (e.g., intraperitoneal or oral).

    • After a defined pre-treatment time, administer a convulsive dose of PTZ.

    • Observe the animals for seizure activity, including latency to first seizure and seizure severity.

  • Data Analysis: Compare the seizure parameters between the compound-treated and vehicle-treated groups.

Experimental Protocol 5: Anxiolytic-like Activity in the Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents.

  • Animals: Mice or rats.

  • Methodology:

    • Administer the test compound or vehicle.

    • Place the animal in the center of the EPM, which consists of two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms for a set duration.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Data Presentation: Summary of In Vivo Behavioral Effects

Treatment GroupPTZ Seizure Latency (s)Seizure Severity ScoreTime in EPM Open Arms (s)Open Arm Entries (%)
VehicleTBDTBDTBDTBD
1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (Dose 1)TBDTBDTBDTBD
1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (Dose 2)TBDTBDTBDTBD
Positive Control (e.g., Diazepam)TBDTBDTBDTBD

TBD: To be determined

Part 3: Concluding Remarks and Future Directions

The successful execution of the experiments outlined in this guide will provide a robust dataset to either support or refute the central hypothesis that 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a GABA uptake inhibitor. Positive results would warrant further investigation into its pharmacokinetic profile, off-target effects, and potential as a therapeutic agent for CNS disorders. Conversely, negative results would necessitate a re-evaluation of the compound's potential mechanisms, possibly exploring other targets within the broad pharmacological space of piperidine derivatives, which have been implicated in a wide range of biological activities including as analgesics, anti-inflammatory agents, and more[7][8][9][10][11][12][13].

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Ishida, T., et al. (2003). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][8]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry, 11(13), 2777-2792. [Link]

  • Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(14), 2547-2556. [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(14), 5437. [Link]

  • Saravanan, G., et al. (2021). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Patel, H., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Al-Saeed, F. A., et al. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(21), 7247. [Link]

  • Khan, I., et al. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pharmaceutical Chemistry, 7(2), 1-10. [Link]

  • Sharma, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15. [Link]

  • Szulc, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3020. [Link]

  • Janockova, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]

  • Yamanashi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(12), 2319-2326. [Link]

  • Carrieri, A., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3291. [Link]

  • Singh, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37881-37904. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Tsolaki, M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2043. [Link]

  • Tu, Z., et al. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm, 4(9), 1279-1284. [Link]

  • Kollar, J., et al. (2018). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules, 23(11), 2758. [Link]

  • Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and manufacturing.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility characteristics of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a molecule of interest within medicinal chemistry. Due to the absence of extensive public data for this specific compound, this paper establishes a predictive framework based on its structural features and the known behavior of related piperidine-3-carboxylic acid derivatives.[5] Furthermore, it provides a robust, field-proven experimental protocol for determining its solubility in various organic solvents, ensuring researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid belongs to a class of piperidine derivatives, which are common structural motifs in medicinal chemistry.[5] The molecule's structure, featuring a carboxylic acid group and a tertiary amide (the dimethylcarbamoyl group), imparts a unique combination of polarity, hydrogen bonding capabilities, and acid-base properties. These features dictate its interaction with different solvents, which is a critical parameter for:

  • Reaction Kinetics and Synthesis: Solvents act as the medium for chemical reactions, and the solubility of reactants directly influences reaction rates and yields.[2]

  • Purification and Crystallization: The ability to selectively dissolve the compound and its impurities in different solvents is fundamental to achieving high purity standards.

  • Formulation Development: For an API, solubility in various excipients and solvent systems determines its bioavailability and the feasibility of different dosage forms.[1]

  • Analytical Method Development: Creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC), requires a mobile phase that can fully dissolve the analyte.[6]

This guide will deconstruct the molecular attributes of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid to predict its solubility behavior and provide a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties and Solubility Predictions

Direct experimental solubility data for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is not widely published. However, a robust scientific prediction can be made by analyzing its structure and comparing it to related, well-characterized analogs like 3-piperidinecarboxylic acid (nipecotic acid).[5][7]

Molecular Structure Analysis
  • Piperidine Ring: A saturated heterocyclic ring, contributing to a degree of nonpolar character.

  • Carboxylic Acid (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means its ionization state is pH-dependent.[8][9][10] In acidic solutions, it remains protonated (-COOH), while in alkaline solutions, it deprotonates to the more water-soluble carboxylate form (-COO⁻).[10][11]

  • Dimethylcarbamoyl Group (-CON(CH₃)₂): A polar, aprotic tertiary amide. It possesses a strong dipole and can act as a hydrogen bond acceptor via its oxygen atom but cannot donate hydrogen bonds.

The presence of both a carboxylic acid and a tertiary amide suggests a molecule with significant polar character, capable of complex interactions with a range of solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can forecast the solubility behavior:

  • High Solubility Expected in:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid (as donor and acceptor) and the carbamoyl oxygen (as acceptor), leading to strong solute-solvent interactions. The parent compound, 3-piperidinecarboxylic acid, is noted to be easily soluble in ethanol.[7]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds from the carboxylic acid and engage in strong dipole-dipole interactions, suggesting good solubility. For related compounds, DMSO has been noted as a potential solvent.[12]

  • Moderate to Low Solubility Expected in:

    • Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors but lack the strong donor capability of protic solvents, which may limit their ability to disrupt the compound's crystal lattice.

    • Chlorinated Solvents (e.g., Dichloromethane): While having a dipole moment, their ability to form hydrogen bonds is weak, likely resulting in lower solubility.

  • Insolubility Expected in:

    • Nonpolar Solvents (e.g., Hexane, Toluene, Ether): The significant polarity of the target molecule is mismatched with the nonpolar nature of these solvents. The parent compound, 3-piperidinecarboxylic acid, is insoluble in ether.[7]

This predictive framework provides a logical starting point for solvent selection in experimental studies. A summary of predicted physicochemical properties based on related compounds is presented in Table 1.

PropertyPredicted Value / CharacteristicRationale / Source
Molecular Formula C₉H₁₆N₂O₃-
Molecular Weight 200.24 g/mol -
Appearance White to Off-White SolidBased on analogs like 3-piperidinecarboxylic acid.[7]
pKa ~3.5 - 4.5 (Carboxylic Acid)Based on the pKa of 3-piperidinecarboxylic acid (pK1: 3.35).[7]
Hydrogen Bond Donors 1 (from -COOH)Structural analysis.
Hydrogen Bond Acceptors 3 (from C=O and -OH oxygens)Structural analysis.
Predicted XLogP3 ~0.5 - 1.5Estimated based on adding a dimethylcarbamoyl group to piperidine-3-carboxylic acid.

Table 1: Predicted Physicochemical Properties of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To move from prediction to empirical data, the gold-standard Saturation Shake-Flask Method is recommended for determining thermodynamic equilibrium solubility.[13][14][15] This method ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit under specific conditions.[13]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium.[15] Unlike kinetic solubility methods, which can be influenced by the rate of dissolution, this approach allows sufficient time for the system to reach a stable, saturated state, which is crucial for applications in process chemistry and formulation.[16] An incubation time of 18-24 hours is typically sufficient to ensure equilibrium is reached.[13][17]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Calculation A 1. Weigh Excess Compound B 2. Add Known Volume of Solvent A->B Add to vial C 3. Seal and Agitate (e.g., 24h at 25°C) B->C D 4. Allow Solids to Settle C->D Cease agitation E 5. Withdraw Supernatant D->E F 6. Filter with Syringe Filter (e.g., 0.22 µm PTFE) E->F Crucial for removing undissolved solids G 7. Prepare Dilutions F->G Prepare for analysis H 8. Analyze by HPLC-UV G->H Inject onto column I 9. Calculate Concentration (vs. Calibration Curve) H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh approximately 10-20 mg of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid into several 2 mL glass vials. The key is to add an amount that is visibly in excess of what is expected to dissolve, ensuring undissolved solid remains at equilibrium.[13][17]

    • Prepare a set of organic solvents for testing (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane). Use HPLC-grade solvents to avoid interference during analysis.[18]

  • Solubilization and Equilibration:

    • Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to each vial containing the compound.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator set to a consistent agitation speed at a controlled temperature (e.g., 25 °C).

    • Causality Check: Agitate the samples for 24 hours.[16] This extended period is critical to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[13] Shorter times may lead to an underestimation of solubility.

  • Sample Separation (Self-Validating Step):

    • After 24 hours, remove the vials and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Attach a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and discard the first few drops to saturate the filter material.[14]

    • Trustworthiness Check: Filtering is a mandatory, self-validating step. The presence of any microscopic, undissolved particles in the analytical sample would artificially inflate the measured concentration and invalidate the results. The small pore size ensures only the truly dissolved compound is analyzed.

  • Analysis and Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Quantify the concentration of the compound in the diluted samples using a validated HPLC-UV method.[6][18]

    • Expertise Insight: A pre-developed HPLC method with a calibration curve is essential. The calibration standards must bracket the expected concentration of the dissolved compound. The mobile phase should be chosen to ensure the compound does not precipitate on the column.

  • Data Calculation and Reporting:

    • Using the calibration curve, determine the concentration of the compound in the original, undiluted filtrate.

    • Express the final solubility in standard units, such as mg/mL or molarity (mol/L).

Conclusion

While specific, published solubility data for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is scarce, a strong predictive model can be built from its molecular structure. The presence of both hydrogen bond donating (carboxylic acid) and accepting (amide, carboxylic acid) groups indicates a high affinity for polar solvents, particularly polar protic solvents like methanol and ethanol, and poor solubility in nonpolar solvents like hexane.

For researchers and drug development professionals, moving beyond prediction is essential. The provided shake-flask experimental protocol offers a robust, reliable, and scientifically sound method for generating precise solubility data.[13][17][18] By explaining the causality behind critical steps like equilibration time and filtration, this guide empowers scientists to produce trustworthy data that can confidently inform process development, formulation, and further research into this important class of molecules.

References

  • Title: 3-Piperidinecarboxylic acid Source: ChemBK URL: [Link]

  • Title: 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate Source: PubChem - NIH URL: [Link]

  • Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

  • Title: What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? Source: Oakwood Labs URL: [Link]

  • Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

  • Title: Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Effect of pH and temperature on the solubility of a surface active carboxylic acid Source: PubMed URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis Source: Digital Discovery (RSC Publishing) URL: [Link]

  • Title: 16.4: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: Organic solvents in the pharmaceutical industry Source: ResearchGate URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: 4-Piperidinecarboxylic acid Source: PubChem - NIH URL: [Link]

  • Title: Organic solvents in the pharmaceutical industry Source: apcz.umk.pl URL: [Link]

  • Title: How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Source: ResearchGate URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

  • Title: Solubility prediction methods for drug/drug like molecules. Source: ResearchGate URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: How does pH affect water solubility of organic acids (or acids in general)? Source: Reddit URL: [Link]

  • Title: Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules Source: ACS Publications URL: [Link]

  • Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institute of Environmental Health Sciences URL: [Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link]

  • Title: The Application of Solvents in the Pharmaceutical Industry Source: Aure Chemical URL: [Link]

  • Title: <1236> Solubility Measurements Source: USP-NF URL: [Link]

  • Title: (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID Source: ChemBK URL: [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid. In the absence of direct experimental spectra in publicly available literature, this document leverages established NMR principles and spectral data from analogous structures to offer a robust interpretation. This predictive approach is designed to assist researchers in the identification, characterization, and quality control of this compound.

The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the conformational and electronic properties of its derivatives is paramount in drug design and development. NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and electronic environment of such molecules in solution.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid is expected to exhibit a complex pattern of signals arising from the piperidine ring protons, complicated by conformational heterogeneity and potential diastereotopicity. The presence of the N,N-dimethylcarbamoyl group introduces restricted rotation around the C-N amide bond, leading to distinct signals for the two methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H32.5 - 2.8mMethine proton, likely deshielded by the adjacent carboxylic acid.
H2eq, H6eq3.2 - 3.6mEquatorial protons adjacent to the nitrogen, deshielded by the carbamoyl group.
H2ax, H6ax2.8 - 3.2mAxial protons adjacent to the nitrogen.
H4eq, H5eq1.8 - 2.2mEquatorial protons.
H4ax, H5ax1.4 - 1.8mAxial protons, generally more shielded.
N(CH₃)₂2.8 - 3.0s (broad) or two singletsTwo distinct signals are possible due to restricted amide bond rotation.
COOH10 - 13br sAcidic proton, chemical shift is highly dependent on solvent and concentration.
Expert Interpretation of Predicted ¹H NMR Spectrum

The chemical shifts of the piperidine ring protons are influenced by the electron-withdrawing nature of both the N-carbamoyl and the 3-carboxylic acid groups. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most deshielded. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts.

A key feature of the spectrum is the signal(s) from the N,N-dimethylcarbamoyl group. Due to the partial double bond character of the amide C-N bond, rotation is restricted, which can make the two methyl groups magnetically non-equivalent, resulting in two distinct singlets.[1][2] The coalescence of these signals at higher temperatures can be used to study the rotational energy barrier.

The proton at C3, being adjacent to the carboxylic acid, will also be deshielded. The remaining ring protons at C4 and C5 will appear as a complex series of multiplets in the upfield region of the spectrum. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift is sensitive to solvent, temperature, and concentration due to hydrogen bonding and exchange with residual water.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carbamoyl)165 - 170Carbonyl carbon of the amide.
C=O (Carboxylic Acid)175 - 180Carbonyl carbon of the carboxylic acid.
C2, C645 - 50Carbons adjacent to the nitrogen, deshielded.
C340 - 45Methine carbon bearing the carboxylic acid.
C4, C525 - 35Methylene carbons of the piperidine ring.
N(CH₃)₂35 - 40Two distinct signals may be observed due to restricted rotation.
Expert Interpretation of Predicted ¹³C NMR Spectrum

The two carbonyl carbons will be the most downfield signals in the spectrum, with the carboxylic acid carbon typically appearing at a higher chemical shift than the amide carbonyl carbon. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) will be deshielded compared to piperidine itself due to the electron-withdrawing effect of the N-carbamoyl group. The C3 carbon will also be deshielded by the attached carboxylic acid group. The remaining ring carbons, C4 and C5, will have chemical shifts in the typical aliphatic range for piperidine derivatives. Similar to the ¹H NMR, the two methyl carbons of the dimethylcarbamoyl group may exhibit distinct resonances.

Experimental Protocols for NMR Analysis

To obtain high-quality NMR data for 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can significantly affect the chemical shifts, particularly for the acidic proton and protons involved in hydrogen bonding.[3][4] DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To confirm the presence of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the COOH proton should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for assigning the protons of the piperidine ring by tracing the spin-spin coupling network.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon signals based on the proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is useful for confirming the overall connectivity of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive NMR analysis of 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1d 1D NMR (¹H, ¹³C, DEPT) prep4->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d For detailed analysis analysis1 ¹H Spectrum - Chemical Shift - Multiplicity - Integration acq1d->analysis1 analysis2 ¹³C & DEPT Spectra - Chemical Shift - Carbon Type acq1d->analysis2 analysis3 2D Spectra - Connectivity - Assignments acq2d->analysis3 analysis4 Structure Elucidation & Confirmation analysis1->analysis4 analysis2->analysis4 analysis3->analysis4

Caption: Workflow for NMR data acquisition and analysis.

Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation. The presence of two substituents at the 1 and 3 positions can lead to different conformational isomers. Furthermore, as previously mentioned, the rotation around the N-C(O) bond of the dimethylcarbamoyl group is restricted, leading to the possibility of syn and anti rotamers.[2] Temperature-dependent NMR studies can provide valuable information about the energy barriers of these conformational changes.[2]

Conclusion

This in-depth technical guide provides a robust framework for understanding and interpreting the ¹H and ¹³C NMR spectral data of 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid. By combining predictive analysis based on sound chemical principles with detailed experimental protocols, this guide serves as a valuable resource for researchers in the pharmaceutical and chemical sciences. The methodologies outlined herein will enable the unambiguous structural confirmation and purity assessment of this and related compounds.

References

  • PubChem. Dimethylformamide. National Center for Biotechnology Information. [Link]

  • PubChem. Dimethylacetamide. National Center for Biotechnology Information. [Link]

  • RSC Publishing. 13C nuclear magnetic resonance spectra of NN-dimethylformamide in aqueous acid solution. Evidence for predominant O-protonation at all acidities. [Link]

  • ResearchGate. The 1 H and 13 C spectra of cyclohexyl-N,N-dimethylcarbamate (1) in CF... [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]

  • SpectraBase. N.N-Dimethylacetamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • ResearchGate. Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in... [Link]

  • SpectraBase. Dimethylformamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link]

  • Elsevier. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • SpectraBase. 1-Acetylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PMC. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • ResearchGate. 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... [Link]

  • SpectraBase. Dimethylcarbamoyl chloride - Optional[13C NMR] - Chemical Shifts. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • NIH. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

  • YouTube. Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]

  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] This guide focuses on a specific derivative, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a compound with limited direct characterization in existing literature but significant potential based on its structural relationship to known bioactive molecules. We will dissect the core structure, propose high-probability therapeutic targets based on established pharmacology of related compounds, and provide a comprehensive, step-by-step framework for the experimental validation of these hypotheses. This document is intended for researchers and drug development professionals, offering a roadmap for unlocking the therapeutic value of this promising chemical entity.

Introduction: The Piperidine-3-Carboxylic Acid Scaffold - A Privileged Structure in Neuropharmacology

The core of our molecule of interest is piperidine-3-carboxylic acid, a cyclic amino acid more commonly known as nipecotic acid. This structure is not merely a synthetic curiosity; it is a well-established inhibitor of gamma-aminobutyric acid (GABA) uptake.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its precise regulation is critical for maintaining balanced neuronal activity. Dysregulation of GABAergic neurotransmission is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.

The therapeutic utility of nipecotic acid itself has been limited by its poor ability to cross the blood-brain barrier (BBB). However, its derivatives have been the subject of extensive research to create more brain-penetrant GABA uptake inhibitors, such as Tiagabine, an approved anti-epileptic drug.[4] The addition of the N,N-dimethylcarbamoyl group at the 1-position and the carboxylic acid at the 3-position of the piperidine ring in 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid presents a unique set of physicochemical properties that may influence its pharmacokinetic profile and target interactions.

Hypothesized Therapeutic Targets

Based on the foundational pharmacology of the piperidine-3-carboxylic acid scaffold and the broader activities of piperidine derivatives, we propose two primary, high-probability therapeutic target classes for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Primary Hypothesis: GABA Transporters (GATs)

The most direct line of investigation stems from the compound's structural similarity to nipecotic acid. We hypothesize that 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid acts as an inhibitor of GABA transporters (GATs). There are four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), which are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of these transporters increases the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission.

Scientific Rationale: The carboxylic acid moiety at the 3-position is a key pharmacophore for GAT binding. The N-substituent, in this case, the dimethylcarbamoyl group, will significantly influence the potency and selectivity for the different GAT subtypes. This substituent may also improve BBB permeability compared to the parent compound.

Secondary Hypothesis: IκB Kinase (IKKβ) in Inflammatory Pathways

A growing body of evidence highlights the role of piperidine-containing molecules as modulators of inflammatory pathways, with some derivatives showing activity against IκB kinase (IKKβ).[1] IKKβ is a crucial enzyme in the NF-κB signaling pathway, a central regulator of inflammation, immune responses, and cell survival. Chronic activation of this pathway is a hallmark of many inflammatory diseases and cancers.

Scientific Rationale: The "escape from flatland" principle in drug design suggests that more three-dimensional structures, like the piperidine ring, can lead to improved interactions with protein binding sites.[1] The specific stereochemistry and electronic properties of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid may allow it to fit into the ATP-binding pocket of IKKβ, disrupting its function and downregulating the NF-κB pathway.

Experimental Validation Workflow: A Phased Approach

A rigorous, multi-stage experimental plan is necessary to validate these hypotheses. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

Phase 1: In Silico and In Vitro Target Engagement

The initial phase focuses on establishing a direct interaction between the compound and its hypothesized targets.

Causality of Experimental Choice: Before committing to resource-intensive wet lab experiments, computational modeling can provide valuable insights into the potential binding modes and affinities of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid with our targets of interest. This allows for a preliminary assessment of our hypotheses and can guide the design of subsequent experiments.

Protocol: Molecular Docking of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

  • Protein Structure Preparation:

    • Obtain crystal structures of human GAT1 (PDB ID: 4M48) and IKKβ (PDB ID: 3RZF) from the Protein Data Bank.

    • Prepare the protein structures using a molecular modeling suite (e.g., Schrödinger Maestro, MOE) by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.

    • Define the binding site based on the co-crystallized ligands or known active sites.

  • Ligand Preparation:

    • Generate a 3D conformation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

    • Perform ligand minimization and generate possible ionization states at physiological pH.

  • Docking Simulation:

    • Utilize a docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the defined binding sites of GAT1 and IKKβ.

    • Analyze the resulting docking poses and scores. Pay close attention to key interactions (hydrogen bonds, hydrophobic contacts) with critical residues in the binding pockets.

Causality of Experimental Choice: While docking studies are predictive, direct experimental evidence of binding and functional inhibition is required. Radioligand binding assays will determine the affinity of our compound for the target, while functional assays will measure its ability to inhibit the target's activity.

*Protocol: GAT Inhibition Assay (Radioligand Uptake)

  • Cell Culture: Culture HEK293 cells stably expressing human GAT1.

  • Assay Preparation:

    • Plate the cells in a 96-well format.

    • Prepare a range of concentrations of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid and a known GAT1 inhibitor (e.g., Tiagabine) as a positive control.

  • Uptake Assay:

    • Wash the cells with a Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with the test compound or control for 15 minutes.

    • Initiate the uptake by adding [³H]GABA and incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by washing the cells rapidly with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells and measure the amount of [³H]GABA taken up using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

*Protocol: IKKβ Inhibition Assay (Kinase Activity)

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring kinase activity.

  • Reagents:

    • Recombinant human IKKβ enzyme.

    • Biotinylated IκBα peptide substrate.

    • ATP.

    • Europium-labeled anti-phospho-IκBα antibody.

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC).

  • Procedure:

    • In a 384-well plate, add IKKβ enzyme, the test compound at various concentrations, and the IκBα substrate.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature.

    • Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-APC).

    • Incubate to allow for antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible reader.

    • Calculate the ratio of acceptor to donor fluorescence, which is proportional to the amount of phosphorylated substrate.

    • Determine the IC₅₀ value for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Data Presentation: Phase 1 Results

Assay Target Metric Predicted/Measured Value
Molecular DockingGAT1Docking Score (kcal/mol)Hypothetical Data
Molecular DockingIKKβDocking Score (kcal/mol)Hypothetical Data
[³H]GABA UptakeGAT1IC₅₀ (µM)Experimental Data
TR-FRET Kinase AssayIKKβIC₅₀ (µM)Experimental Data
Phase 2: Cell-Based Functional Assays

Causality of Experimental Choice: Demonstrating target engagement in a cellular context is the next critical step. These assays will determine if the observed in vitro activity translates to a functional effect in a more biologically relevant system.

Protocol: Measuring GABAergic Tone in Primary Neurons

  • Cell Culture: Culture primary cortical neurons from rodents.

  • Electrophysiology (Patch-Clamp):

    • Treat the cultured neurons with a sub-maximal concentration of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

    • Using whole-cell patch-clamp electrophysiology, record miniature inhibitory postsynaptic currents (mIPSCs).

    • Analyze the frequency and amplitude of mIPSCs. An increase in the decay time of the currents would be consistent with reduced GABA uptake.

Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter construct.

  • Assay Procedure:

    • Plate the cells and pre-treat with various concentrations of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

    • Stimulate the NF-κB pathway using a known activator, such as Tumor Necrosis Factor-alpha (TNFα).

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • A dose-dependent decrease in luciferase activity would indicate inhibition of the NF-κB pathway.

Mandatory Visualizations

Diagram: Hypothesized GAT Inhibition Pathway

GAT_Inhibition cluster_pre_synaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT1 GABA Transporter (GAT1) GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA-A Receptor GABA_Synapse->GABA_Receptor Binds Compound 1-(Dimethylcarbamoyl) piperidine-3-carboxylic acid Compound->GAT1 Inhibits Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Activates Workflow Start Hypothesis Generation: GATs & IKKβ Phase1 Phase 1: In Vitro Validation Start->Phase1 Docking Molecular Docking Phase1->Docking Binding Radioligand Binding Assay (GATs) Phase1->Binding Inhibition Kinase Inhibition Assay (IKKβ) Phase1->Inhibition Phase2 Phase 2: Cell-Based Validation Binding->Phase2 Inhibition->Phase2 Ephys Electrophysiology (Primary Neurons) Phase2->Ephys Reporter NF-κB Reporter Assay Phase2->Reporter GoNoGo Go/No-Go Decision for In Vivo Studies Ephys->GoNoGo Reporter->GoNoGo

Caption: A phased approach to target identification and validation.

Conclusion and Future Directions

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid stands as an intriguing candidate for therapeutic development, situated at the crossroads of neuropharmacology and inflammation research. Its structural heritage points strongly towards the modulation of GABAergic systems, while the broader chemical class suggests potential interactions with key inflammatory kinases. The experimental framework detailed in this guide provides a clear and logical path forward for any research team seeking to elucidate the compound's mechanism of action and unlock its therapeutic potential. Successful validation of either of the primary hypotheses would warrant progression to preclinical models of epilepsy, anxiety, or inflammatory diseases, paving the way for a novel therapeutic agent.

References

  • PubMed. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available at: [Link] [3]5. PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link] [2]6. PubMed Central. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]

  • PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[3][4]enzothiazine as orally-active adhesion molecule inhibitors. Available at: [Link]

Sources

In Silico Modeling of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a novel small molecule with potential therapeutic applications. In the absence of extensive experimental data for this specific compound, this document outlines a robust and scientifically grounded workflow based on established computational methodologies successfully applied to other piperidine derivatives.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a systematic approach from initial molecular characterization to advanced simulations, including target identification, molecular docking, molecular dynamics, and ADMET prediction. By following the principles of expertise, trustworthiness, and authoritative grounding, this document serves as a practical resource for the computational assessment of new chemical entities in the early stages of drug discovery.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active natural products.[3] Its presence often imparts favorable physicochemical and pharmacokinetic properties, making it a highly attractive scaffold in medicinal chemistry.[4] The title compound, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, features a piperidine core functionalized with a dimethylcarbamoyl group at the 1-position and a carboxylic acid at the 3-position. These modifications introduce specific hydrogen bonding and polarity characteristics that could dictate its interaction with biological targets and its overall drug-like properties.[5][6]

Given that piperidine derivatives have shown activity against a wide range of targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, a systematic in silico evaluation is a crucial first step in elucidating the therapeutic potential of this novel molecule.[7][8][9] This guide will delineate a comprehensive computational strategy to predict its biological activity, assess its binding characteristics, and evaluate its pharmacokinetic profile.

Foundational Steps: Ligand and Target Preparation

A rigorous in silico study begins with the meticulous preparation of both the small molecule (ligand) and its potential protein targets. This foundational stage is critical for the accuracy and reliability of all subsequent computational analyses.

Ligand Preparation: Characterizing 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

The initial step involves generating a high-quality 3D conformation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. This can be accomplished using various molecular modeling software packages.

Table 1: Physicochemical Properties of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

PropertyValueSource
CAS Number702670-21-1[10][11]
Molecular FormulaC9H16N2O3[10]
Molecular Weight200.23 g/mol [10]
InChI KeyBKBIGCHIMUUAID-UHFFFAOYSA-N[10]

Experimental Protocol: Ligand Preparation Workflow

  • 2D Structure Generation: Draw the 2D structure of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid using a chemical drawing tool.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.

  • Protonation State Determination: Determine the likely protonation state of the carboxylic acid and any other ionizable groups at physiological pH (7.4).

  • Tautomeric and Stereoisomeric States: Enumerate possible tautomers and stereoisomers, as these can significantly impact binding interactions.

Target Identification and Preparation

Given the novelty of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a rational approach to target identification involves exploring proteins that are known to be modulated by other piperidine derivatives. Potential target classes include, but are not limited to:

  • G-Protein Coupled Receptors (GPCRs): Such as opioid and chemokine receptors.[7][8]

  • Enzymes: Including protein kinases and farnesyltransferase.[2][9]

  • Ion Channels: Various ion channels are modulated by piperidine-containing compounds.

Experimental Protocol: Target Protein Preparation

  • Protein Data Bank (PDB) Search: Identify and download the 3D crystal structures of potential target proteins from the Protein Data Bank.

  • Structure Cleaning and Preparation:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add hydrogen atoms to the protein structure.

    • Assign correct bond orders and protonation states for the amino acid residues.

    • Repair any missing side chains or loops in the protein structure.

  • Binding Site Definition: Define the binding site for the subsequent docking studies. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

Core Computational Analyses: Unveiling Molecular Interactions

With the prepared ligand and target structures, a series of computational analyses can be performed to predict binding affinity, understand interaction modes, and assess the stability of the ligand-protein complex.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method provides insights into the binding mode and can be used to estimate the binding affinity.

Experimental Protocol: Molecular Docking Workflow

  • Grid Generation: Define a grid box around the active site of the target protein.

  • Ligand Docking: Dock the prepared 3D structure of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid into the defined grid box using a docking program (e.g., AutoDock, Glide, or GOLD).

  • Pose Analysis and Scoring: Analyze the resulting docking poses and rank them based on their scoring function values. The scoring function estimates the binding free energy.

  • Interaction Analysis: Visualize the top-ranked docking poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein.

Diagram: Molecular Docking Workflow

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking l1 2D Structure l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 d2 Docking Simulation l3->d2 p1 PDB Structure p2 Structure Cleanup p1->p2 p3 Binding Site Definition p2->p3 d1 Grid Generation p3->d1 d1->d2 d3 Pose Analysis & Scoring d2->d3 analysis Binding Mode & Affinity d3->analysis Output

Caption: A streamlined workflow for molecular docking simulations.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static picture of the binding event, molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to refine the understanding of the binding interactions.[2][12]

Experimental Protocol: Molecular Dynamics Simulation Workflow

  • System Setup: Place the top-ranked ligand-protein complex from the docking study into a simulation box filled with a chosen water model. Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant temperature and pressure (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the ligand in the binding site.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's position (using metrics like Root Mean Square Deviation - RMSD) and to identify persistent molecular interactions.

Diagram: Molecular Dynamics Simulation Workflow

start Docked Complex setup System Setup (Solvation, Ionization) start->setup minimize Energy Minimization setup->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (RMSD, Interactions) production->analysis result Complex Stability & Dynamics analysis->result

Caption: Key stages in a molecular dynamics simulation.

Predictive Modeling: ADMET Profiling

In addition to predicting biological activity, in silico methods can be used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. A favorable ADMET profile is crucial for the successful development of a new drug.

Table 2: Predicted ADMET Properties for a Hypothetical Piperidine Derivative

ADMET PropertyPredicted Value/ClassificationMethod
Absorption
Human Intestinal AbsorptionHighQSAR Model
Caco-2 PermeabilityModerateQSAR Model
Distribution
Blood-Brain Barrier PenetrationLowQSAR Model
Plasma Protein BindingModerateQSAR Model
Metabolism
CYP2D6 InhibitionNon-inhibitorPharmacophore Model
CYP3A4 InhibitionNon-inhibitorPharmacophore Model
Excretion
Renal Organic Cation TransporterSubstrateQSAR Model
Toxicity
hERG InhibitionLow RiskQSAR Model
Ames MutagenicityNon-mutagenicStructural Alerts

Note: The values in this table are for illustrative purposes and would need to be calculated for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid using appropriate software.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable hypotheses about the compound's potential biological targets, binding modes, and drug-like properties. These computational predictions are not a substitute for experimental validation but serve as a powerful tool to guide and prioritize experimental efforts, ultimately accelerating the drug discovery process. Future work should focus on synthesizing the compound and validating the in silico predictions through in vitro and in vivo assays.

References

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). BMC Infectious Diseases.
  • In Silico Modeling of 2-Piperidin-1-ylmethyl-morpholine Interactions: A Technical Guide. (2025). Benchchem.
  • Liu, S., Li, Y., Wang, J., Rui, X., Tian, H., Li, C., & Guo, C. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square.
  • In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. (n.d.). PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central.
  • 1-(Dimethylcarbamoyl)Piperidine-3-Carboxylic Acid. (n.d.). CymitQuimica.
  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. (n.d.). BLD Pharm.
  • In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid. (2025). Benchchem.
  • In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid. (2025). Benchchem.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a derivative of nipecotic acid. The piperidine scaffold is a significant motif in medicinal chemistry, and N-functionalization allows for the modulation of physicochemical and pharmacological properties. This protocol details a robust synthetic route commencing from the hydrogenation of nicotinic acid to yield piperidine-3-carboxylic acid (nipecotic acid), followed by a strategic N-carbamoylation. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a heterocyclic compound of interest in drug discovery and development. Its core structure is based on nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) reuptake.[1] The addition of a dimethylcarbamoyl group to the piperidine nitrogen alters the molecule's polarity, hydrogen bonding capacity, and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. A reliable and well-documented synthetic protocol is therefore essential for researchers exploring the therapeutic potential of this and related compounds.

This guide presents a detailed experimental protocol based on established chemical principles, including the synthesis of the nipecotic acid precursor and its subsequent N-carbamoylation.

Synthetic Strategy Overview

The synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is most logically approached in two key stages:

  • Synthesis of the Piperidine-3-carboxylic Acid Scaffold : This is achieved through the catalytic hydrogenation of readily available pyridine-3-carboxylic acid (nicotinic acid).

  • N-Carbamoylation : The secondary amine of the piperidine ring is reacted with a suitable dimethylcarbamoylating agent. To prevent undesirable side reactions, the carboxylic acid functionality is transiently protected as an ester.

This strategic approach ensures a high-yielding and clean reaction, facilitating the isolation of the desired product.

Synthesis_Workflow Nicotinic_Acid Pyridine-3-carboxylic Acid (Nicotinic Acid) Nipecotic_Acid Piperidine-3-carboxylic Acid (Nipecotic Acid) Nicotinic_Acid->Nipecotic_Acid H₂, Pd/C (Hydrogenation) Ethyl_Nipecotate Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate) Nipecotic_Acid->Ethyl_Nipecotate EtOH, H⁺ (Esterification) Target_Molecule_Ester Ethyl 1-(Dimethylcarbamoyl)piperidine-3-carboxylate Ethyl_Nipecotate->Target_Molecule_Ester (CH₃)₂NCOCl, Base (N-Carbamoylation) Target_Molecule 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid Target_Molecule_Ester->Target_Molecule LiOH or H⁺/H₂O (Hydrolysis)

Sources

purification of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chromatographic Purification of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a substituted derivative of nipecotic acid, a scaffold of significant interest in medicinal chemistry and drug development. The presence of a polar carboxylic acid group and a tertiary amide imparts the molecule with high polarity and the potential for zwitterionic behavior, making its purification a non-trivial task. Standard chromatographic techniques, such as normal-phase and reversed-phase, often fail to provide adequate retention and resolution for such hydrophilic compounds.[1][2]

This application note provides a detailed, experience-driven guide to the successful purification of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. We will delve into the rationale for method selection, present a robust protocol based on Hydrophilic Interaction Liquid Chromatography (HILIC), and discuss key experimental considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for purifying polar, potentially zwitterionic small molecules.

Understanding the Analyte: Physicochemical Properties and Purification Challenges

A successful purification strategy begins with a thorough understanding of the target molecule's properties. 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid possesses two key functional groups that dictate its chromatographic behavior: a carboxylic acid and a dimethylcarbamoyl-substituted piperidine ring.

  • Polarity: The combination of the carboxyl and amide groups makes the molecule highly polar and water-soluble. This high polarity is the primary challenge, as the compound will have weak interactions with traditional non-polar reversed-phase stationary phases (like C18), often leading to elution at or near the solvent front with poor separation.[2][3]

  • Ionization State (pKa): The molecule's charge state is highly dependent on pH.

    • The carboxylic acid group has an approximate pKa of 4.5.[4]

    • The piperidine nitrogen, while part of an amide, can still be protonated under strongly acidic conditions.

    • This dual functionality means the molecule can exist as a cation (low pH), a zwitterion (neutral pH), or an anion (high pH). This zwitterionic nature is a critical factor in selecting the appropriate chromatographic mode.[5][6][7]

The challenge is to select a chromatographic system that can effectively interact with this polar, chargeable molecule to achieve retention and subsequent separation from impurities.

G cluster_pH Analyte Charge State vs. pH Low_pH Low pH (e.g., pH < 2) Carboxylic Acid: Neutral Piperidine N: Protonated (+) Net Charge: Cationic Mid_pH Mid pH (e.g., pH 3-6) Carboxylic Acid: Deprotonated (-) Piperidine N: Neutral Net Charge: Zwitterionic/Anionic Low_pH->Mid_pH Increase pH High_pH High pH (e.g., pH > 7) Carboxylic Acid: Deprotonated (-) Piperidine N: Neutral Net Charge: Anionic Mid_pH->High_pH Increase pH

Caption: Ionization states of the target molecule at varying pH.

Chromatographic Method Selection: A Comparative Rationale

Given the analyte's properties, several chromatographic techniques can be considered. The choice depends on achieving optimal retention, selectivity, and loadability.

Chromatography ModeSuitability for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acidRationale
Reversed-Phase (RP) PoorThe high polarity of the analyte leads to insufficient interaction with non-polar C18 stationary phases, resulting in poor retention.[3][8] While mobile phase pH modification can influence retention of carboxylic acids, it is often insufficient for very polar molecules.[9]
Normal-Phase (NP) PoorThe analyte has poor solubility in the non-polar solvents (e.g., hexane, dichloromethane) used in normal-phase chromatography. Furthermore, the strong polar interactions with the silica stationary phase can lead to irreversible adsorption or significant peak tailing.[10][11]
Ion-Exchange (IEX) Good (Alternative)This technique separates molecules based on their net charge.[12] Given the analyte's ability to carry a net positive or negative charge depending on the mobile phase pH, both cation and anion exchange chromatography are viable options. Zwitterionic ion-exchangers can be particularly effective.[5][6]
Hydrophilic Interaction (HILIC) Excellent (Recommended) HILIC is specifically designed for the separation of highly polar compounds.[1][10] It utilizes a polar stationary phase (like silica or functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface into which polar analytes can partition, providing excellent retention.[13]

Detailed Protocol: HILIC Purification

This protocol outlines a HILIC method adaptable for both analytical HPLC method development and preparative flash chromatography purification.

Materials and Equipment
  • Chromatography System: HPLC or Flash Chromatography system with UV detection.

  • Stationary Phase (Column):

    • Analytical: Bare silica, Amide, or Zwitterionic HILIC column (e.g., 4.6 x 150 mm, 5 µm). Zwitterionic phases can offer unique selectivity for zwitterionic compounds.[14]

    • Preparative: Flash cartridge packed with bare silica. Standard silica flash columns can be effectively used in HILIC mode.[13]

  • Mobile Phase:

    • Solvent A: Acetonitrile (ACN), HPLC grade.

    • Solvent B: Deionized Water with 0.1% Formic Acid (v/v). Note: The acid helps to suppress the deprotonation of the carboxylic acid, leading to more consistent interactions and better peak shape.[15]

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water. Critical Note: The sample should be dissolved in a solvent similar to the initial mobile phase conditions to ensure good peak shape and prevent precipitation on the column.

Experimental Workflow: From Analytical to Preparative Scale

Caption: Overall workflow for HILIC purification.

Step-by-Step Protocol

Step 1: Analytical Method Development (HPLC)

  • Column Equilibration: Equilibrate the analytical HILIC column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.

  • Sample Preparation: Dissolve a small amount of the crude material in the sample diluent (90:10 ACN:Water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Scout Gradient: Perform an initial broad gradient run to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (or as determined by UV scan)

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient from 5% to 50% B

      • 15-17 min: Hold at 50% B

      • 17.1-20 min: Return to 95% A and re-equilibrate

  • Gradient Optimization: Based on the scout run, adjust the gradient to improve the resolution between the target compound and any impurities. A shallower gradient around the elution point of the target compound will provide better separation.

Step 2: Preparative Scale-Up (Flash Chromatography)

  • Column Selection: Choose a silica flash cartridge size appropriate for the amount of crude material to be purified.

  • Method Transfer: Convert the optimized HPLC gradient to a flash chromatography method. Adjust the flow rate and gradient segments according to the column size.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude material in a minimal amount of the sample diluent. Ensure the sample is fully dissolved.

    • Solid Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel (or Celite®), and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto a solid load cartridge. This technique often results in better separation.[8]

  • Purification Run: Equilibrate the column with the initial mobile phase conditions. Load the sample and begin the gradient run.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

Step 3: Post-Purification Analysis

  • Purity Check: Analyze the collected fractions using the developed analytical HPLC method to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure (rotary evaporation). The use of volatile mobile phase modifiers like formic acid is advantageous as they are easily removed.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Fronting/Tailing) Sample solvent mismatch; Column overload.Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. Reduce the injection mass.
No/Poor Retention Insufficient column equilibration; Mobile phase too strong.Increase column equilibration time. Start the gradient with a higher percentage of organic solvent (e.g., 98% ACN).
Irreproducible Retention Times Insufficient equilibration between runs; Mobile phase composition drift.Ensure consistent and adequate re-equilibration time. Prepare fresh mobile phase daily.
Compound Crashing Out Low solubility in the mobile phase.Ensure the sample is fully dissolved before injection. Consider using a different organic solvent if ACN is problematic (though ACN is generally preferred for HILIC).[10]

Conclusion

The purification of polar, zwitterionic molecules like 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid presents a significant challenge for traditional chromatographic methods. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), robust and scalable purification is achievable. This method effectively utilizes a polar stationary phase and a high-organic mobile phase to achieve the necessary retention and separation that is not possible with reversed-phase techniques. The systematic approach of analytical method development followed by preparative scale-up, combined with proper sample handling and column equilibration, ensures high purity and recovery of the target compound, facilitating downstream applications in research and development.

References

  • Buchi.com. "Why HILIC is what your polar compounds need for purification". [Link]

  • Technology Networks. "HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica". August 14, 2019. [Link]

  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. "Zwitterionic ion-exchangers in ion chromatography: A review of recent developments". Analytica Chimica Acta, 652(1-2), 3-21. October 12, 2009. [Link]

  • ResearchGate. "Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF". [Link]

  • Biotage. "What can I use to purify polar reaction mixtures?". July 11, 2023. [Link]

  • Resolian. "HPLC-UV Method Development for Highly Polar Impurities". [Link]

  • Teledyne LABS. "HILIC Purification Strategies for Flash Chromatography". [Link]

  • YouTube. "Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16". April 17, 2020. [Link]

  • Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success". January 17, 2024. [Link]

  • Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". June 18, 2025. [Link]

  • Nest Group. "Zwitterion Chromatography – ZIC". [Link]

  • BioPharma Services. "BA Method Development: Polar Compounds". [Link]

  • Diva-Portal.org. "Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis". [Link]

  • Stack Exchange. "What is the behavior of a Zwitterion during ion exchange chromatography?". June 5, 2012. [Link]

  • Chromatography Online. "Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?". August 31, 2020. [Link]

  • Bouling Chemical Co., Limited. "Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China". [Link]

  • Reddit. "Column chromatography of carboxylic acids? : r/chemistry". November 8, 2016. [Link]

Sources

Application Note & Protocols for the Quantification of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a substituted piperidine derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, formulation development, and quality control of drug substances and products. This document provides detailed analytical methods for the quantification of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in various matrices, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC9H16N2O3[3]
Molecular Weight200.23 g/mol [3]
AppearanceWhite to off-white solidAssumed
SolubilitySoluble in water and polar organic solventsAssumed

The presence of a carboxylic acid and a tertiary amide functional group dictates the polarity and ionization behavior of the molecule, which are key considerations for chromatographic separation and detection.

Method Selection: Rationale and Strategy

Two primary analytical techniques are presented for the quantification of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is a workhorse in many analytical laboratories due to its simplicity, robustness, and cost-effectiveness. It is well-suited for the quantification of the analyte in bulk drug substance and simple formulations where high sensitivity is not a primary requirement. The dimethylcarbamoyl moiety provides a chromophore that allows for UV detection, although at lower wavelengths.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or the detection of low-level impurities, LC-MS/MS is the method of choice.[4][5] The specificity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in complex sample matrices.

The validation of these analytical procedures is paramount to ensure their suitability for the intended purpose.[2] The validation characteristics to be considered for an assay of a drug substance or drug product include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, and range.[6][7]

Method 1: Quantification by RP-HPLC-UV

This method is designed for the quantification of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in drug substance or simple aqueous-based formulations.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent A->B C Prepare Calibration Standards B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: RP-HPLC-UV workflow for quantification.

Protocol: RP-HPLC-UV Analysis

1. Materials and Reagents:

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak symmetry on a reversed-phase column.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient 5% B to 95% B over 10 minA gradient elution is employed to ensure elution of the analyte of interest and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 210 nmThe amide bond provides some UV absorbance at lower wavelengths.

3. Preparation of Solutions:

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a final concentration within the calibration range.

4. System Suitability: Before sample analysis, inject a mid-range standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%.

5. Data Analysis:

  • Integrate the peak area of the analyte in the standards and samples.

  • Construct a linear regression calibration curve of peak area versus concentration for the standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Method 2: Quantification by LC-MS/MS

This highly sensitive and selective method is ideal for the quantification of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in complex biological matrices.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Spike with Internal Standard B Protein Precipitation A->B C Supernatant Evaporation B->C D Reconstitution C->D E Inject Sample D->E F UPLC Separation E->F G ESI Ionization F->G H MRM Detection G->H I Integrate Peak Areas H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: LC-MS/MS workflow for bioanalytical quantification.

Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid reference standard

  • Stable isotope-labeled internal standard (e.g., D6-1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

2. LC-MS/MS Conditions:

ParameterConditionRationale
LC System UPLC SystemUltra-high performance liquid chromatography provides better resolution and faster analysis times.
Column C18, 2.1 x 50 mm, 1.7 µmA shorter column with smaller particles is suitable for the fast gradients used in UPLC.
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B to 98% B over 3 minA rapid gradient is sufficient for separation in a bioanalytical context.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple QuadrupoleRequired for MRM experiments.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe presence of the piperidine nitrogen makes the molecule amenable to protonation.
MRM Transitions Analyte: 201.1 > 156.1; IS: 207.1 > 162.1 (Example)The precursor ion is the protonated molecule [M+H]+. The product ion corresponds to a characteristic fragment (e.g., loss of the dimethylamine moiety). A stable isotope-labeled internal standard will have a corresponding mass shift.
Collision Energy Optimize for each transitionThe collision energy should be optimized to maximize the signal of the product ion.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for analysis.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a constant amount of the internal standard into the blank biological matrix.

  • Process the calibration standards and QC samples alongside the unknown samples.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Method Validation

Both methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[1][8][9] The following parameters should be assessed:

Validation ParameterHPLC-UVLC-MS/MS
Specificity Assess peak purity using a photodiode array detector and by analyzing placebo samples.Analyze blank matrix samples to check for interferences at the retention time of the analyte and internal standard.
Linearity A minimum of 5 concentrations. R² > 0.99.A minimum of 6-8 concentrations. R² > 0.99.
Range The range over which the method is linear, accurate, and precise.
Accuracy Analyze samples with known concentrations and express the results as a percentage of the nominal value. Acceptance criteria: 98.0-102.0%.Analyze QC samples at low, medium, and high concentrations. Acceptance criteria: within ±15% of the nominal value (±20% for LLOQ).
Precision Repeatability (intra-day) and intermediate precision (inter-day). RSD < 2.0%.Intra- and inter-day precision. RSD < 15% (20% for LLOQ).
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio typically 10:1.
Robustness Deliberately vary method parameters (e.g., pH of mobile phase, column temperature) and assess the impact on the results.

Conclusion

The RP-HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine analysis of bulk material and formulations, and LC-MS/MS offering the high sensitivity and selectivity required for bioanalytical studies. Adherence to the principles of method validation is essential to ensure the generation of high-quality, reliable data in a regulated environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]

  • 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem. Available from: [Link]

  • Carboxylic Acids | AMERICAN ELEMENTS®. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available from: [Link]

  • 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate - PubChem. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from: [Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - Vrije Universiteit Amsterdam. Available from: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available from: [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom Publishing. Available from: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed. Available from: [Link]

  • The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of pharmaceuticals and natural products.[1] Its conformational rigidity, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for designing molecules that can precisely interact with biological targets.[1] The strategic incorporation of a dimethylcarbamoyl group at the 1-position and a carboxylic acid at the 3-position, as seen in 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid , endows this scaffold with a unique combination of properties that are highly advantageous for drug discovery.[2]

The dimethylcarbamoyl moiety offers a stable, polar group capable of engaging in hydrogen bonding interactions, while being metabolically more robust than many other N-substituents. The carboxylic acid at the 3-position provides a crucial handle for further chemical modification, allowing for the exploration of a vast chemical space through the formation of amide bonds.[2] This guide will provide a comprehensive overview of the applications of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid as a scaffold in drug discovery, complete with detailed protocols for its utilization in the synthesis of compound libraries and a case study in the development of enzyme inhibitors.

Physicochemical Properties and Synthetic Overview

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective deployment in a drug discovery campaign. While extensive experimental data for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is not always readily available, its properties can be reliably predicted based on its structure.

PropertyValueSource
CAS Number 702670-21-1BLD Pharm[3]
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.24 g/mol
Predicted XlogP -0.5
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 3

The synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid typically starts from piperidine-3-carboxylic acid (nipecotic acid) or its precursors like pyridine-3-carboxylic acid. The key transformation is the N-carbamoylation of the piperidine nitrogen with dimethylcarbamoyl chloride or a similar reagent.

Application in Compound Library Synthesis: A Workflow for Diversity

The true power of a scaffold lies in its ability to serve as a foundation for a diverse library of compounds. The carboxylic acid functionality of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is an ideal attachment point for a wide variety of building blocks via amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of a compound library using this scaffold.

G scaffold 1-(Dimethylcarbamoyl)piperidine- 3-carboxylic acid activation Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) scaffold->activation coupling Amide Coupling with Diverse Amine Building Blocks activation->coupling library Diverse Compound Library coupling->library purification Purification (e.g., HPLC) library->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization screening High-Throughput Screening characterization->screening

Caption: A generalized workflow for compound library synthesis.

Protocol 1: Solution-Phase Amide Coupling for Library Synthesis

This protocol describes a standard solution-phase method for coupling 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid to a variety of primary and secondary amines.

Materials:

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

  • A diverse set of primary and secondary amine building blocks

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

  • Activation:

    • For HATU coupling: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • For EDC/HOBt coupling: Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution. Stir for 15-20 minutes at room temperature.

  • Coupling: Add the desired amine building block (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using LC-MS and NMR spectroscopy.

Protocol 2: Solid-Phase Synthesis for High-Throughput Library Generation

For the rapid generation of a large number of analogs, solid-phase synthesis offers significant advantages in terms of purification and automation.

Materials:

  • Rink Amide resin or a similar solid support

  • Fmoc-protected 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (requires custom synthesis)

  • A diverse set of carboxylic acid building blocks

  • Standard solid-phase peptide synthesis (SPPS) reagents: Piperidine in DMF (for Fmoc deprotection), coupling reagents (e.g., HBTU, DIC), and cleavage cocktail (e.g., TFA/TIS/H₂O).

  • SPPS reaction vessels and shaker.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Scaffold Coupling: Dissolve Fmoc-protected 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (2-3 eq) and a suitable coupling agent (e.g., HBTU, 2-3 eq) and base (e.g., DIPEA, 4-6 eq) in DMF. Add this solution to the deprotected resin and shake for 2-4 hours. Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the coupled scaffold using 20% piperidine in DMF. Wash the resin with DMF.

  • Library Diversification: Split the resin into multiple reaction vessels. In each vessel, couple a different carboxylic acid building block using standard SPPS coupling protocols.

  • Cleavage and Deprotection: After the final coupling step, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the compounds from the resin and remove any remaining protecting groups.

  • Isolation: Precipitate the cleaved compounds in cold diethyl ether, centrifuge, and decant the ether. Dry the crude products under vacuum.

  • Analysis: Analyze the purity of the library members using LC-MS.

Case Study: Development of Renin Inhibitors

Renin is an aspartic protease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[4] Inhibition of renin is a validated therapeutic strategy for the treatment of hypertension.[5] Several patents and research articles describe the development of piperidine-based renin inhibitors, providing a relevant case study for the application of scaffolds similar to 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.[6][7][8]

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Effects Vasoconstriction, Aldosterone Secretion AT1R->Effects Inhibitor Piperidine-based Renin Inhibitor Inhibitor->Renin Inhibits

Caption: The role of renin in the RAAS and the point of intervention for inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of piperidine-based renin inhibitors has revealed key SAR trends that can guide the design of new compounds using the 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid scaffold.[4]

  • P3-P1 Pocket: The substituents attached to the piperidine ring are crucial for occupying the S3-S1 pockets of the renin active site. The dimethylcarbamoyl group can provide a valuable hydrogen bond acceptor interaction.

  • P1' and P2' Pockets: Modifications at the 3-position of the piperidine ring, achieved through amide coupling, allow for the exploration of the S1' and S2' pockets. The nature of the amine used in the coupling reaction will significantly influence potency and selectivity.

  • Piperidine Conformation: The stereochemistry and substitution pattern of the piperidine ring are critical for orienting the interacting groups correctly within the active site.

Protocol 3: In Vitro Renin Inhibition Assay

A variety of commercial kits are available for screening renin inhibitors.[2][9] These assays are typically based on fluorescence resonance energy transfer (FRET) or other fluorescence-based detection methods.

Principle:

A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In the absence of an inhibitor, renin cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. In the presence of an inhibitor, renin activity is blocked, and the fluorescence signal remains low.

Materials:

  • Renin Inhibitor Screening Assay Kit (e.g., from Novus Biologicals or Creative BioMart)[2][9]

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Microplate reader capable of fluorescence detection

Procedure (General):

  • Prepare Reagents: Reconstitute the kit components (renin enzyme, substrate, assay buffer) according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Plate Setup: Add the diluted test compounds, a positive control inhibitor (provided in the kit), and a negative control (solvent only) to the wells of a microplate.

  • Enzyme Addition: Add the renin enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the renin substrate to all wells.

  • Signal Detection: Immediately begin monitoring the fluorescence signal over time using a microplate reader at the appropriate excitation and emission wavelengths specified in the kit protocol.

  • Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each test compound concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid represents a highly valuable and versatile scaffold for modern drug discovery. Its favorable physicochemical properties, coupled with the synthetic tractability of its carboxylic acid handle, make it an excellent starting point for the construction of diverse compound libraries. The case study of renin inhibitors demonstrates the potential of piperidine-based scaffolds to yield potent and selective enzyme inhibitors. Future applications of this scaffold could extend to other enzyme families, such as kinases and proteases, as well as to other target classes like G-protein coupled receptors (GPCRs). The systematic exploration of the chemical space around this privileged core is a promising strategy for the discovery of novel therapeutic agents.

References

  • Bär, T., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 57(15), 6348-6363. [Link]

  • Renin Inhibitor Screening Assay Kit. Creative BioMart. [Link]

  • Lee, B. H., et al. (2010). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 2(4), 215-231. [Link]

  • Actelion Pharmaceuticals Ltd. (2012). Piperidine derivatives as inhibitors of renin. EP2421828A2.
  • Fässler, A., et al. (2008). Piperidine Renin Inhibitors: from Leads to Drug Candidates. CHIMIA International Journal for Chemistry, 62(1-2), 85-88. [Link]

  • Dolle, R. E., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry, 3(5), 478-494. [Link]

  • Bindu, B., et al. (2020). Chemical structures of renin inhibitors, 4-halophenyl piperidine... ResearchGate. [Link]

  • Nuss, J. M., & Michelotti, E. L. (2000). The Wittig reaction in combinatorial and solid-phase synthesis. In Solid-Phase Organic Synthesis (pp. 1-57). Academic Press. [Link]

  • Assay Genie. High-Throughput Screening Assays. [Link]

  • Novartis AG. (2006). Substituted piperidines as renin inhibitors. WO2006125621A8.
  • Campbell, D. J. (2009). Renin inhibitors–mechanisms of action. Australian Prescriber, 32(5), 132-135. [Link]

  • Burli, R. W., et al. (2012). The discovery and synthesis of potent zwitterionic inhibitors of renin. Bioorganic & Medicinal Chemistry Letters, 22(15), 5003-5007. [Link]

  • Giraud, M., et al. (2011). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Journal of Visualized Experiments, (54), e2976. [Link]

  • Bou-Salah, G., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Galdeano, C., et al. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 24(12), 4715-4721. [Link]

  • Ziółkowska, A., et al. (2015). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3173. [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2015). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Nowick, J. S. (2010). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7. 2). University of California, Irvine. [Link]

  • Zhejiang University of Technology. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.

Sources

Application Notes and Protocols: A Strategic Workflow for Characterizing Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Developing Enzyme Inhibition Assays for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Executive Summary

The discovery of novel enzyme inhibitors is a cornerstone of modern therapeutic development.[1][2] 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a novel small molecule with potential pharmacological activity. Its core structure, featuring a piperidine ring and a carboxylic acid, is a common scaffold in medicinal chemistry, suggesting a potential interaction with various enzyme classes.[3] However, as a new chemical entity, its specific biological targets are uncharacterized.

This document provides a comprehensive, four-phase strategic workflow for researchers and drug development professionals to systematically identify potential enzyme targets for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, confirm its inhibitory activity, determine its potency, and elucidate its mechanism of action. The protocols herein are designed to be robust, self-validating, and adaptable, guiding the user from initial hypothesis generation to detailed kinetic characterization. We will emphasize the rationale behind experimental choices, best practices for data analysis, and troubleshooting common pitfalls to ensure the generation of high-quality, reproducible data.

Strategic Workflow for Inhibitor Characterization

The journey from a novel compound to a characterized inhibitor follows a logical progression. We have structured this guide to mirror that process, ensuring that each phase builds upon the validated results of the last.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Potency Determination cluster_3 Phase 4: Mechanism of Action A Structural Analysis of 1-(Dimethylcarbamoyl)piperidine- 3-carboxylic acid B Hypothesis Generation: Potential Enzyme Classes (e.g., Hydrolases, Proteases) A->B C Enzyme Panel & Assay Format Selection B->C D Single-Point Screening Assay (High Concentration) C->D Proceed to Screening E Hit Identification (% Inhibition Calculation) D->E F Assay Quality Control (Z'-Factor Validation) E->F G Dose-Response Assay (10-point Titration) F->G Confirmed Hits H IC50 Curve Fitting (4-Parameter Logistics) G->H I Potency Ranking & Hit Prioritization H->I J Enzyme Kinetic Assays (Varying [S] and [I]) I->J Prioritized Hits K Data Plotting & Analysis (e.g., Lineweaver-Burk) J->K L Determine Inhibition Type (Ki Calculation) K->L

Figure 1: A four-phase workflow for characterizing a novel compound.

Phase 1: Target Class Prediction and Assay Selection

Rationale and Structural Analysis

Before initiating broad, untargeted screening, a rational approach based on the compound's structure can narrow the field of potential targets. The structure of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid contains several key functional groups:

  • Piperidine Ring: A saturated heterocycle found in numerous approved drugs and enzyme inhibitors.[4]

  • Carboxylic Acid: An acidic group capable of forming ionic bonds and hydrogen bonds, often interacting with positively charged residues (e.g., Lysine, Arginine) in an enzyme's active site.[5]

  • Dimethylcarbamoyl Group: A tertiary amide that can act as a hydrogen bond acceptor.

Compounds with similar piperidine- and pyridine-carboxylic acid scaffolds have shown inhibitory activity against various enzyme classes, most notably hydrolases (such as soluble epoxide hydrolase) and proteases .[6][7] Therefore, a logical starting point is to screen the compound against a panel of representative enzymes from these families.

Recommended Enzyme Panels

We recommend beginning with commercially available enzyme panels that cover diverse members of a target class. Examples include:

  • Hydrolase Panel: Including esterases, lipases, and phosphatases.[8]

  • Protease Panel: Including serine proteases (e.g., Thrombin, Trypsin) and cysteine proteases (e.g., Caspases, Cathepsins).

Selection of Assay Technology

For initial screening, a high-throughput, sensitive, and robust assay format is essential.[9] Fluorescence-based assays are frequently the method of choice due to their high signal-to-background ratio and compatibility with automation.[10][11] A typical approach involves using a substrate that becomes fluorescent upon enzymatic cleavage.[11]

Assay TechnologyPrincipleAdvantagesDisadvantages
Colorimetric/Absorbance Measures change in light absorption by a chromogenic product.Simple, inexpensive, uses standard plate readers.Lower sensitivity, potential for compound interference.[12]
Fluorescence Intensity (FI) Measures the emission of light from a fluorogenic product.High sensitivity, wide dynamic range, suitable for HTS.[13]Susceptible to autofluorescent compounds and light scattering.[14]
Luminescence Measures light produced from a chemical reaction (e.g., ATP quantification).Extremely high sensitivity, low background.Often requires coupled-enzyme systems which can be complex.[15]

Recommendation: We will proceed with a Fluorescence Intensity (FI) assay format for its balance of sensitivity, cost-effectiveness, and suitability for high-throughput screening (HTS).[16]

Phase 2: Primary Screening Protocol

The goal of this phase is to rapidly identify if 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid exhibits inhibitory activity against any enzyme in the selected panels. A single-point screen at a relatively high concentration (e.g., 10-50 µM) is sufficient for this purpose.

Protocol: Single-Point Fluorescence Inhibition Assay

This protocol is a general template adaptable to various hydrolases or proteases using a fluorogenic substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20). Ensure the buffer is at room temperature before use.[17]
  • Enzyme Stock Solution: Reconstitute the enzyme in Assay Buffer to a concentration of 2X the final desired concentration. Store on ice.
  • Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a high-concentration stock (e.g., 10 mM). Further dilute in Assay Buffer to 2X the final desired concentration (typically at or below the Kₘ value).[18]
  • Test Compound Stock: Prepare a 10 mM stock solution of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in 100% DMSO.
  • Positive Control Inhibitor: Prepare a stock of a known inhibitor for the target enzyme.

2. Assay Plate Layout (384-well, black, flat-bottom):

  • Columns 1-2 (Negative Control): 5 µL Assay Buffer + 5 µL 2X Enzyme Solution. (Represents 100% activity).
  • Columns 3-4 (Positive Control): 5 µL known inhibitor (at a concentration >10x its IC₅₀) + 5 µL 2X Enzyme Solution. (Represents 0% activity).
  • Columns 5-6 (Test Compound): 5 µL of the test compound diluted in Assay Buffer (final concentration 10 µM, final DMSO ≤ 1%) + 5 µL 2X Enzyme Solution.
  • Columns 23-24 (No Enzyme Control): 5 µL Assay Buffer + 5 µL Assay Buffer (in place of enzyme). (Measures background fluorescence).

3. Experimental Procedure:

  • Add 5 µL of the appropriate solutions (Assay Buffer, controls, or test compound) to the wells as per the plate map.
  • Add 5 µL of the 2X Enzyme Stock solution to all wells except the "No Enzyme Control" wells.
  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
  • Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate solution to all wells. The final volume is 20 µL.
  • Immediately place the plate in a fluorescence plate reader.
  • Monitor the fluorescence intensity (e.g., Ex/Em wavelengths appropriate for the substrate) kinetically for 15-30 minutes, taking readings every 60 seconds.
Data Analysis and Hit Criteria
  • Calculate Reaction Rates (V): For each well, determine the initial linear rate of the reaction (slope of fluorescence units vs. time).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative - V_background))

  • Determine Assay Quality (Z'-Factor): The Z'-factor is a statistical measure of assay robustness. An assay is considered excellent for HTS if the Z' > 0.5.[16]

    • Z' = 1 - (3 * (SD_negative + SD_positive)) / |Mean_negative - Mean_positive|

  • Hit Identification: A compound is typically considered a "hit" if its percent inhibition exceeds a defined threshold, often 3 standard deviations above the mean of the negative control, or simply >50% inhibition.

Phase 3: Potency Determination (IC₅₀)

Once a hit is confirmed, the next step is to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀). This involves a dose-response experiment.[19] The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[20]

Protocol: IC₅₀ Determination

This protocol follows the same principles as the primary screen but uses a serial dilution of the inhibitor.

G cluster_0 Workflow: IC50 Determination A Prepare 10-Point Serial Dilution of Inhibitor B Add Dilutions & Enzyme to 384-well Plate A->B C Pre-incubate (15 min) B->C D Add Substrate (Initiate Reaction) C->D E Kinetic Read on Fluorescence Plate Reader D->E F Calculate Reaction Rates & % Inhibition E->F G Plot & Fit Data (Log[I] vs. Response) F->G H Determine IC50 Value G->H G cluster_comp cluster_noncomp edge_i edge_i E E Free Enzyme ES ES Enzyme-Substrate Complex E->ES S {S | Substrate} ES->E P {P | Product} I_comp {I | Competitive} I_noncomp {I | Non-competitive} I_uncomp {I | Uncompetitive} EI EI Inactive ESI ESI Inactive

Figure 3: Modes of reversible enzyme inhibition.

Protocol: MoA Determination
  • Determine Substrate Kₘ: First, perform an enzyme titration by varying the substrate concentration in the absence of any inhibitor. Plot the reaction rate versus substrate concentration and fit to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.

  • Set Up Kinetic Assays:

    • Design a matrix of experiments. Use a range of fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, measure the reaction rates across a range of substrate concentrations (e.g., 0.25x Kₘ to 10x Kₘ).

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/Velocity (Y-axis) vs. 1/[Substrate] (X-axis).

    • Competitive Inhibition: The lines will intersect on the Y-axis.

    • Non-competitive Inhibition: The lines will intersect on the X-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

  • Calculate Kᵢ: The Kᵢ can be determined from the slopes and intercepts of the Lineweaver-Burk plot or by non-linear regression fitting to the appropriate inhibition model equation. [21]For competitive inhibitors, the Cheng-Prusoff equation can also be used as an estimate: [22] * Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Troubleshooting Guide

Even with robust protocols, challenges can arise. Here are solutions to common issues. [17][23]

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Pipetting errors.- Incomplete reagent mixing.- Temperature gradients across the plate. - Use calibrated pipettes; prepare a master mix.- Ensure all reagents are fully thawed and vortexed.- Allow plate and reagents to equilibrate to room temperature.
Low Z'-Factor (<0.5) - Low signal-to-background ratio.- Assay conditions are not optimal. - Increase enzyme or substrate concentration.- Optimize buffer pH, ionic strength, or incubation time. [24]
Compound Autofluorescence The test compound fluoresces at the assay wavelengths, creating a false negative result. - Pre-read the plate after compound addition but before substrate addition and subtract this background.- Use an orthogonal assay with a different detection method (e.g., luminescence).

| Time-dependent Inhibition | The inhibitor binds slowly or irreversibly, causing non-linear reaction progress curves. | - Increase the pre-incubation time of the enzyme and inhibitor before adding substrate.<[25]br>- Conduct specific assays to test for irreversible inhibition. |

References

  • Frontiers in Pharmacology. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

  • PubMed. (2008). Enzyme assay and activity fingerprinting of hydrolases with the red-chromogenic adrenaline test. Retrieved from [Link]

  • PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). Strategies to develop enzyme assays. Retrieved from [Link]

  • OMICS International. (2023). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Retrieved from [Link]

  • BiochemSphere. (n.d.). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • BellBrook Labs. (n.d.). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Creative BioMart. (n.d.). Enzyme Target and Screening. Retrieved from [Link]

  • Semantic Scholar. (2008). Enzyme assay and activity fingerprinting of hydrolases with the red-chromogenic adrenaline test. Retrieved from [Link]

  • ScienceDirect. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Semantic Scholar. (2017). Enzyme Inhibitors and Activators. Retrieved from [Link]

  • YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Retrieved from [Link]

  • MDPI. (2021). Biochemical Characterization of a Novel α/β-Hydrolase/FSH from the White Shrimp Litopenaeus vannamei. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • ResearchGate. (2019). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]

  • ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubMed Central. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Retrieved from [Link]

  • PubMed Central. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. Retrieved from [Link]

  • PubMed. (2001). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Retrieved from [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • AIR Unimi. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy. Retrieved from [Link]

  • PubMed Central. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Retrieved from [Link]

  • ACS Publications. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate. Retrieved from [Link]

Sources

in vivo administration of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical In Vivo Evaluation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Introduction: Contextualizing a Novel Piperidine Derivative

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a novel chemical entity (NCE) built upon the piperidine-3-carboxylic acid scaffold. The piperidine ring is a highly privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[1][2][3] The structural similarity of the piperidine core to components of neurotransmitters often imparts activity at receptors and transporters. Specifically, derivatives of piperidine have been developed as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, pain, and neurodegenerative diseases.[4][5]

Given the absence of published in vivo data for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, this document serves as a comprehensive guide for researchers to design and execute initial preclinical animal studies. It is structured not as a fixed protocol, but as a systematic workflow that emphasizes foundational characterization, logical decision-making, and rigorous methodology. The objective is to provide the scientific rationale needed to move from a powdered compound on the bench to robust, interpretable in vivo data, in adherence with Good Laboratory Practice (GLP) principles.[6][7]

Part 1: Foundational Compound Characterization and Handling

Before any in vivo administration, a thorough understanding of the compound's basic properties and safety profile is mandatory. This initial phase ensures data quality, reproducibility, and laboratory safety.

Physicochemical Properties

The physical and chemical characteristics of the test article are critical for every subsequent step, from formulation to predicting its physiological fate. While some properties can be computationally predicted, experimental verification is essential.

PropertyData for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acidSignificance & Rationale
Molecular Formula C₉H₁₆N₂O₃Defines the elemental composition.
Molecular Weight 200.24 g/mol Essential for calculating molarity and dose concentrations.
Appearance White to off-white solid (Predicted)Visual inspection is the first quality control check.
Purity >95% (Recommended)Impurities can confound results and introduce unintended toxicity. Purity should be confirmed via HPLC, LC-MS, or NMR.
pKa ~4.5 (Carboxylic Acid), ~8-9 (Piperidine N) (Estimated)The ionization state affects solubility and membrane permeability. The carboxylic acid group is acidic, while the piperidine nitrogen is basic.
Solubility To be determined experimentallyThe most critical parameter for vehicle selection and achieving the desired dose concentration. Water solubility is likely moderate but may be pH-dependent.[8]
Chemical Stability To be determined experimentallyThe compound must be stable in the chosen vehicle for the duration of the experiment. Stability testing of the formulation is required.
Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from related piperidine carboxylic acids suggest a standard set of precautions.[8][9]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Hazard Profile: Assumed to be an irritant to the skin, eyes, and respiratory tract.[9][12] Avoid dust formation and inhalation. In case of contact, rinse the affected area thoroughly with water.[10] The toxicological properties have not been fully investigated.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[13]

Part 2: Formulation Development: A Systematic Approach

The primary goal of formulation is to deliver a precise, stable, and bioavailable dose of the compound in a vehicle that is itself inert and well-tolerated by the animal model.[14][15] The acidic nature of the carboxylic acid moiety and the basic piperidine nitrogen mean that solubility will likely be pH-sensitive.

Workflow for Vehicle Selection and Formulation

The following diagram outlines the logical progression for developing a suitable formulation for a novel compound.

cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation & Validation Compound Receive & Verify Compound (Purity, Identity) TargetDose Define Target Dose (e.g., 10 mg/kg) Compound->TargetDose MaxConc Calculate Max Concentration (e.g., 1 mg/mL for 10 mL/kg) TargetDose->MaxConc AqueousScreen Screen in Aqueous Vehicles (Water, Saline, PBS pH 7.4) MaxConc->AqueousScreen SolubleAqueous Soluble? AqueousScreen->SolubleAqueous CosolventScreen Screen in Co-solvent Systems (e.g., 5% DMSO/30% PEG400 in Saline) SolubleAqueous->CosolventScreen No SelectSolution Select Aqueous Vehicle (Final Formulation) SolubleAqueous->SelectSolution Yes SolubleCosolvent Soluble? CosolventScreen->SolubleCosolvent SuspensionScreen Screen in Suspension Vehicles (e.g., 0.5% CMC, 0.5% Methylcellulose) SolubleCosolvent->SuspensionScreen No SelectCosolvent Select Co-solvent System (Final Formulation) SolubleCosolvent->SelectCosolvent Yes StableSuspension Forms Stable Suspension? SuspensionScreen->StableSuspension SelectSuspension Select Suspension Vehicle (Final Formulation) StableSuspension->SelectSuspension Yes Validate Validate Formulation (Stability, Homogeneity, pH) SelectSolution->Validate SelectCosolvent->Validate SelectSuspension->Validate

Caption: Workflow for Formulation Development.

Protocol 1: Vehicle Solubility Screening

Objective: To identify a suitable vehicle that can dissolve or uniformly suspend the compound at the required concentration.

Rationale: The choice of vehicle is critical. An inappropriate vehicle can cause pain, inflammation, or toxicity, confounding the study results.[14] Aqueous vehicles are preferred, followed by co-solvent systems, and finally suspensions for poorly soluble compounds.[16]

Materials:

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

  • Glass vials (e.g., 4 mL)

  • Microbalance

  • Vortex mixer and/or magnetic stirrer

  • pH meter

  • Screening Vehicles (see table below)

Vehicle ClassExample(s)Route SuitabilityRationale & Considerations
Aqueous (Isotonic) Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS)PO, IP, IV, SCMost physiologically compatible; ideal choice. The compound's carboxylic acid may require pH adjustment (to ~7.4) for solubilization.[16]
Aqueous (Suspending) 0.5% (w/v) Carboxymethylcellulose (CMC), 0.5% (w/v) MethylcellulosePO, IP, SCFor insoluble compounds. Forms a suspension. Requires constant agitation before dosing to ensure homogeneity.[16][17]
Co-solvent Systems 5-10% DMSO, 10-40% PEG-400, 10-20% Solutol HS 15 (in saline or water)PO, IP, IV (with caution)For compounds with poor aqueous solubility. Co-solvents must be kept to the minimum concentration necessary to avoid vehicle-induced toxicity.[14][17]
Lipid/Oil Corn oil, Sesame oilPO, SC, IMFor highly lipophilic compounds. Not suitable for IV administration.

Procedure:

  • Calculate Required Concentration: Determine the highest dose planned for the study (e.g., 50 mg/kg). Based on the dosing volume for the chosen animal model (e.g., 10 mL/kg for a mouse), calculate the required stock concentration (e.g., 50 mg/kg in 10 mL/kg = 5 mg/mL).

  • Prepare Test Samples: Weigh 5 mg of the compound into separate, labeled glass vials.

  • Add Vehicles: Add 1 mL of each selected vehicle to the corresponding vial to achieve the target concentration of 5 mg/mL.

  • Facilitate Dissolution: Vortex each vial vigorously for 2 minutes. If not dissolved, place on a magnetic stirrer for 30-60 minutes at room temperature. Gentle warming (<40°C) can be attempted but may risk degradation.

  • Assess Solubility:

    • Soluble: The solution is completely clear with no visible particulates. Proceed to formulation validation.

    • Partially Soluble/Insoluble: Particulates are visible. If an aqueous vehicle was used, try adjusting the pH towards neutral (7.0-7.4) with dilute NaOH, as this will deprotonate the carboxylic acid and may improve solubility.

    • Suspension: If using a suspending agent, assess the quality of the suspension. It should be uniform and not settle too quickly.

  • Select Candidate Vehicle: Choose the simplest vehicle (Aqueous > Co-solvent > Suspension) that provides a clear solution or a fine, homogenous suspension. Run a vehicle-only control group in your in vivo study to ensure the vehicle has no effect on the endpoints being measured.[17]

Part 3: In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

Animal Model Selection
  • Standard Models: For initial PK and tolerability studies, common rodent models such as C57BL/6 mice or Sprague-Dawley rats are appropriate.[18]

  • Disease-Specific Models: If the compound is hypothesized to target nAChRs for a specific CNS indication, transgenic models (e.g., nAChR subunit knockout mice) may be warranted for efficacy studies to confirm the mechanism of action.[4][19]

Protocol 2: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality.[20]

Rationale: An MTD study is a crucial first step in any in vivo program. It establishes a safe dose range for subsequent pharmacokinetic (PK) and pharmacodynamic (PD) studies and provides preliminary toxicology data.[7][21]

Procedure (Example using mice):

  • Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days before the study begins.

  • Group Allocation: Assign mice (n=2-3 per group, mixed-sex or separate sexes) to dose groups.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). A logarithmic dose escalation is common.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.

  • Intensive Monitoring: Observe animals continuously for the first 4 hours post-dose, then at regular intervals for up to 7-14 days.

  • Record Observations: Systematically record clinical signs of toxicity, including changes in posture, activity, breathing, and presence of convulsions or tremors. Record body weights daily.

  • Determine MTD: The MTD is defined as the highest dose that causes no more than a 10% loss in body weight and does not produce mortality or severe clinical signs of distress.

Protocols for Routes of Administration

The choice of administration route depends on the study's objective and the compound's properties.[18] Maximum recommended injection/dosing volumes must be strictly followed to avoid animal distress.[22][23]

RouteMouse (Max Volume)Rat (Max Volume)Rationale & Procedure
Oral (PO) 10 mL/kg10 mL/kgUse: Simulates clinical oral dosing. Procedure: Use a proper-sized, flexible-tipped gavage needle. Ensure the tip is delivered into the esophagus/stomach and not the trachea.[22]
Intraperitoneal (IP) 10 mL/kg10 mL/kgUse: Bypasses first-pass metabolism, rapid absorption. Procedure: Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.[22]
Intravenous (IV) 5 mL/kg (bolus)5 mL/kg (bolus)Use: 100% bioavailability, rapid onset. Procedure: Use the lateral tail vein. Requires proper restraint and technical skill. The formulation must be a clear, sterile, isotonic solution.[22]
Subcutaneous (SC) 10 mL/kg5 mL/kgUse: Slower absorption for sustained exposure. Procedure: Inject into the loose skin over the back/scruff.[22]

Part 4: Post-Administration and Endpoint Analysis

The design of this phase is dictated by the study's goals, whether they are to understand the drug's disposition (PK), its biological effect (PD), or its safety profile (Toxicology).

Pharmacokinetic (PK) Studies

A PK study measures how the animal's body affects the drug over time (ADME: Absorption, Distribution, Metabolism, and Excretion).[21]

  • Design: Administer a single dose of the compound. At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr), collect blood samples (typically via tail vein, saphenous vein, or terminal cardiac puncture) into an appropriate anticoagulant tube (e.g., EDTA).

  • Analysis: Process blood to plasma and analyze the concentration of the parent compound using a validated bioanalytical method like LC-MS/MS.[20] This data is used to calculate key parameters like half-life (t½), Cmax (peak concentration), and AUC (total exposure).

Pharmacodynamic (PD) and Efficacy Studies

PD studies measure what the drug does to the body. If 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is being investigated for CNS effects via nAChR modulation, relevant endpoints could include:

  • Cognitive Enhancement: Assessed using behavioral models like the Morris Water Maze or Y-Maze for spatial and working memory.[5]

  • Analgesia: Evaluated in animal models of neuropathic or inflammatory pain.[24]

  • Target Engagement: Can be confirmed ex vivo by measuring receptor occupancy in brain tissue after the final dose.

The following diagram illustrates the decision-making process for selecting an appropriate animal model based on the therapeutic hypothesis.

Hypothesis Therapeutic Hypothesis (e.g., Cognitive Enhancement via α7 nAChR) PKPD Initial PK/PD & MTD Studies in Wild-Type Rodents (e.g., C57BL/6 Mouse) Hypothesis->PKPD Efficacy Is there evidence of target engagement or a behavioral effect? PKPD->Efficacy DiseaseModel Proceed to Disease Model (e.g., Scopolamine-induced amnesia, Age-related cognitive decline) Efficacy->DiseaseModel Yes Stop Stop or Re-evaluate Compound/Hypothesis Efficacy->Stop No KOModel Confirm Mechanism in Knockout Model (e.g., α7 nAChR KO Mouse) DiseaseModel->KOModel

Caption: Logic for Animal Model Selection.

References

  • Marubio, L. M., & Changeux, J. P. (2000). Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. European Journal of Pharmacology.
  • GAHNET, K. (n.d.). Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment. NCBI - NIH.
  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD.
  • Benchchem. (n.d.). Technical Support Center: Vehicle Controls for In Vivo Studies. Benchchem.
  • Wallace, T. L., & Papke, R. L. (n.d.). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC - PubMed Central.
  • (n.d.).
  • Fisher Scientific. (2010-03-26).
  • Encyclopedia.pub. (2023-02-09).
  • MDPI. (2021-06-03). Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors. MDPI.
  • PubMed. (2025-10-21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.
  • (n.d.).
  • FDA. (2018-01-04). Step 2: Preclinical Research. FDA.
  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • AMSbiopharma. (2025-08-11). Preclinical research strategies for drug development. AMSbiopharma.
  • Fisher Scientific. (n.d.).
  • (n.d.).
  • Fisher Scientific. (2021-12-25).
  • (n.d.).
  • (n.d.).
  • Angene Chemical. (2025-03-29).
  • (n.d.).
  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • (n.d.).

Sources

Application Notes and Protocols: Formulation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Introduction

Given the limited publicly available data on 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, this document provides a comprehensive, first-principles guide for the researcher. It is designed not as a single, fixed protocol, but as a systematic framework to characterize the molecule and subsequently develop and validate aqueous and non-aqueous formulations suitable for a range of preclinical biological studies. We will proceed from foundational physicochemical characterization to the development of formulations for in vitro assays and common routes of in vivo administration in animal models.

Part 1: Foundational Physicochemical Characterization

Before any formulation can be rationally designed, the fundamental properties of the active pharmaceutical ingredient (API) must be determined.[4] For a molecule like 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, the most critical parameters are its solubility under various conditions and its stability.

Workflow for Physicochemical Characterization

The following workflow outlines the initial steps required to understand the compound's behavior in relevant solvent systems.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation A API Powder B Protocol 1.1: Qualitative Solubility Screen A->B Initial Assessment C Protocol 1.2: Thermodynamic Solubility (Shake-Flask Method) B->C Identify Potential Solvents D Protocol 1.3: pH-Solubility Profiling C->D Quantitative Data for Aqueous Buffers E Protocol 2.1: Solution Stability Assessment D->E Informed Stability Study F Formulation Development (In Vitro & In Vivo) E->F Proceed with Stable Vehicles

Caption: Foundational workflow for API characterization.

Protocol 1.1: Qualitative Solubility Assessment

Objective: To rapidly obtain a preliminary understanding of the compound's solubility in a range of common laboratory solvents.

Rationale: This initial screen is a cost- and time-effective method to identify promising solvents for further quantitative analysis and to flag potential solubility challenges early.

Materials:

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).

Procedure:

  • Weigh approximately 1-2 mg of the compound into separate vials.

  • Add 100 µL of the first solvent to the first vial.

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid material against a dark background.

  • If the solid has completely dissolved, the solubility is ≥10-20 mg/mL. Add more compound to estimate the upper limit.

  • If the solid has not dissolved, add another 400 µL of solvent (total volume 500 µL) and repeat step 3. If it dissolves, solubility is between 2-4 and 10-20 mg/mL.

  • If the solid remains, add another 500 µL of solvent (total volume 1 mL) and repeat step 3. If it dissolves, solubility is between 1-2 and 2-4 mg/mL.

  • Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.

Protocol 1.2: Thermodynamic (Equilibrium) Solubility Determination

Objective: To accurately quantify the solubility of the compound in selected vehicles.

Rationale: This "gold standard" method measures the solubility of the most stable crystalline form of the drug at equilibrium, providing the most accurate and reliable data for formulation decisions.[5][6] Kinetic solubility assays, while faster, can overestimate solubility by measuring the dissolution of amorphous or less stable forms.[6][7]

Materials:

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

  • Selected solvents from Protocol 1.1

  • Shaking incubator or rotator set to 25°C or 37°C

  • Centrifuge or filtration unit (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg, ensuring solid is visible) to a known volume of solvent (e.g., 1 mL) in a sealed vial.

  • Place the vials in a shaking incubator for 24-48 hours to ensure equilibrium is reached. The time can be determined by taking measurements at different intervals (e.g., 24, 48, 72 hours) until the concentration plateaus.

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Carefully remove an aliquot of the supernatant and separate the liquid from any remaining solid by centrifugation (e.g., 10,000 x g for 10 minutes) or by filtering through a 0.22 µm filter. Note: Ensure the filter material does not bind the compound.

  • Dilute the clear supernatant with a suitable mobile phase.

  • Quantify the concentration of the compound in the diluted supernatant using a validated HPLC method with a standard curve.

  • Express the solubility in mg/mL and µM.

Protocol 1.3: pH-Solubility Profiling

Objective: To determine the compound's solubility as a function of pH.

Rationale: As a carboxylic acid, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is expected to be a weak acid. Its ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[8] At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form. At a pH above its pKa, it will be in its ionized (carboxylate), more soluble form. This profile is critical for developing oral and intravenous formulations.[9][10]

Procedure:

  • Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0).

  • Perform the Thermodynamic Solubility Determination (Protocol 1.2) for the compound in each of these buffers.

  • Plot the resulting solubility (on a log scale) against the pH. This graph will reveal the pH at which solubility dramatically increases, providing an estimate of the compound's pKa.

Anticipated Physicochemical Data Summary
Parameter Result
Molecular WeightTo be determined
pKa (estimated)To be determined from pH-solubility profile
Aqueous Solubility (pH 7.4)To be determined (mg/mL)
Solubility in 0.1 N HClTo be determined (mg/mL)
Solubility in PEG 400To be determined (mg/mL)
Solubility in DMSOTo be determined (mg/mL)

Part 2: Pre-formulation Stability Assessment

Objective: To ensure the compound does not degrade in the chosen formulation vehicle under relevant storage and experimental conditions.

Rationale: Administering a degraded compound can lead to a loss of efficacy and the generation of potentially toxic impurities. Stability studies are a regulatory requirement and a scientific necessity to ensure data integrity.[11][12]

Protocol 2.1: Solution Stability Testing

Procedure:

  • Prepare solutions of the compound in the most promising vehicles identified in Part 1 (e.g., PBS pH 7.4, a co-solvent blend for IV, a suspension vehicle for oral) at the target concentration.

  • Divide the solutions into aliquots for storage at different conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), remove an aliquot from each condition.

  • Analyze the samples by a stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.

  • Calculate the percentage of the initial concentration remaining at each time point. The formulation is generally considered stable if the recovery is >95%.

Example Stability Data Table
Vehicle Condition Time Point % Recovery
PBS, pH 7.425°C0 hr100%
24 hrTo be determined
20% Solutol / 80% Saline25°C0 hr100%
24 hrTo be determined
0.5% CMC in Water4°C0 hr100%
7 daysTo be determined

Part 3: Formulation for In Vitro Biological Assays

Rationale: The primary goal for in vitro formulations is to deliver the compound to the assay system (e.g., cells, enzymes) in a solubilized state without the vehicle itself causing interference.[13] High concentrations of organic solvents like DMSO can be cytotoxic or inhibit enzyme activity, confounding results. Therefore, the final concentration of such solvents in the assay medium must be kept to a minimum, typically well below 0.5% v/v.

Protocol 3.1: Preparing a DMSO Stock Solution for In Vitro Use
  • Based on solubility data, prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

  • For the assay, perform serial dilutions from this stock solution into the assay medium (e.g., cell culture media).

  • Crucial Check: Ensure that the compound does not precipitate upon dilution into the aqueous assay buffer. Visually inspect the final solution for clarity. If precipitation occurs, a lower concentration stock solution is required.

  • Calculate the final percentage of DMSO in the assay well and ensure it is below the tolerance level for that specific assay. Include a "vehicle control" group in the experiment containing the same final concentration of DMSO.

Part 4: Formulation for In Vivo Animal Studies

Rationale: In vivo formulations are more complex and depend heavily on the route of administration, the required dose, and the compound's solubility. The goal is to ensure consistent and predictable exposure of the test animal to the compound.[14] The selection of a vehicle must balance solubilizing capacity with animal safety and tolerability.[15][16][17]

Decision Workflow for In Vivo Vehicle Selection

G A Start: Required Dose (mg/kg) & Dosing Volume (mL/kg) B Calculate Target Concentration (mg/mL) A->B C Is Target Conc. < Aqueous Solubility (at appropriate pH)? B->C D Formulate as Simple Aqueous Solution (e.g., Saline, PBS) C->D Yes E Is Target Conc. Achievable with Safe Co-solvents/Surfactants? (e.g., PEG, Solutol, Cyclodextrin) C->E No F Formulate as Co-solvent or Micellar Solution E->F Yes G Formulate as a Suspension (e.g., 0.5% CMC, 1% Tween 80) E->G No H Check for particle size, homogeneity, and resuspendability G->H

Caption: Decision tree for selecting an appropriate in vivo formulation.

Table of Common Preclinical Vehicles
Vehicle TypeExamplesRoute(s)Properties and Considerations
Aqueous Buffers Saline, Phosphate Buffered Saline (PBS)PO, IV, IP, SCPhysiologically compatible, ideal for soluble compounds. pH must be controlled to maintain solubility for ionizable compounds.[18]
Aqueous Suspensions 0.5-1% (w/v) Carboxymethyl Cellulose (CMC), 0.5% (w/v) Methylcellulose (MC)POFor poorly water-soluble compounds. Requires a wetting agent (e.g., 0.1-0.5% Tween 80) to ensure uniform particle dispersion. Particle size should be controlled.[17][18]
Co-solvent Systems PEG 400, Propylene Glycol (PG), Ethanol, DMSOPO, IV, IPIncreases solubility of hydrophobic compounds. Must consider potential toxicity and pharmacological effects of the solvents themselves.[19] For IV, must ensure no precipitation upon dilution in blood.
Lipid/Oil Vehicles Corn oil, Sesame oilPO, SCSuitable for highly lipophilic compounds. May affect absorption rates.[16]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)PO, IVForms inclusion complexes to increase aqueous solubility. Can have dose-limiting toxicity (e.g., nephrotoxicity).[20]
Protocol 4.1: Preparation of an Oral Suspension (10 mg/mL)

Objective: To prepare a homogeneous and dose-accurate suspension for oral gavage.

Rationale: Suspension is the most common formulation approach for poorly water-soluble compounds intended for oral administration in early-stage preclinical studies.[18] Uniformity is key to ensuring each animal receives the correct dose.

Materials:

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

  • Vehicle: 0.5% (w/v) Sodium CMC with 0.2% (v/v) Tween 80 in purified water

  • Mortar and pestle

  • Graduated cylinder and magnetic stirrer

  • Homogenizer (optional)

Procedure:

  • Prepare Vehicle: Slowly add 0.5 g of Sodium CMC to 100 mL of purified water while stirring. Heat slightly if needed to aid dissolution. Cool to room temperature and add 0.2 mL of Tween 80. Stir until uniform.

  • Calculate Amounts: For a 10 mL final volume at 10 mg/mL, 100 mg of the compound is needed.

  • Wetting the Powder: Place the 100 mg of compound into a mortar. Add a small volume (e.g., 0.5 mL) of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Gradual Dilution: Slowly add the remaining vehicle in small portions to the paste, mixing continuously.

  • Homogenization: Transfer the mixture to a graduated cylinder and bring it to the final volume of 10 mL with the vehicle. Stir with a magnetic stirrer for at least 30 minutes. For improved uniformity, a brief period of homogenization can be used.

  • Quality Control: Before each dose administration, the suspension must be thoroughly mixed (e.g., by vortexing or inversion) to ensure homogeneity.

Protocol 4.2: Preparation of an Intravenous Solution (2 mg/mL)

Objective: To prepare a clear, sterile-filterable solution for intravenous administration.

Rationale: IV formulations must be true solutions to prevent emboli.[6] The pH and osmolality should be as close to physiological levels as possible, and co-solvents must be used judiciously to avoid toxicity and precipitation upon injection.[19] A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been shown to be useful for poorly soluble compounds in rats.[19]

Materials:

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

  • Vehicle: e.g., 10% DMSO, 40% PEG 400, 50% Saline (check for solubility and stability first)

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Solubilization: In a sterile vial, dissolve the required amount of compound in the organic co-solvent(s) first (e.g., dissolve 20 mg of compound in 1 mL of DMSO).

  • Dilution: Add the next co-solvent (e.g., 4 mL of PEG 400) and mix until clear.

  • Aqueous Addition: Slowly add the aqueous component (e.g., 5 mL of Saline) while vortexing. Observe carefully for any signs of precipitation. If the solution becomes cloudy, the formulation is not viable.

  • Final Checks: Ensure the final solution is completely clear and free of particulates.

  • Sterilization: Just prior to administration, draw the solution into a syringe and sterile filter it through a 0.22 µm filter into a sterile container or directly into the dosing syringe.

Conclusion

The successful biological evaluation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is critically dependent on the development of appropriate, well-characterized formulations. Due to the absence of pre-existing data, a systematic approach is mandatory. Researchers must begin with a thorough characterization of the compound's solubility and stability across a range of physiologically relevant conditions. This foundational data directly informs the rational selection of vehicles and excipients for both in vitro and in vivo studies. The protocols outlined in this guide provide a comprehensive framework for this process, emphasizing the causality behind experimental choices to empower researchers to generate reliable and reproducible data, thereby enabling a robust assessment of the compound's therapeutic potential.

References

  • Sharma, V., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. PMC, NIH. Available at: [Link]

  • Langhua Pharmaceutical. Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Available at: [Link]

  • Jain, S. P., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Available at: [Link]

  • Chavda, V. P., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]

  • Ahmad, Z., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC, PubMed Central. Available at: [Link]

  • Gad, S. C. Gad Vehicles Database. Available at: [Link]

  • Wankhade, V. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Shah, N., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Available at: [Link]

  • Ahmad, Z., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. Available at: [Link]

  • Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Available at: [Link]

  • Pharmlabs. Excipients. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Pharmaceutical Technology. (2020). Stability Testing: The Crucial Development Step. Available at: [Link]

  • ResearchGate. Comparison of vehicles for rat (injection volume 1ml/kg) and mouse.... Available at: [Link]

  • Creative Biolabs. Aqueous Solubility. Available at: [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • Pharmacentral. Excipients for Parenterals. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available at: [Link]

  • Taylor & Francis. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Available at: [Link]

  • Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Available at: [Link]

  • Valentine, J. M., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. Available at: [Link]

  • Gad, S. C. (2008). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2012). Early Development GMPs for Stability (Part IV). Available at: [Link]

  • ProPharma. (2021). Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • DTIC. PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Available at: [Link]

  • Lonza. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Available at: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • American Pharmaceutical Review. (2018). Considerations for Formulation Strategies. Available at: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • Academia.edu. Excipients Use in Parenteral and Lyophilized Formulation Development. Available at: [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • Singh, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • Li, P., et al. (2014). Developing early formulations: Practice and perspective. Available at: [Link]

  • Sravani, G., et al. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. Available at: [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. This compound is a valuable building block in medicinal chemistry, derived from nipecotic acid, a known GABA reuptake inhibitor.[1][2] The synthetic strategy centers on the direct N-acylation of piperidine-3-carboxylic acid with dimethylcarbamoyl chloride under carefully controlled conditions. This guide emphasizes process safety, particularly the handling of the hazardous reagent dimethylcarbamoyl chloride, and outlines a robust, reproducible, and scalable procedure suitable for drug development professionals. The protocol incorporates in-process controls and a detailed purification strategy to ensure high purity of the final product.

Introduction and Strategic Overview

The piperidine ring is a cornerstone scaffold in modern drug discovery, present in numerous approved pharmaceuticals.[3] Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are of particular interest for their ability to modulate neurotransmitter activity.[1][4] The target molecule, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, modifies the parent nipecotic acid structure by introducing a dimethylcarbamoyl group on the piperidine nitrogen. This functionalization alters the molecule's polarity, lipophilicity, and metabolic stability, making it a key intermediate for creating new chemical entities with potentially enhanced pharmacological profiles.

The primary challenge in synthesizing this molecule lies in the chemoselective acylation of the secondary amine in the presence of a carboxylic acid. Furthermore, the selection of reagents and conditions must be amenable to large-scale production, prioritizing safety, cost-effectiveness, and process efficiency. The synthetic approach detailed herein addresses these challenges through a direct, one-step acylation.

Synthetic Route Analysis: The Rationale

The most direct and atom-economical approach for the synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is the reaction between piperidine-3-carboxylic acid and dimethylcarbamoyl chloride (DMCC).

Reaction Scheme:

(Image: N-acylation of piperidine-3-carboxylic acid)

Causality Behind Experimental Choices:

  • Starting Material: Piperidine-3-carboxylic acid (nipecotic acid) is a commercially available and relatively inexpensive precursor.[5] Its bifunctional nature (secondary amine and carboxylic acid) requires a selective reaction. The secondary amine is significantly more nucleophilic than the carboxylate anion, allowing for selective acylation at the nitrogen under basic conditions.

  • Acylating Agent: Dimethylcarbamoyl chloride (DMCC) is the reagent of choice for introducing the dimethylcarbamoyl moiety. While highly effective, it is also a moisture-sensitive, corrosive, and probable human carcinogen, necessitating stringent safety protocols.[6][7]

  • Base and Solvent System: The reaction generates hydrochloric acid (HCl), which must be neutralized to drive the reaction to completion and prevent the formation of the amine hydrochloride salt. A Schotten-Baumann reaction condition, using an inorganic base like sodium hydroxide in a biphasic water/dichloromethane system, is chosen for scale-up. This approach offers several advantages:

    • Cost-Effectiveness: Sodium hydroxide is inexpensive and readily available.

    • Efficient Quenching: The aqueous phase effectively neutralizes the HCl by-product.

    • Simplified Workup: The product and starting material can be easily separated through pH-mediated extractions.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0–10 °C) during the addition of DMCC is critical to minimize potential side reactions and ensure process safety.

Critical Safety Considerations: Handling Dimethylcarbamoyl Chloride

Dimethylcarbamoyl chloride (DMCC) is a hazardous substance that requires expert handling in a controlled environment.[8] All operations must be performed within a certified chemical fume hood.

  • Health Hazards: DMCC is toxic if inhaled, harmful if swallowed, and causes severe skin and eye burns.[7][9] It is classified as a probable human carcinogen.[6] Long-term exposure may cause significant health damage.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear dual-layered, chemical-resistant gloves (e.g., a combination of nitrile and neoprene or Silver Shield®/4H®).[6]

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[8]

    • Lab Coat: A chemical-resistant lab coat or apron is required.

  • Engineering Controls:

    • All manipulations must be conducted in a high-performance chemical fume hood to prevent inhalation exposure.[8]

    • A safety shower and eyewash station must be immediately accessible.[8]

  • Reactivity:

    • DMCC reacts violently with water and moisture to produce toxic hydrogen chloride and dimethylamine gas.[6] All glassware must be thoroughly dried before use.

    • It is a combustible liquid.[9] Keep away from heat and open flames.

  • Spill & Waste Disposal:

    • In case of a spill, evacuate the area. Neutralize small spills with an appropriate absorbent material (e.g., sand, diatomite). Do not use water.[7][9]

    • All DMCC-contaminated waste must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

Scale-Up Synthesis Workflow

The overall process is designed for clarity and efficiency, moving from reaction setup through purification to the final isolated product.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase A 1. Dissolve Piperidine-3-Carboxylic Acid & NaOH in Water B 2. Cool Reactor to 0-5 °C A->B C 3. Add DMCC Solution in DCM (Controlled Addition) B->C D 4. Reaction Monitoring by TLC/LC-MS C->D E 5. Phase Separation (Aqueous & Organic Layers) D->E Upon Completion F 6. Acidify Aqueous Layer with conc. HCl to pH 2-3 E->F G 7. Extract Product with DCM F->G H 8. Dry, Filter & Concentrate G->H I 9. Recrystallize from Isopropanol/Heptane H->I J 1-(Dimethylcarbamoyl)piperidine- 3-carboxylic acid I->J Final Product

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Protocol: 100-gram Scale Synthesis

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Reagent and Equipment Summary
ReagentCASMW ( g/mol )AmountMolesEquivalents
Piperidine-3-carboxylic acid498-95-3129.16100.0 g0.7741.0
Sodium Hydroxide (NaOH)1310-73-240.0068.1 g1.7032.2
Dimethylcarbamoyl chloride (DMCC)79-44-7107.5487.3 g0.8121.05
Dichloromethane (DCM)75-09-284.931.5 L--
Deionized Water7732-18-518.021.0 L--
Hydrochloric Acid (conc., 37%)7647-01-036.46~150 mL--
Isopropanol67-63-060.10As needed--
Heptane142-82-5100.21As needed--

Equipment: 5 L jacketed glass reactor, overhead mechanical stirrer, thermocouple, 500 mL dropping funnel, nitrogen inlet, 5 L separatory funnel.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L jacketed reactor with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is clean and dry.

  • Base Solution Preparation: Charge the reactor with deionized water (1.0 L) and piperidine-3-carboxylic acid (100.0 g, 0.774 mol). Begin stirring to form a slurry. Carefully add sodium hydroxide pellets (68.1 g, 1.703 mol) portion-wise, keeping the temperature below 30 °C. Stir until all solids have dissolved.

  • Cooling: Cool the reactor contents to 0–5 °C using a circulating chiller.

  • DMCC Addition: In a separate flask, dissolve dimethylcarbamoyl chloride (87.3 g, 0.812 mol) in dichloromethane (500 mL). Charge this solution to the dropping funnel. Add the DMCC solution dropwise to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature between 0–10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20–25 °C) and stir for an additional 4-6 hours.

  • In-Process Control (IPC): Take a small aliquot from the organic layer. Spot it on a TLC plate (e.g., Silica, 10% Methanol in DCM) alongside a spot of the starting material to confirm the disappearance of the piperidine-3-carboxylic acid. Alternatively, use LC-MS for more precise monitoring.

  • Workup - Phase Separation: Once the reaction is complete, stop the stirrer and transfer the biphasic mixture to a 5 L separatory funnel. Separate the layers. Retain the aqueous layer, which contains the sodium salt of the product.

  • Workup - Acidification: Return the aqueous layer to the cleaned reactor. Cool the solution to 0–10 °C. Slowly add concentrated hydrochloric acid (~150 mL) while stirring vigorously until the pH of the solution is 2–3. A white precipitate of the product will form.

  • Workup - Extraction: Extract the acidified aqueous slurry with dichloromethane (3 x 500 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a white to off-white solid.

Purification by Recrystallization
  • Transfer the crude solid to an appropriately sized flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Slowly add heptane until the solution becomes cloudy.

  • Warm the mixture slightly to redissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath for 1-2 hours.

  • Collect the crystalline solid by vacuum filtration, wash the filter cake with cold heptane, and dry under vacuum at 40–50 °C to a constant weight.

Purification Workflow Diagram

The purification relies on the pH-dependent solubility of the carboxylic acid product.

G A Biphasic Reaction Mixture (Product as Sodium Salt in H₂O) B Separate Layers A->B C Aqueous Layer (Contains Product Salt) B->C Retain D Organic Layer (Discard) B->D E Acidify Aqueous Layer to pH 2-3 with HCl C->E F Product Precipitates / Partitions into Organic Phase E->F G Extract with DCM F->G H Combined Organic Layers G->H Retain I Aqueous Layer (Discard) G->I J Dry (Na₂SO₄), Filter, Concentrate H->J K Crude Solid J->K L Recrystallize K->L M Pure Crystalline Product L->M

Caption: Step-by-step diagram of the extractive workup and purification process.

Expected Results and Data Summary

This protocol consistently delivers the target compound in high yield and purity.

ParameterValue
Scale100 g (Piperidine-3-carboxylic acid)
Reaction Time6-9 hours
Reaction Temperature0-25 °C
Typical Yield115-125 g (74-80%)
Purity (by HPLC)>98%
AppearanceWhite crystalline solid

Conclusion

The protocol described in this application note presents a safe, efficient, and scalable method for the synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. By implementing strict safety measures for handling dimethylcarbamoyl chloride and utilizing a robust Schotten-Baumann reaction condition followed by a straightforward acid-base workup and recrystallization, this process is well-suited for producing multi-gram to kilogram quantities of the target compound. The inclusion of in-process controls ensures reliability and reproducibility, making this guide a valuable resource for researchers and professionals in drug development.

References

  • Hazardous Substance Fact Sheet - Dimethylcarbamoyl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety data sheet - Dimethylcarbamyl chloride. (n.d.). CPAchem. Retrieved from [Link]

  • Safety Guideline - Dimethylcarbamoyl chloride. (n.d.). ChemTrack.org. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4988. Retrieved from [Link]

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (2020). Scientific Reports, 10, 19572. Retrieved from [Link]

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (2007). Chemistry of Heterocyclic Compounds, 43, 463–468. Retrieved from [Link]

  • Dimethylcarbamoyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2018). Chinese Journal of Organic Chemistry, 38(9), 2217-2233. Retrieved from [Link]

  • Dimethylcarbamoyl Chloride. (n.d.). All About Drugs. Retrieved from [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (2020). RSC Advances, 10, 3968-3977. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides a structured approach to troubleshooting and optimizing the synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a key building block in various pharmaceutical development programs.

I. Synthesis Overview & Mechanism

The synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is typically achieved through the N-acylation of piperidine-3-carboxylic acid with dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride. A base, commonly a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide: Low Yield

Low yield is a common challenge in this synthesis. The following question-and-answer section addresses potential causes and provides actionable solutions.

Q1: My yield is significantly lower than expected. What are the primary factors to investigate?

Several factors can contribute to low product yield. A systematic approach to troubleshooting is crucial.

Possible Cause 1: Reactant Quality and Stability

  • The "Why": Dimethylcarbamoyl chloride is highly sensitive to moisture.[1][2][3][4][5] It readily hydrolyzes to dimethylamine and hydrochloric acid, depleting your key reagent.[2][5]

  • Diagnosis:

    • Check for a pungent, amine-like odor from your dimethylcarbamoyl chloride, which suggests decomposition.

    • Analyze the starting material by NMR to confirm its purity.

  • Solution:

    • Always use a fresh, unopened bottle of dimethylcarbamoyl chloride or purify it before use.

    • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

Possible Cause 2: Incomplete Reaction

  • The "Why": The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Diagnosis:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant amount of the starting piperidine-3-carboxylic acid indicates an incomplete reaction.

  • Solution:

    • Time: Extend the reaction time, continuing to monitor until the starting material is consumed.

    • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

    • Mixing: Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.

Possible Cause 3: Suboptimal Base or Stoichiometry

  • The "Why": The base is critical for neutralizing the HCl generated. If the base is too weak, not present in a sufficient amount, or added incorrectly, the reaction equilibrium will be adversely affected.

  • Diagnosis:

    • If the reaction stalls with starting material remaining, and you've ruled out reactant quality issues, the base is a likely culprit.

  • Solution:

    • Stoichiometry: Use at least 1.1 equivalents of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA).

    • Order of Addition: Add the base to the solution of piperidine-3-carboxylic acid before the dropwise addition of dimethylcarbamoyl chloride.

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

Byproduct formation can significantly reduce the yield of the desired product.

Possible Side Reaction 1: Dimerization

  • The "Why": The piperidine starting material can potentially react with the product, forming a dimer.

  • Diagnosis:

    • Look for peaks in your LC-MS data corresponding to the mass of the dimer.

  • Solution:

    • Slow Addition: Add the dimethylcarbamoyl chloride slowly to the reaction mixture to maintain a low concentration and minimize this side reaction.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and reduce byproduct formation.

Possible Side Reaction 2: N-Acylurea Formation

  • The "Why": If using a carbodiimide coupling agent (less common for this specific transformation but possible), N-acylurea byproducts can form.

  • Solution:

    • The addition of additives like HOBt or HOAt can suppress N-acylurea formation.[6]

Troubleshooting_Flowchart Start Low Yield Observed Check_Reactants 1. Verify Reactant Quality (Anhydrous conditions, fresh reagents) Start->Check_Reactants Monitor_Reaction 2. Monitor Reaction Progress (TLC, LC-MS) Check_Reactants->Monitor_Reaction Incomplete_Reaction Starting Material Present? Monitor_Reaction->Incomplete_Reaction Optimize_Conditions 3. Optimize Reaction Conditions (Extend time, increase temp.) Incomplete_Reaction->Optimize_Conditions Yes Check_Byproducts Significant Byproducts? Incomplete_Reaction->Check_Byproducts No Optimize_Conditions->Monitor_Reaction Optimize_Addition 4. Optimize Reagent Addition (Slow addition, low temp.) Check_Byproducts->Optimize_Addition Yes Review_Stoichiometry 5. Review Stoichiometry & Base Check_Byproducts->Review_Stoichiometry No Optimize_Addition->Review_Stoichiometry End_Further_Troubleshooting Further Troubleshooting Needed Optimize_Addition->End_Further_Troubleshooting End_Good_Yield Improved Yield Review_Stoichiometry->End_Good_Yield

Caption: A logical troubleshooting workflow for low yield.

III. Experimental Protocol & Data

Optimized Synthesis Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve piperidine-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq.) dropwise.

  • Acylation: Slowly add a solution of dimethylcarbamoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Check for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended SettingRationale
Solvent Anhydrous DichloromethanePrevents hydrolysis of dimethylcarbamoyl chloride.
Base Triethylamine or DIPEA (1.1 eq.)Neutralizes HCl byproduct to drive the reaction forward.
Temperature 0 °C to Room TemperatureMinimizes side reactions while allowing for a reasonable reaction rate.
Reagent Addition Slow, dropwise addition of acylating agentReduces the likelihood of dimerization and other side reactions.

IV. References

  • Wikipedia. (2023). Dimethylcarbamoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office. Retrieved from

  • ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Retrieved from

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from

Sources

Technical Support Center: Synthesis of N-Acylpiperidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-acylpiperidine-3-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. N-acylpiperidine-3-carboxylic acids, including derivatives of nipecotic acid, are crucial building blocks in the development of pharmaceuticals for a range of neurological and psychological disorders.[1] This guide provides in-depth, experience-based solutions to frequently encountered issues, ensuring the integrity and success of your synthetic endeavors.

I. Core Synthesis Pathway & Key Control Points

The primary route to N-acylpiperidine-3-carboxylic acids involves the acylation of the piperidine nitrogen of a piperidine-3-carboxylic acid derivative. This is typically achieved through amide bond formation between the piperidine secondary amine and a carboxylic acid, or a more reactive acylating agent like an acyl halide or anhydride.[2][3] The carboxylic acid moiety on the piperidine ring is often protected as an ester during this process to prevent unwanted side reactions.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a practical question-and-answer format, providing both diagnostic insights and actionable solutions.

Category 1: Amide Coupling Reactions

The amide coupling step is the cornerstone of this synthesis and is often the source of significant challenges, including low yields and the formation of impurities.[5][6]

Question 1: My amide coupling reaction using a carbodiimide reagent (e.g., EDC, DCC) is low-yielding. What are the primary causes and how can I improve it?

Answer: Low yields in carbodiimide-mediated couplings are a frequent problem.[5] The root causes often trace back to the stability of the key intermediate, the O-acylisourea, and competing side reactions.[7][8]

  • Causality: The O-acylisourea intermediate is highly reactive. While it is intended to react with the piperidine amine to form the desired amide, it can also undergo two primary undesired pathways:

    • Reaction with another carboxylic acid molecule: This forms a symmetric acid anhydride, which can then react with the amine.[7][8] While this pathway can still lead to the product, it consumes an extra equivalent of the starting acid.

    • Intramolecular rearrangement: The O-acylisourea can rearrange to form a stable and unreactive N-acylurea.[7][8] This is a major yield-reducing side reaction.

  • Solutions & Protocol Adjustments:

    • Inclusion of Additives: To suppress the formation of N-acylurea and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used.[7][8] These additives react with the O-acylisourea to form an activated ester that is more stable than the O-acylisourea but still sufficiently reactive to acylate the amine.[8]

    • Solvent Choice: The rearrangement to N-acylurea is minimized in solvents with low dielectric constants. Consider switching from highly polar solvents like DMF to dichloromethane (DCM) or chloroform.[7]

    • Reagent Stoichiometry: Ensure that the carbodiimide is used in slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

ParameterStandard ConditionOptimized ConditionRationale
Coupling Reagent EDC or DCC aloneEDC/HOBt or DCC/NHSMinimizes N-acylurea formation[8]
Solvent DMFDichloromethane (DCM)Reduces rearrangement side reaction[7]
Temperature Room Temperature0 °C to Room TemperatureControls reaction rate and minimizes side reactions

Question 2: I am observing a significant amount of an unidentifiable byproduct when using HATU as a coupling reagent. What could this be?

Answer: While HATU is a highly efficient coupling reagent, it can lead to side reactions, particularly the formation of a guanidinium byproduct.[9][10]

  • Causality: HATU can react with the nucleophilic piperidine nitrogen to form a stable guanidinium species, effectively capping the amine and preventing the desired acylation. This is more likely to occur if HATU is used in a large excess or if the amine is exposed to HATU before the carboxylic acid is fully activated.[10][11]

  • Solutions & Protocol Adjustments:

    • Order of Addition: It is critical to pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the piperidine derivative.[10][12] This ensures that the highly reactive HATU is consumed in the formation of the active ester before it can react with the amine.

    • Stoichiometry Control: Avoid using a large excess of HATU. A molar ratio of 1.0 to 1.5 equivalents of HATU relative to the carboxylic acid is typically sufficient.[10]

    • Alternative Reagents: If this side reaction persists, consider switching to a phosphonium-based coupling reagent like PyBOP, which does not possess the guanidinium group responsible for this side reaction.[10]

Workflow for Optimizing Amide Coupling

G start Low Yield in Amide Coupling reagent_check Carbodiimide or Uronium/Phosphonium Reagent? start->reagent_check carbodiimide Carbodiimide (EDC, DCC) reagent_check->carbodiimide Carbodiimide uronium Uronium (HATU) / Phosphonium (PyBOP) reagent_check->uronium Uronium add_additive Action: Add HOBt or NHS carbodiimide->add_additive order_of_addition Action: Pre-activate acid with HATU/Base before adding amine uronium->order_of_addition change_solvent Action: Switch to less polar solvent (e.g., DCM) add_additive->change_solvent check_yield1 Re-evaluate Yield change_solvent->check_yield1 check_stoichiometry Action: Reduce HATU to 1.0-1.5 eq. order_of_addition->check_stoichiometry change_reagent Action: Switch to PyBOP check_stoichiometry->change_reagent check_yield2 Re-evaluate Yield change_reagent->check_yield2

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Category 2: Protecting Group Strategies

The bifunctional nature of piperidine-3-carboxylic acid necessitates a robust protecting group strategy to ensure chemoselectivity.

Question 3: I am experiencing esterification of my starting carboxylic acid under my amide coupling conditions. How can I prevent this?

Answer: This indicates a potential issue with your protecting group strategy for the carboxylic acid on the piperidine ring.

  • Causality: If you are starting with unprotected piperidine-3-carboxylic acid, the coupling agent can activate its carboxylic acid group, leading to dimerization or polymerization. If you are using an alcohol as a solvent, direct esterification can occur, especially under acidic conditions that might be generated during the reaction.[13][14]

  • Solutions & Protocol Adjustments:

    • Ester Protection: The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) prior to the N-acylation step.[15][16] The choice of ester is critical and should be orthogonal to the final deprotection conditions.

      • Methyl/Ethyl Esters: Removed by saponification (e.g., LiOH, NaOH) after N-acylation.

      • tert-Butyl Esters: Removed under acidic conditions (e.g., trifluoroacetic acid), which is useful if your final compound is base-sensitive.[16][17]

    • Solvent Choice: Avoid using alcohol-based solvents during the amide coupling step.

Question 4: My final deprotection of the ester is causing decomposition of my N-acyl product. What are my options?

Answer: Product decomposition during deprotection is a common issue, especially with complex molecules.[18][19]

  • Causality: The conditions required for ester hydrolysis (e.g., strong acid or base) may not be compatible with other functional groups in your molecule. For instance, some N-acyl groups may be labile to the conditions used for deprotection.

  • Solutions & Protocol Adjustments:

    • Orthogonal Protecting Groups: The key is to choose a protecting group that can be removed under conditions that do not affect the rest of the molecule.[16]

    • Benzyl Ester: If your molecule is sensitive to both acid and base but stable to hydrogenation, a benzyl ester is an excellent choice. It can be removed under neutral conditions using hydrogenolysis (H₂, Pd/C).[16][17]

Protecting GroupDeprotection ConditionAdvantagesDisadvantages
Methyl/Ethyl Ester Basic Hydrolysis (e.g., LiOH, NaOH)Common, inexpensiveNot suitable for base-labile compounds
tert-Butyl Ester Acidic Hydrolysis (e.g., TFA, HCl)Good for base-sensitive molecules[16]Not suitable for acid-labile compounds
Benzyl Ester Hydrogenolysis (H₂, Pd/C)Mild, neutral conditionsIncompatible with reducible groups (e.g., alkenes, alkynes)
Category 3: Purification and Stability

Even after a successful reaction, challenges can arise during product isolation and storage.

Question 5: My purified N-acylpiperidine-3-carboxylic acid derivative is degrading during purification or upon storage. What could be the cause?

Answer: Some derivatives of nipecotic acid are known to be prone to decomposition, particularly during purification methods like reverse-phase chromatography and subsequent lyophilization.[18][19]

  • Causality: The structural features of the N-acyl group can influence the stability of the final compound. For example, certain long-chain substituents can make the molecule susceptible to intramolecular cyclization or other rearrangement reactions.[18][19] In one documented case, a derivative with a five-carbon allenic spacer was prone to a reversible 6-endo cyclization.[18]

  • Solutions & Protocol Adjustments:

    • Purification Method: If you observe degradation on reverse-phase HPLC (often run with acidic modifiers like TFA), consider alternative purification methods such as normal-phase silica gel chromatography or crystallization if your compound is a solid.

    • Storage: Store sensitive compounds at low temperatures (-20 °C or -80 °C) under an inert atmosphere (argon or nitrogen) to minimize degradation. Avoid repeated freeze-thaw cycles.

General Synthesis and Side Reaction Pathway

G cluster_0 Main Synthesis Pathway cluster_1 Common Side Reactions A Piperidine-3-carboxylic Acid Ester D N-Acylpiperidine-3-carboxylate A->D B Carboxylic Acid (R-COOH) B->D C Coupling Reagent (e.g., HATU, EDC) C->D F O-Acylisourea Intermediate C->F with R-COOH H Guanidinium Byproduct C->H Reaction with Piperidine-N E Final Product: N-Acylpiperidine-3-carboxylic Acid D->E Ester Hydrolysis I Product Degradation (e.g., Cyclization) E->I Instability G Unreactive N-Acylurea F->G Rearrangement

Caption: Overview of the synthesis pathway and potential side reactions.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. Available from: [Link]

  • Carbodiimide. Wikipedia. Available from: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. (2021-05-19). Available from: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. (2025-02-20). Available from: [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. (2025-03-20). Available from: [Link]

  • Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide1,2. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. (2025-08-07). Available from: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available from: [Link]

  • Protecting groups in organic synthesis + H2O. Available from: [Link]

  • Protecting group. Wikipedia. Available from: [Link]

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. Available from: [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021-03-05). Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. (May 2025). Available from: [Link]

  • The structures of piperidine-3-carboxylic acid (I) and tiagabine (II). ResearchGate. Available from: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. (2023-03-10). Available from: [Link]

  • Derivatives of Carboxylic Acids. MSU chemistry. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. (2023-08-04). Available from: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. (2025-12-20). Available from: [Link]

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]

  • Esterification of pyridine carboxylic acids. Google Patents.
  • The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available from: [Link]

Sources

Amide Coupling of Piperidine-3-Carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing amide coupling reactions involving piperidine-3-carboxylic acid. As a Senior Application Scientist, I've designed this guide to provide actionable, field-proven insights into the nuances of this specific transformation. Piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry, presents unique challenges due to its secondary amine and chiral center. This guide will help you navigate these complexities to achieve high yields and purity.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Q1: My reaction yield is consistently low, or I'm not seeing any product formation. What are the likely causes and how can I fix it?

Low or no yield is a common but solvable issue. The problem typically stems from inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or instability of the activated intermediate.[1][2]

Systematic Troubleshooting Workflow:

G start Low / No Yield Observed check_activation Verify Carboxylic Acid Activation (LCMS analysis for activated ester) start->check_activation activation_fails Activation Failed check_activation->activation_fails No activation_ok Activation Confirmed check_activation->activation_ok Yes reagent_issue Solution: - Use fresh, high-purity coupling reagent. - Switch to a more potent reagent (e.g., HATU, PyBOP). activation_fails->reagent_issue amine_issue Problem: Low Amine Reactivity or Steric Hindrance activation_ok->amine_issue amine_solutions Solutions: - Increase reaction temperature (e.g., 50-80 °C). - Use a more reactive coupling strategy (e.g., acyl fluoride). - Increase amine equivalents (1.2-1.5 eq). amine_issue->amine_solutions

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Solutions:

  • Inadequate Carboxylic Acid Activation: The first step in amide coupling is the formation of a reactive intermediate from the carboxylic acid. If this step is inefficient, the entire reaction will fail.

    • Verify Reagent Quality: Ensure your coupling reagents are fresh and stored under anhydrous conditions. Moisture can hydrolyze both the reagents and the activated intermediates.[2]

    • Switch to a More Potent Reagent: If standard carbodiimide reagents like EDC or DCC are failing, especially with sterically hindered amines, upgrade to a uronium or phosphonium salt.[1][3] Reagents like HATU, HBTU, or PyBOP are generally more effective for challenging couplings.[2][4] COMU is another highly reactive option with the benefit of water-soluble byproducts, simplifying purification.[3]

  • Poor Amine Nucleophilicity/Steric Hindrance: Even if the carboxylic acid is successfully activated, a sterically hindered or electron-deficient amine may react too slowly.[1]

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome steric barriers.[1] Monitor for potential degradation of starting materials or products.

    • Convert to an Acyl Fluoride: For extremely difficult couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be very effective. Reagents like TFFH or BTFFH can be used for this in situ conversion.[1][5]

Q2: I'm observing significant side product formation. What are they and how can I prevent them?

The two most common side products in couplings with piperidine-3-carboxylic acid are N-acylurea (with carbodiimides) and epimerization at the C3 position.

Common Side Reactions and Mitigation Strategies:
Side ProductCausative Reagent ClassMechanismPrevention Strategy
N-Acylurea Carbodiimides (DCC, EDC)The O-acylisourea intermediate rearranges to a stable N-acylurea, terminating the reaction.[1]1. Add an auxiliary nucleophile like HOBt or HOAt to trap the O-acylisourea as a more stable active ester.[6] 2. Switch to a phosphonium (PyBOP) or uronium (HATU) based reagent.
Epimerization All coupling reagentsThe base used in the reaction can abstract the acidic proton at the C3 position, leading to racemization.[7]1. Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.[8] 2. Minimize reaction time and temperature. 3. Choose coupling reagents known for low racemization, such as DEPBT or those used with additives like HOBt.[6][8]
Guanidinium Byproduct Uronium/Aminium (HATU, HBTU)Excess uronium reagent can react with the amine nucleophile, capping it.[3]Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq acid, 1.05 eq HATU).
Q3: How do I handle the secondary amine on the piperidine ring? Should I protect it?

The piperidine nitrogen is a secondary amine and is nucleophilic.[2] Whether to protect it depends on the specific amine you are coupling.

G start Is the amine coupling partner highly reactive or unhindered? yes_protect YES (Risk of Dimerization/Polymerization) start->yes_protect Yes no_protect NO (Sterically hindered or electron-poor amine) start->no_protect No protect_action Protect Piperidine N (e.g., with Boc group) yes_protect->protect_action no_protect_action Protection Likely Unnecessary. The desired amine will outcompete the hindered piperidine N. no_protect->no_protect_action

Caption: Decision logic for N-protection of piperidine.

  • When to Protect: If your primary amine coupling partner is highly reactive and unhindered, it can compete with the piperidine nitrogen, leading to self-coupling or oligomerization. In this case, protecting the piperidine nitrogen with a group like Boc (tert-butoxycarbonyl) is highly recommended.[9][10] The Boc group can be easily removed later with an acid like TFA.[11]

  • When Protection May Be Unnecessary: If your primary amine is sterically hindered or electron-deficient, its reaction rate will be slower. The piperidine nitrogen is also sterically hindered, reducing its nucleophilicity. In many cases, the desired intermolecular coupling will be favored over self-reaction, and protection is not required.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is the best starting point for piperidine-3-carboxylic acid?

For a robust starting point, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice. It is highly efficient, known for rapid coupling with reduced epimerization, and generally provides clean reactions.[3][6][12]

Q: What is the optimal solvent and concentration for these reactions?

Anhydrous DMF (N,N-Dimethylformamide) is the most common and effective solvent due to its high polarity, which helps dissolve the reactants and intermediates.[1] A concentration range of 0.1 M to 0.5 M with respect to the carboxylic acid is a standard starting point.

Q: What is the role of the base, and which one should I use?

The base is crucial for deprotonating the carboxylic acid and the protonated amine. DIPEA (N,N-Diisopropylethylamine) is the most widely used non-nucleophilic base.[8] Typically, 2-3 equivalents are used. Using a hindered base like DIPEA prevents it from acting as a competing nucleophile.

Q: My product is difficult to purify. Any tips?

Purification challenges often arise from byproducts of the coupling reagent.

  • If using EDC , the byproduct is a urea which can sometimes be removed by an acidic wash.

  • Reagents like COMU are advantageous because their byproducts are water-soluble and can be easily removed with an aqueous workup.[3]

  • If purification remains an issue, consider converting your carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride.[13] While this adds a step, the reaction with the amine is often very clean, simplifying purification.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for most couplings involving piperidine-3-carboxylic acid.

  • To a stirred solution of piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).

  • Add DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Monitor the reaction by LCMS or TLC until completion (typically 1-12 hours).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup (e.g., wash with 1M HCl, saturated NaHCO₃, and brine) and purify the crude product by column chromatography.

Protocol 2: Coupling for Highly Hindered Substrates via Acyl Fluoride

This method is for challenging cases where standard protocols fail.[1][5]

  • In a reaction vial, dissolve the piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).

  • Add BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv) followed by pyridine (3.0 equiv). Note: Pyridine acts as both base and catalyst.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.

  • Add the hindered amine (1.0 equiv).

  • Seal the vessel and heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction progress over 12-24 hours via LCMS.

  • After cooling, perform a standard aqueous workup and purification.

References

Sources

Technical Support Center: Enhancing the In-Solution Stability of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. Our goal is to provide you with a deep understanding of the molecule's stability profile and equip you with practical, field-proven strategies to mitigate degradation in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Understanding the Molecule: A Proactive Approach to Stability

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a molecule featuring three key functional groups: a tertiary amine integrated into a piperidine ring, a dimethylcarbamoyl (amide) group, and a carboxylic acid. Each of these presents potential liabilities in solution that must be managed.

  • The Piperidine Ring: The six-membered heterocyclic amine is generally stable. However, the tertiary nitrogen atom is a potential site for oxidation, which can lead to the formation of N-oxides or more complex ring-opened products, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[1][2]

  • The Dimethylcarbamoyl Group: This amide linkage is the most significant liability. Amides are susceptible to hydrolysis under both acidic and basic conditions.[3][4] This cleavage would result in the formation of piperidine-3-carboxylic acid and dimethylamine, altering the properties of your solution and compromising the integrity of the parent compound.

  • The Carboxylic Acid Group: While generally stable, this group can undergo thermal decarboxylation (loss of CO₂) at elevated temperatures.[2] Its acidic nature also means the overall charge of the molecule is highly pH-dependent, which can influence solubility and reactivity.

Understanding these potential degradation pathways is the first step toward designing robust experimental and storage conditions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your work. The question-and-answer format is designed to help you quickly identify and solve common stability challenges.

Q1: My HPLC analysis shows a decreasing peak area for the parent compound over time in my aqueous buffer. What is the most likely cause?

A1: A time-dependent loss of the parent compound in an aqueous solution strongly suggests chemical degradation, with hydrolysis being the primary suspect. The dimethylcarbamoyl group is susceptible to cleavage, particularly if the pH of your buffer is not optimized.[4] This reaction breaks the amide bond, yielding two new products: piperidine-3-carboxylic acid and dimethylamine.

  • Causality: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, which makes the carbonyl carbon significantly more electrophilic and thus more vulnerable to nucleophilic attack by water. Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the same degradation products.

  • Solution: The first step is to meticulously control the pH of your solution. For many amide-containing compounds, stability is maximal in the pH range of 4 to 6. You should perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.

Q2: I'm observing new, more polar peaks appearing in my chromatogram after storing my solution for a few days. What are these impurities?

A2: The appearance of new, typically more polar, peaks indicates the formation of degradation products. Based on the structure of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, the most probable degradants are:

  • Piperidine-3-carboxylic acid: The product of amide hydrolysis. This molecule is smaller and often more polar than the parent compound, causing it to elute earlier in reverse-phase HPLC.

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid N-oxide: The product of oxidation at the tertiary nitrogen of the piperidine ring.[2] N-oxides are significantly more polar than their parent tertiary amines.

To confirm the identity of these peaks, we recommend using mass spectrometry (LC-MS) for molecular weight determination or isolating the impurities for structural elucidation by NMR.[5][6]

Q3: How can I proactively prevent oxidative degradation of the piperidine ring?

A3: Oxidation is a common issue for molecules containing tertiary amines.[1] This process can be accelerated by heat, light, the presence of metal ions, or exposure to atmospheric oxygen.

  • Expert Recommendations:

    • Use Deoxygenated Solvents: Prepare your solutions using high-purity solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon for 15-30 minutes.

    • Inert Atmosphere: When storing solutions, especially for long periods, replace the headspace in your vial with nitrogen or argon before sealing.

    • Avoid Metal Contaminants: Use high-purity buffers and ensure your glassware is scrupulously clean to avoid trace metal ions that can catalyze oxidation.

    • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can be effective.

Q4: My compound is stored in a buffered solution at pH 7. Why am I still seeing degradation?

A4: While pH 7 is neutral, it may not be the point of maximum stability for this specific molecule. The rate of both acid- and base-catalyzed hydrolysis is pH-dependent, and the minimum rate (maximum stability) often occurs in a slightly acidic pH range (e.g., pH 4-6). Furthermore, other factors could be at play:

  • Buffer Species: Certain buffer components can catalyze degradation. For example, phosphate or citrate buffers can sometimes participate in reactions. It is advisable to screen different buffer systems (e.g., acetate, MES) to find the most inert option.

  • Temperature: Even at an optimal pH, degradation rates increase with temperature.[7] Ensure your solutions are stored at the lowest practical temperature (e.g., 2-8°C or -20°C) and minimize time spent at room temperature.

  • Photostability: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[2] Always store solutions in amber vials or protect them from light.

Frequently Asked Questions (FAQs)
  • What are the ideal long-term storage conditions for a stock solution? For long-term stability, prepare the stock solution in a suitable, anhydrous organic solvent like DMSO or ethanol if solubility permits. Store it at -20°C or -80°C under an inert atmosphere. For aqueous solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.

  • Which analytical techniques are best for a formal stability study? A stability-indicating HPLC method is the gold standard.[6][8] This is an HPLC method that has been validated to separate the parent compound from all known degradation products, allowing for accurate quantification of the parent compound's purity over time. LC-MS is invaluable for identifying unknown degradant peaks during method development.[5]

  • How do I perform a forced degradation study? A forced degradation (or stress testing) study is essential for identifying all potential degradation pathways and products.[9] The compound is intentionally exposed to harsh conditions, including strong acid, strong base, high heat, oxidative stress (e.g., hydrogen peroxide), and intense light.[2][10] This allows you to develop a comprehensive understanding of the molecule's liabilities. A detailed protocol is provided in the next section.

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating framework to understand the stability profile of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Objective: To intentionally degrade the compound under various stress conditions to identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 8 hours.[2]

    • Oxidative Degradation: 10% H₂O₂. Keep at room temperature for 8 hours.[2]

    • Thermal Degradation: Water. Incubate at 80°C for 48 hours.[2]

    • Photodegradation: Water. Expose to a photostability chamber (ICH Q1B conditions) for 24 hours.

    • Control: Water. Keep at room temperature, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.

    • Analyze all samples by HPLC-UV and LC-MS.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Identify the major degradation products by comparing retention times and mass spectra.

    • Ensure mass balance is achieved (the sum of the parent compound and all degradation products should account for ~100% of the initial amount).

Data Summary Table: Hypothetical Forced Degradation Results
Stress ConditionIncubation Time (hrs)% DegradationMajor Degradation Products Identified (by LC-MS)
1 M HCl @ 60°C24~25%Piperidine-3-carboxylic acid
1 M NaOH @ 60°C8~40%Piperidine-3-carboxylic acid
10% H₂O₂ @ RT8~15%N-oxide derivative
Water @ 80°C48~10%Piperidine-3-carboxylic acid, Minor unidentified
Photolysis (ICH)24< 5%No significant degradation observed
Control @ RT48< 2%No significant degradation observed
Visualization of Key Processes

Visual diagrams help clarify complex chemical pathways and experimental workflows.

Primary Degradation Pathways

DegradationPathways Parent 1-(Dimethylcarbamoyl)piperidine- 3-carboxylic acid HydrolysisProd Piperidine-3-carboxylic acid + Dimethylamine Parent->HydrolysisProd  Acid/Base  Hydrolysis OxidationProd N-Oxide Derivative Parent->OxidationProd  Oxidation  (e.g., H₂O₂)

Caption: Key degradation pathways for the target molecule.

Forced Degradation Workflow

Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid (HCl) A->B C Base (NaOH) A->C D Oxidant (H₂O₂) A->D E Heat (80°C) A->E F Light (ICH) A->F G Neutralize Samples (Acid/Base) B->G C->G H Analyze by HPLC-UV & LC-MS D->H E->H F->H G->H I Identify Degradants & Calculate Mass Balance H->I

Caption: Standard workflow for a forced degradation study.

References
  • BIOSYNCE. (2025). What is the stability of piperidine? - Blog.
  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Creative BioMart. (n.d.). Pharmaceutical Stability Analysis.
  • HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
  • Kevill, D. N. (2010). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 11(8), 3066–3089. [Link]

  • Wikipedia. (n.d.). Piperidine.
  • Yadav, V. R., et al. (2020). Piperine and its various delivery systems: A review. Journal of Controlled Release, 328, 593-614.
  • Ogawa, J., & Shimizu, S. (1997). Microbial enzymes: new industrial applications from traditional screening methods. Trends in Biotechnology, 15(5), 160-165.
  • Fernández-Fariña, S., et al. (2022). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 51(34), 12915-12920. [Link]

  • Ruiz-Bermejo, M., et al. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Beilstein Journal of Organic Chemistry, 17, 2378–2390. [Link]

  • BenchChem. (n.d.).
  • Chen, Y., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 405, 134914. [Link]

  • BOC Sciences. (n.d.). Custom Carboxylic Acid Synthesis.
  • Zhang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 353. [Link]

  • BLD Pharm. (n.d.). 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.
  • JoVE. (2025). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. [Link]

  • Organic Chemistry. (2023). Preparation of Carboxylic Acids, Part 5. YouTube. [Link]

  • BLD Pharm. (n.d.). 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid.
  • Klotz, B. J., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(23), 5254–5266. [Link]

  • Sharma, G., & Saini, V. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5049-5054. [Link]

  • Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-83. [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6498. [Link]

  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3043–3048. [Link]

Sources

overcoming solubility issues with 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. This guide provides in-depth troubleshooting and practical advice for overcoming common solubility challenges encountered during assay development. While specific solubility data for this compound (CAS 702670-21-1) is not extensively published, its chemical structure provides clear, actionable insights into its behavior.[1][2][3] By understanding its functional groups, we can predict and systematically address solubility issues.

Understanding the Molecule: A Zwitterionic Compound

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid possesses both a basic tertiary amine within the piperidine ring and an acidic carboxylic acid group. This dual nature means it exists as a zwitterion, or an internal salt, at or near physiological pH.[4][5] Molecules in a zwitterionic state often exhibit their lowest aqueous solubility at their isoelectric point (pI) — the pH at which their net charge is zero.[6][7][8] Consequently, the solubility of this compound is highly pH-dependent.[9][10][11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What's happening?

Answer: You are likely observing the classic behavior of a zwitterionic compound at a pH close to its isoelectric point (pI).[6][12] At this pH, the molecule has minimal net charge, reducing favorable interactions with water and leading to minimal solubility and potential precipitation.[7][8][13] The key to solubilization is to shift the pH of your solution away from the pI.

Q2: What is the best solvent for preparing a high-concentration stock solution?

Answer: For initial stock preparation, a water-miscible organic solvent is the most effective approach.[14] This method, known as co-solvency, is a standard practice in assay development for compounds with poor aqueous solubility.[15][16]

SolventRecommended Starting ConcentrationNotes & Considerations
Dimethyl Sulfoxide (DMSO) 10-50 mMThe most common and powerful solvent for a wide range of compounds.[15][17] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid artifacts or cytotoxicity.[18]
Ethanol (EtOH) 10-20 mMA good alternative to DMSO, though generally less potent as a solvent. Can be less toxic to certain cell lines.
Methanol (MeOH) 10-20 mMSimilar properties to ethanol. Ensure it is compatible with your assay components.
N,N-Dimethylformamide (DMF) 10-50 mMA strong polar aprotic solvent, similar to DMSO. Use with caution and ensure compatibility.

Protocol: Always start with a small amount of your compound and add the solvent incrementally with vortexing or sonication to aid dissolution.[19][20] Prepare stock solutions at a concentration that is 100x to 1000x the final desired assay concentration to minimize the amount of organic solvent introduced into the final assay medium.[19]

Q3: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

Answer: This is a common issue that occurs when the compound's solubility limit in the final aqueous medium is exceeded.[14] The small amount of DMSO from the stock is insufficient to keep it dissolved. The solution is to modify the aqueous buffer itself.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Aqueous Solubility A Compound precipitates in aqueous buffer (pH ~7.4) B Hypothesis: pH is near the Isoelectric Point (pI) A->B C Strategy: Adjust pH away from pI B->C I Assay Compatible with pH Change? C->I D Option 1: Acidic Buffer (e.g., pH 4-5) F Is the compound soluble? D->F E Option 2: Basic Buffer (e.g., pH 8-9) E->F G Yes: Proceed with assay. Verify assay performance at new pH. F->G Yes H No: Consider Co-solvents (e.g., PEG, cyclodextrin) or Test lower final concentration F->H No I->D Yes I->E Yes J No: Use minimal pH shift & co-solvents I->J No J->H

Caption: Troubleshooting workflow for addressing precipitation in aqueous buffers.

Step-by-Step Guide to Buffer Modification:

  • Protonate the Piperidine: Adjust the buffer pH downwards (e.g., to pH 4-6). At acidic pH, the piperidine nitrogen will be protonated (R-NH₂⁺), increasing the molecule's net positive charge and enhancing its interaction with water.

  • Deprotonate the Carboxylic Acid: Adjust the buffer pH upwards (e.g., to pH 8-9). At basic pH, the carboxylic acid will be deprotonated (R-COO⁻), increasing the molecule's net negative charge and improving solubility.[13]

  • Check Assay Compatibility: Crucially, you must confirm that your biological assay (e.g., enzyme activity, cell viability) is not adversely affected by the change in pH. Run appropriate controls.

  • Use of Co-solvents: If a significant pH shift is not possible, consider adding a small percentage of a solubility-enhancing co-solvent directly to your final assay buffer.[16] Options include polyethylene glycol (PEG) or cyclodextrins.

Q4: How can I experimentally determine the optimal pH for solubility?

Answer: You can perform a simple pH-solubility profile experiment. This will provide empirical data to guide your buffer selection.

Protocol: Kinetic Solubility Profiling by Turbidimetry

  • Prepare Buffers: Make a series of buffers across a relevant pH range (e.g., pH 3, 4, 5, 6, 7.4, 8, 9, 10).

  • Prepare Compound Plate: In a 96-well plate, add your DMSO stock solution to each well.

  • Add Buffers: Add the different pH buffers to the wells, ensuring the final DMSO concentration is constant and low (e.g., 1%).

  • Incubate & Read: Shake the plate for 1-2 hours at room temperature. Measure the turbidity (absorbance at ~620 nm) using a plate reader.

  • Analyze: Wells with high turbidity indicate compound precipitation. The pH values corresponding to the lowest turbidity are your optimal solubility ranges.

Advanced Concepts & Best Practices

The Role of the Isoelectric Point (pI)

The pI is the pH where a molecule carries no net electrical charge. For a molecule like 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, the pI can be estimated by the average of the pKa values of the acidic (carboxylic acid) and basic (piperidine nitrogen) groups. At pH < pI, the molecule will have a net positive charge. At pH > pI, it will have a net negative charge. At pH ≈ pI, solubility is at its minimum.[6][7][12]

G cluster_0 Effect of pH on Molecular Charge and Solubility A Low pH (Acidic) Net Charge: Positive (+) Solubility: High B pH ≈ Isoelectric Point (pI) Net Charge: Neutral (0) Solubility: LOWEST A->B Increase pH C High pH (Basic) Net Charge: Negative (-) Solubility: High B->C Increase pH

Caption: Relationship between pH, net charge, and aqueous solubility.

Stock Solution Best Practices
  • Accuracy: Use a calibrated balance and volumetric flasks to prepare stock solutions with an accurately known concentration.[21]

  • Storage: Store stock solutions, typically in DMSO, at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.[22][23] Ensure containers are tightly sealed to prevent water absorption by hygroscopic solvents like DMSO.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your name.[20]

By applying these fundamental principles of chemistry, researchers can systematically overcome the solubility challenges associated with 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid and ensure the generation of reliable and reproducible assay data.

References

  • Piperidine-3-carboxylic acid - Solubility of Things. (n.d.). Vertex AI Search.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Isoelectric point. (n.d.). Wikipedia.
  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio.
  • Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences.
  • 1-(Dimethylcarbamoyl)Piperidine-3-Carboxylic Acid. (n.d.). CymitQuimica.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • Isoelectric Point for Protein Analysis and Biopharmaceutical Development. (2025). Creative Proteomics Blog.
  • Strategies to enhance the solubility of Macrophylline for bioassays. (n.d.). Benchchem.
  • In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid. (n.d.). Benchchem.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
  • What Is the Significance of Determining a Protein's Isoelectric Point. (n.d.). MtoZ Biolabs.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH.
  • The effect of net charge on the solubility, activity, and stability of ribonuclease Sa. (n.d.). NIH.
  • Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. (n.d.). MetwareBio.
  • Zwitterionic 4-piperidinecarboxylic acid monohydrate. (2025). ResearchGate.
  • 702670-21-1|1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • Carboxylic Acid and Pseudo- tetrahedral sp3 Nitrogen Functionalized Covalent Organic Framework. (2023). The Royal Society of Chemistry.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.

Sources

Technical Support Center: Minimizing Epimerization in Piperidine-3-Carboxylic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, and maintaining stereochemical integrity at the C3 position is often paramount for achieving desired biological activity.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize or eliminate epimerization, a common and critical challenge in this area.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of piperidine-3-carboxylic acid synthesis, and why is it a major concern?

A1: Epimerization is an unwanted chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted.[3][4] In piperidine-3-carboxylic acid derivatives, the carbon at the 3-position (C3), which bears the carboxylic acid group, is a stereocenter. The hydrogen atom attached to this carbon is acidic due to its position alpha to the carbonyl group. Under certain conditions, this proton can be removed by a base to form a planar enolate intermediate.[4][5] Reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[5]

This is a significant problem because the biological activity of many pharmaceuticals is highly dependent on their precise three-dimensional structure.[2] The formation of an unintended epimer can result in a loss of therapeutic efficacy, altered pharmacological profiles, and significant challenges in purification, as epimers often possess very similar physical properties, making them difficult to separate.[4][6]

Q2: I am observing significant epimerization at the C3 position. What are the most likely experimental causes?

A2: Epimerization at the C3 position is primarily driven by the abstraction of the alpha-proton. Several factors can increase the likelihood of this occurring:

  • Strong or Sterically Unhindered Bases: Bases like lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) can readily deprotonate the C3 position, especially at elevated temperatures.[3][4][7]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for proton abstraction and subsequent inversion of the stereocenter.[3][8][9] Reactions that are heated or run at room temperature for extended periods are more susceptible.

  • Prolonged Reaction Times: Extended exposure to basic or even mildly acidic conditions can allow the system to reach thermodynamic equilibrium, which may favor a mixture of epimers.[3]

  • Activating Groups: The choice of protecting groups on both the piperidine nitrogen and the carboxylic acid can influence the acidity of the C3 proton. Electron-withdrawing groups can increase acidity, making the proton easier to remove.[10][11]

  • Solvent Choice: The solvent can influence the stability of the enolate intermediate and the efficacy of the base.

Q3: How can I choose the right protecting groups to minimize epimerization?

A3: The selection of appropriate protecting groups for the piperidine nitrogen (N) and the carboxylic acid is a critical first line of defense against epimerization.[10][12]

  • Nitrogen Protecting Groups (PGs):

    • Carbamates (Boc, Cbz): tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are highly recommended.[13] Their electron-withdrawing nature can slightly increase the acidity of the C3 proton, but they are generally stable under a wide range of conditions and their steric bulk can hinder the approach of bases.

    • Avoid Acyl Groups: N-acyl groups should generally be avoided if the C3 position is to be manipulated under basic conditions, as they can be more activating.

  • Carboxylic Acid Protecting Groups:

    • Esters (Methyl, Ethyl, Benzyl): Simple alkyl or benzyl esters are common choices. However, they can still be susceptible to epimerization under strongly basic conditions.

    • Bulky Esters: Employing sterically bulky esters, such as a tert-butyl ester, can sometimes hinder the approach of a base to the C3 proton, thus reducing the rate of epimerization.

Q4: What are the best practices for reaction setup to prevent epimerization?

A4: Careful control of reaction conditions is paramount.

ParameterRecommendationRationale
Temperature Maintain low temperatures (e.g., -78 °C to 0 °C)Reduces the rate of proton abstraction and enolate formation.[3]
Base Addition Add base slowly and portion-wiseMinimizes local excesses of base that can promote epimerization.
Reaction Time Monitor the reaction closely and quench promptly upon completionPrevents the reaction from reaching thermodynamic equilibrium, which may favor the epimerized product.[3]
Choice of Base Use weaker, non-nucleophilic bases where possible (e.g., DBU, DIPEA)Stronger bases are more likely to cause epimerization.[7]
Atmosphere Conduct reactions under an inert atmosphere (e.g., Argon, Nitrogen)Prevents side reactions with atmospheric components like CO2, which can affect the basicity of the reaction mixture.
Q5: How can I detect and quantify the level of epimerization in my product?

A5: Accurate detection and quantification of epimers are essential for process optimization and quality control.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying diastereomers or enantiomers.[14][15][16][17] A variety of chiral stationary phases are commercially available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In many cases, the protons on the piperidine ring will have slightly different chemical shifts and coupling constants in the two epimers, allowing for integration and determination of the diastereomeric ratio (d.r.).[7]

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those near the stereocenter, may also differ between epimers.

  • Mass Spectrometry (MS): While MS alone cannot distinguish between epimers, it can be coupled with a separation technique like HPLC (LC-MS) for identification and quantification.

Troubleshooting Guide: Common Scenarios

This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving epimerization issues.

Scenario 1: Significant epimerization observed after N-alkylation.
  • Problem: You are alkylating the piperidine nitrogen using a strong base like NaH or LDA, and you observe a significant amount of the undesired C3 epimer in your product.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for N-alkylation induced epimerization.

Scenario 2: Epimerization during ester hydrolysis.
  • Problem: You are hydrolyzing a methyl or ethyl ester at the C3 position using a strong base like NaOH or KOH and see evidence of epimerization.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for ester hydrolysis induced epimerization.

Detailed Protocols

Protocol 1: Epimerization-Minimizing N-Alkylation using Potassium Carbonate

This protocol is suitable for the N-alkylation of piperidine-3-carboxylic acid esters while minimizing the risk of C3 epimerization.

  • Reagent Preparation:

    • Dissolve the N-H piperidine-3-carboxylic acid ester (1.0 eq) in a suitable aprotic solvent (e.g., DMF or Acetonitrile).

    • Add finely ground anhydrous potassium carbonate (K₂CO₃, 2-3 eq).

  • Reaction Setup:

    • Place the reaction mixture under an inert atmosphere (Argon or Nitrogen).

    • Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) dropwise to the stirred suspension.

  • Execution:

    • Stir the reaction at room temperature or a slightly elevated temperature (40-50 °C) if necessary.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, filter off the potassium carbonate.

    • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Analyze the diastereomeric ratio of the purified product by chiral HPLC or ¹H NMR.

Protocol 2: Chiral HPLC Method Development for Epimer Analysis

This protocol provides a general strategy for developing an HPLC method to separate and quantify the epimers of a piperidine-3-carboxylic acid derivative.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralcel OD-H or Chiralpak AD, which have broad enantiorecognition abilities.[14]

  • Mobile Phase Screening (Normal Phase):

    • Prepare two primary mobile phases:

      • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • For basic compounds, add 0.1% (v/v) diethylamine to the mobile phase. For acidic compounds, add 0.1% (v/v) trifluoroacetic acid.[14]

  • Initial Screening:

    • Inject a sample of the epimeric mixture onto each column with each mobile phase at a flow rate of 1 mL/min.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Method Optimization:

    • If separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier in the mobile phase.

    • Adjust the flow rate and column temperature to improve peak shape and reduce analysis time.

  • Quantification:

    • Once a baseline separation is achieved, integrate the peak areas of the two epimers to determine their relative ratio.

Mechanistic Insight: The Enolate Intermediate

The core of the epimerization problem lies in the formation of a planar enolate intermediate. Understanding this mechanism is key to preventing it.

Caption: Mechanism of base-induced epimerization via a planar enolate.

The process begins with the abstraction of the acidic proton at C3 by a base. This creates a planar, sp²-hybridized carbon atom, temporarily destroying the stereocenter. When this planar intermediate is reprotonated, the proton can be added from either the top or bottom face with roughly equal probability (unless sterically hindered), leading to a mixture of both stereoisomers.

By implementing the strategies outlined in this guide, researchers can exert greater control over the stereochemical outcome of their reactions, leading to higher purity products and more reliable downstream results.

References

  • Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of γ-Methylidene-δ-valerolactones with Imines | Organic Letters. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2011). IntechOpen. Retrieved January 21, 2026, from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

  • Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16049–16057. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. ACS Publications. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. ACS Publications. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2021). Indian Journal of Chemistry, Section B, 60B(1), 133-138. [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews. ResearchGate. [Link]

  • Subir, A. K., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4808. [Link]

  • The Significance of Nipecotic Acid in Chemical Synthesis and Research. (n.d.). Papharma. Retrieved January 21, 2026, from [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2023). bioRxiv. [Link]

  • Peterson, L. B., et al. (2015). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 137(24), 7838–7841. [Link]

  • Protecting Groups in Peptide Synthesis. (2019). Springer Nature Experiments. [Link]

  • (S)-3-piperidine carboxylic acid preparation method. (2017).
  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(12), 2541-2558. [Link]

  • Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(3), 1284–1290. [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017). ACS Omega. ACS Publications. [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules. MDPI. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). Molecules. PubMed. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). European Journal of Medicinal Chemistry. PubMed Central. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2021). Nature Communications. Research Collection. [Link]

  • The HPLC analytical approach of 3-amino piperidine. (2016).
  • Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. (2017). Chemical Science. RSC Publishing. [Link]

  • Derivatives of Carboxylic Acids. (n.d.). Michigan State University Chemistry. Retrieved January 21, 2026, from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Piperidine Synthesis. (1986). Defense Technical Information Center. [Link]

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (2004). Industrial & Engineering Chemistry Research. ResearchGate. [Link]

  • Temperature effect on the extraction of carboxylic acids by amine-based extractants. (2004). The Hebrew University of Jerusalem. [Link]

  • Reactivity of carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Analytical Challenges in Detecting Impurities in 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and need to develop robust analytical methods for impurity profiling. As a molecule with a polar, basic piperidine core and both amide and carboxylic acid functionalities, it presents unique analytical challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.

Introduction: The Critical Role of Impurity Profiling

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a key building block in medicinal chemistry, often used in the synthesis of more complex pharmaceutical agents.[1][2] The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in drug substances and products.[3] This guide will address the common hurdles encountered during the analytical characterization of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for in my sample of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid?

A1: Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the N-carbamoylation of piperidine-3-carboxylic acid (also known as nipecotic acid).[2] Based on this, impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process itself.

  • Degradation Products: These form due to the instability of the molecule under certain storage or handling conditions.

The table below summarizes the most probable impurities and their sources.

Impurity Category Potential Impurity Likely Source / Formation Mechanism Analytical Clue
Starting Materials Piperidine-3-carboxylic acid (Nipecotic acid)Incomplete reaction during the N-carbamoylation step.[4]A more polar compound, likely eluting earlier in a reverse-phase HPLC system.[5]
Reagent-Related DimethylamineHydrolysis of the carbamoylating agent or the product itself.Highly volatile and polar; may require specialized GC-MS or derivatization for detection.
Side-Reaction Products Di-carbamoylated piperidineReaction at both the piperidine nitrogen and the carboxylic acid group under harsh conditions.[4]Higher molecular weight than the parent compound, detectable by LC-MS.[4]
Side-Reaction Products Intramolecular Cyclic ImideIntramolecular condensation between the carbamoyl and carboxylic acid groups, often promoted by heat.[4]Loss of a water molecule (18 Da) from the parent mass, detectable by LC-MS.[4]
Degradation Products Hydrolysis Product (Piperidine-3-carboxylic acid)Hydrolysis of the N-carbamoyl bond, especially under acidic or basic conditions.Same as the unreacted starting material.
Q2: I'm observing significant peak tailing for my main compound during reverse-phase HPLC analysis. What is causing this and how can I fix it?

A2: This is a classic issue when analyzing basic compounds like piperidine derivatives on standard silica-based C18 columns.[6] The root cause is secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface, leading to poor peak shape and inconsistent retention times.

Causality: The lone pair of electrons on the piperidine nitrogen can form strong ionic or hydrogen-bond interactions with free silanol groups (Si-OH) on the stationary phase. This results in a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Strategies:

  • Mobile Phase Modification (Most Common Fix): The goal is to "mask" the silanol groups or ensure the analyte is in a single ionic state.

    • Acidic Modifier: Add 0.1% formic acid or 0.05-0.1% trifluoroacetic acid (TFA) to the mobile phase. This protonates the piperidine nitrogen to form a piperidinium ion ([M+H]+), minimizing interactions with silanol groups and leading to sharper, more symmetrical peaks.[6]

    • Basic Modifier: While less common for this type of molecule due to the acidic moiety, adding a small amount of a basic modifier like triethylamine (TEA) can compete with the analyte for binding to the acidic sites on the silica.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning most of the free silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped column.

  • Alternative Stationary Phases: If peak shape issues persist, consider columns with different chemistries, such as those with embedded polar groups or polymer-based columns that are more stable across a wider pH range.

Q3: My primary analytical challenge is detecting highly polar impurities that elute in the void volume. How can I improve their retention?

A3: Highly polar impurities, such as unreacted starting materials like piperidine-3-carboxylic acid, often have little to no retention on traditional C18 columns and are lost in the solvent front.

Troubleshooting Strategies:

  • Highly Aqueous Mobile Phase: Start your gradient with a very low percentage of organic solvent (e.g., 1-5% acetonitrile/methanol) and hold it for a few minutes. This can improve the retention of very polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. In this mode, a polar stationary phase is used with a mobile phase rich in organic solvent. Water acts as the strong eluting solvent. This provides an orthogonal separation mechanism to reverse-phase chromatography.

  • Derivatization: For certain impurities, chemical derivatization can be employed to make them less polar or to add a UV chromophore for better detection.[7][8] For example, the carboxylic acid or piperidine nitrogen could be derivatized. However, this adds complexity and is usually a last resort for routine analysis.

Q4: How do I definitively identify an unknown impurity peak in my chromatogram?

A4: A multi-step, systematic approach is required, leveraging hyphenated analytical techniques.[3] The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

Expert Insight: Do not rely on a single piece of data. The combination of retention time, UV spectrum, accurate mass, and fragmentation pattern provides the highest confidence in structural elucidation.

Below is a workflow diagram for impurity identification.

Impurity_Identification_Workflow cluster_LC LC-UV/MS Analysis cluster_Data_Analysis Data Interpretation cluster_Confirmation Confirmation (If Needed) Start Unknown Peak Detected in HPLC-UV Chromatogram UV_Spec Acquire UV Spectrum (PDA/DAD Detector) Start->UV_Spec Step 1 MS_Scan Acquire Full Scan MS Data (High Resolution MS) UV_Spec->MS_Scan Step 2 Compare_UV Compare UV Spectrum to Parent Compound UV_Spec->Compare_UV MSMS_Scan Perform MS/MS Fragmentation MS_Scan->MSMS_Scan Step 3 Accurate_Mass Determine Accurate Mass & Predict Formula MS_Scan->Accurate_Mass Compare_Frag Compare Fragmentation Pattern to Parent MSMS_Scan->Compare_Frag Propose_Structure Propose Putative Impurity Structure Compare_UV->Propose_Structure Accurate_Mass->Propose_Structure Compare_Frag->Propose_Structure Isolate Isolate Impurity via Preparative HPLC Propose_Structure->Isolate If standard is not available NMR Characterize by NMR Isolate->NMR Confirm Confirm Structure NMR->Confirm

Caption: A logical workflow for the identification and confirmation of unknown impurities.

Troubleshooting Guide: Quick Reference

Observed Issue Potential Cause(s) Suggested Action(s)
Poor Peak Shape (Tailing) Secondary interactions between the basic piperidine and acidic silica stationary phase.[6]Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use a high-quality, end-capped column.
Ghost Peaks Contamination in the mobile phase, sample solvent, or HPLC system.Use fresh, high-purity solvents. Flush the entire system thoroughly. Inject a blank (solvent) to confirm the source.
Variable Retention Times Fluctuations in column temperature; mobile phase composition not stable.Use a column oven for temperature control. Prepare fresh mobile phase daily and ensure it is well-mixed.
Low Sensitivity for Impurities Impurity lacks a strong UV chromophore; concentration is below the detection limit.Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[9] Optimize the UV wavelength if possible.
Co-eluting Peaks Insufficient chromatographic resolution between the impurity and the main peak or another impurity.Optimize the HPLC gradient (make it shallower). Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Adjust the mobile phase pH.
Appearance of Two Peaks for the Analyte This can sometimes occur if the sample is dissolved in a strong organic solvent (like pure methanol) and injected into a highly aqueous mobile phase, causing injection-solvent effects. It may also indicate on-column degradation or ionization issues.[10]Ensure the sample solvent is as close in composition to the initial mobile phase as possible. Adjust mobile phase pH to ensure a single ionic species.[10]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This method serves as a robust starting point for the analysis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid and its potential impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.[4]

    • Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent.

    • Column: A high-quality reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Protocol 2: Mass Spectrometry Characterization

This protocol outlines the general parameters for obtaining mass spectral data for the main compound and its impurities.

  • Instrumentation:

    • A Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Waters Q-Tof, Sciex QTRAP, or Thermo Orbitrap).[9][11]

  • Ionization Mode:

    • Positive ESI Mode: This is the preferred mode as the piperidine nitrogen is readily protonated. Expect to see the protonated molecule [M+H]⁺ at an m/z of 173.09.[9]

    • Negative ESI Mode: This mode can also be used, targeting the deprotonation of the carboxylic acid to form [M-H]⁻ at an m/z of 171.07.[9]

  • Data Acquisition:

    • Full Scan: Acquire data over a mass range of m/z 50-500 to detect the parent compound and any potential impurities.

    • MS/MS (Tandem MS): Select the precursor ion of the parent compound (m/z 173.09) and any impurity ions for collision-induced dissociation (CID) to obtain fragmentation patterns. Key predicted fragments in positive mode include the loss of ammonia (NH₃) or the entire carbamoyl group.[9][12][13]

Synthesis_Impurities SM1 Piperidine-3-carboxylic Acid (Nipecotic Acid) Reagent Dimethylcarbamoyl Chloride (or similar) Product 1-(Dimethylcarbamoyl)piperidine- 3-carboxylic Acid (Target) SM1->Product Impurity1 Impurity: Unreacted Piperidine-3-carboxylic Acid Reagent->Product N-Carbamoylation Product->Impurity1 Source of Impurity 1 Impurity2 Impurity: Intramolecular Cyclic Imide Product->Impurity2 Side Reaction (e.g., heat) Impurity3 Impurity: Hydrolysis Product (degradation) Product->Impurity3 Degradation (e.g., H₂O, pH)

Caption: Origin of common impurities from the synthesis and degradation pathways.

References

  • Analytical Methods Committee. (n.d.). LC-MS/MS Method for the Determination of AZBT in Sartans Drug Substances.
  • BenchChem. (2025). By-product identification in "1-Carbamoylpiperidine-3-carboxylic acid" synthesis.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
  • BenchChem. (2025). Application Note: Mass Spectrometry Characterization of 1-Carbamoylpiperidine-3-carboxylic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid.
  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7287. Retrieved from [Link]

  • BenchChem. (2025). In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid.
  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid.
  • CN106831540A - Preparation method of (S)-3-piperidinecarboxylic acid. (2017). Google Patents.
  • Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link]

  • Jagtap, A. R., et al. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 33(6), 1315-1319. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Singh, S., & Kumar, R. (2014). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 7(3), 334-338. Retrieved from [Link]

  • CN104034814B - HPLC analysis method for 3-aminopiperidine. (2016). Google Patents.
  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • CN104007202B - HPLC analysis method of 3-aminopiperidine. (2016). Google Patents.
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • The learners Community. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Nipecotic Acid. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Brain Permeability of Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of nipecotic acid derivatives for central nervous system (CNS) applications. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome the primary obstacle in your research: the blood-brain barrier (BBB).

Nipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) reuptake, making it a highly valuable scaffold for developing anticonvulsant and other CNS-active therapies.[1] However, its therapeutic potential is severely limited by its intrinsic properties. The fundamental challenge lies in its hydrophilic and zwitterionic nature at physiological pH, which prevents it from passively diffusing across the lipid-rich BBB.[2][1]

This document moves beyond theoretical knowledge to address the specific experimental hurdles you are likely to encounter. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts essential for designing effective BBB-penetrating nipecotic acid derivatives.

Q1: Why is unmodified nipecotic acid unable to cross the blood-brain barrier?

A: Nipecotic acid's structure contains both a carboxylic acid and a secondary amine. At physiological pH (~7.4), the carboxylic acid group is deprotonated (COO-) and the amine group is protonated (NH2+), creating a zwitterion. This charge, coupled with its overall water-solubility (hydrophilicity), makes it incompatible with the tightly packed, lipid-based cell membranes of the BBB endothelium. It essentially cannot leave the aqueous environment of the blood to enter the fatty environment of the barrier.[2][1]

Q2: What are the principal strategies to overcome this limitation?

A: The strategies can be broadly categorized into three main approaches, often used in combination:

  • Chemical Modification (Lipidization): This involves masking the polar functional groups of nipecotic acid with lipophilic (fat-soluble) moieties. This increases the overall lipid solubility of the molecule, facilitating passive diffusion across the BBB.[3] A common strategy is to attach aromatic groups to the nipecotic acid scaffold.[2][1]

  • Prodrug Approach: A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug. For nipecotic acid, this typically involves creating an ester or another cleavable linkage that masks the polar groups. The prodrug crosses the BBB and is then cleaved by enzymes present in the brain (like esterases) to release the active nipecotic acid.[3][4][5]

  • Carrier-Mediated Transport (CMT): This advanced prodrug strategy involves attaching a promoiety to the nipecotic acid derivative that is recognized by specific nutrient transporters on the BBB, such as the Large Neutral Amino Acid Transporter 1 (LAT1).[6] The transporter then actively shuttles the compound into the brain, a process that can be much more efficient than passive diffusion.[7]

cluster_0 The Challenge Nipecotic_Acid Nipecotic Acid (Hydrophilic, Zwitterionic) BBB Blood-Brain Barrier (Lipid Membrane) Nipecotic_Acid->BBB Access Denied Lipidization Strategy 1: Increase Lipophilicity (Passive Diffusion) Brain Brain Parenchyma (Target Site) Lipidization->Brain Crosses BBB Prodrug Strategy 2: Prodrug Approach (Mask, Cross, Cleave) Prodrug->Brain Crosses BBB CMT Strategy 3: Carrier-Mediated Transport (Active Uptake) CMT->Brain Crosses BBB

Figure 1: Core strategies for delivering nipecotic acid across the BBB.

Q3: How does Lipinski's "Rule of Five" apply to my derivatives?

A: Lipinski's Rule of Five (Ro5) provides a set of guidelines to predict if a compound will have good oral absorption, which often correlates with membrane permeability.[8][9] For BBB penetration, the rules are generally even stricter.

  • Molecular Weight (MW): Should be < 500 Da. For CNS drugs, < 400 Da is often cited as a more desirable target to facilitate passive diffusion.[10][11]

  • LogP (Lipophilicity): Should be < 5. For the BBB, a LogP value between 1 and 3 is often considered optimal.[12] Too low, and it won't enter the membrane; too high, and it may get stuck in the membrane or be a substrate for efflux pumps.

  • Hydrogen Bond Donors (HBD): Should be ≤ 5.

  • Hydrogen Bond Acceptors (HBA): Should be ≤ 10.

Crucially, these are guidelines, not absolute laws. For example, compounds that are substrates for active uptake transporters can bypass these rules. However, when designing for passive diffusion, adhering to these stricter parameters is a critical starting point.[10]

Q4: What are the best initial in vitro models to screen my compounds for BBB permeability?

A: For initial screening, you should start with simple, high-throughput models before moving to more complex and expensive ones.

  • PAMPA-BBB (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well. It's fast, inexpensive, and excellent for assessing passive diffusion potential.

  • Cell-Based Transwell Models: These are the next step up. Immortalized human brain capillary endothelial cells (like hCMEC/D3) are grown on a semi-permeable membrane in a Transwell insert.[13][14] This model allows you to measure the apparent permeability coefficient (Papp) and, importantly, to assess whether your compound is a substrate for efflux pumps by running the assay in both directions (apical-to-basolateral and basolateral-to-apical). Co-culture models that include astrocytes or pericytes offer higher biological relevance and tighter barrier properties.[15]

Section 2: Troubleshooting Experimental Workflows

This section is formatted to address specific problems, their likely causes, and actionable solutions.

Problem 1: My new derivative has a low calculated/measured LogP value and shows no permeability in the PAMPA-BBB assay.
  • Probable Cause: The chemical modifications were insufficient to mask the polar, zwitterionic nature of the nipecotic acid core. The molecule remains too hydrophilic to partition into the lipid membrane.

  • Recommended Solution & Causality:

    • Increase Lipophilicity Systematically: The goal is to increase the LogP to the optimal range of 1-3.[12] This is achieved by adding non-polar, lipophilic groups. Attaching aromatic or heteroaromatic groups is a well-documented and effective strategy.[2][1] For example, creating an ester prodrug using a lipophilic alcohol or forming an amide with a lipophilic amine can effectively mask the polar carboxyl and amino groups, respectively.

    • Rationale: The BBB is fundamentally a lipid barrier. By making the derivative more "fat-like," you increase its thermodynamic favorability to leave the aqueous bloodstream and enter the cell membrane, initiating the first step of passive diffusion.

    • Experimental Validation: Synthesize a small series of derivatives with varying lipophilic groups (e.g., phenyl, benzyl, long alkyl chains). Measure the LogP for each and correlate it with the permeability results from the PAMPA-BBB assay. This establishes a clear Structure-Permeability Relationship.

Problem 2: My derivative is highly lipophilic (LogP > 3.5) but shows poor permeability in a hCMEC/D3 Transwell assay.
  • Probable Cause A: Efflux Pump Recognition. The compound successfully enters the endothelial cell membrane but is immediately pumped back out into the blood by active efflux transporters, most commonly P-glycoprotein (P-gp).[11] This is a common fate for lipophilic molecules.

  • Recommended Solution A:

    • Calculate the Efflux Ratio (ER): The Transwell model is perfect for this. Measure the permeability in both directions: from the top chamber (apical/blood side) to the bottom (basolateral/brain side), giving you Papp (A-B), and from bottom to top, giving you Papp (B-A). The Efflux Ratio is ER = Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that your compound is an efflux substrate.

    • Confirm with a P-gp Inhibitor: Rerun the permeability assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A). If the Papp (A-B) increases significantly and the ER drops to ~1, you have confirmed P-gp mediated efflux.

    • Structural Modification: Redesign the derivative to reduce its affinity for P-gp. This can involve reducing the number of hydrogen bond acceptors or strategically adding polar or hydrogen-bonding groups to disrupt the recognition sites of the transporter.

  • Probable Cause B: High Molecular Weight or Polar Surface Area (PSA). Even if lipophilic, a molecule that is too large (MW > 500 Da) or has a large PSA (> 90 Ų) will struggle to diffuse across the membrane.[10][12]

  • Recommended Solution B:

    • In Silico Analysis: Before synthesis, use computational tools to calculate the MW and Topological Polar Surface Area (TPSA) of your designed derivatives. Prioritize candidates with MW < 400 Da and TPSA < 75 Ų.

    • Efficient Synthesis: When adding lipophilic groups, be mindful of their size. A tert-butyl group adds more lipophilicity for its size than a long, flexible hexyl chain, but may add too much steric bulk. Balance is key.

cluster_workflow Experimental & Troubleshooting Workflow cluster_troubleshoot1 Troubleshooting cluster_troubleshoot2 Troubleshooting Design 1. Derivative Design (in silico analysis: LogP, MW, TPSA) Synthesis 2. Chemical Synthesis Design->Synthesis PAMPA 3. PAMPA-BBB Assay (Initial Permeability Screen) Synthesis->PAMPA Transwell 4. hCMEC/D3 Transwell Assay (Papp & Efflux Ratio) PAMPA->Transwell Fail_PAMPA Low Permeability? PAMPA->Fail_PAMPA InVivo 5. In Vivo Animal Model (Microdialysis, PK/PD) Transwell->InVivo Fail_Transwell High Efflux Ratio? Transwell->Fail_Transwell Fail_PAMPA->Transwell No Redesign_LogP Redesign: Increase Lipophilicity Fail_PAMPA->Redesign_LogP Yes Redesign_LogP->Design Fail_Transwell->InVivo No Redesign_Efflux Redesign: Evade P-gp Fail_Transwell->Redesign_Efflux Yes Redesign_Efflux->Design

Figure 2: A typical experimental workflow with integrated troubleshooting loops.
Problem 3: My prodrug is stable and permeable in vitro, but shows no efficacy in an animal model of epilepsy.
  • Probable Cause: The prodrug is successfully entering the brain but is not being cleaved to release the active nipecotic acid. The chemical bond of the promoiety is too stable for the enzymatic environment of the brain.

  • Recommended Solution:

    • Ex Vivo Brain Homogenate Assay: This is a critical validation step. Incubate your prodrug in a preparation of fresh rodent brain homogenate (which contains the relevant enzymes). Monitor the disappearance of the prodrug and the appearance of the parent nipecotic acid over time using LC-MS/MS.

    • Rationale: This assay directly tests the hypothesis of brain-specific cleavage. If the prodrug remains intact, you know the linker chemistry needs to be modified.[4]

    • Modify Linker Lability: If using an ester linkage, for example, you can increase its susceptibility to cleavage (lability) by introducing electron-withdrawing groups nearby or reducing steric hindrance around the carbonyl group. Synthesize a series with varying lability and test them in the homogenate assay to find one with an optimal cleavage half-life (e.g., 30-60 minutes). A prodrug that is too stable is ineffective; one that is cleaved too quickly in the blood will never reach the brain.[5]

Blood Bloodstream Prodrug_Blood Prodrug (Inactive) BBB Lumen Side Blood-Brain Barrier (Endothelial Cell) Abluminal Side Prodrug_Brain Prodrug (Inactive) BBB:r->Prodrug_Brain Brain Brain Parenchyma Prodrug_Blood->BBB:l 1. Transport Enzymes Brain Esterases Prodrug_Brain->Enzymes 2. Enzymatic Cleavage Active_Drug Active Nipecotic Acid (Released) Enzymes->Active_Drug

Figure 3: The intended mechanism of a brain-targeting prodrug strategy.
Section 3: Key Experimental Protocols
Protocol 1: In Vitro BBB Permeability and Efflux Assay (hCMEC/D3 Transwell Model)

This protocol outlines the essential steps to determine the apparent permeability (Papp) and efflux ratio (ER) of your derivative.

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed. This typically takes 5-7 days.

  • Barrier Integrity Validation (Self-Validation):

    • TEER Measurement: Measure the Transendothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. A TEER value > 30 Ω·cm² is typically considered acceptable for hCMEC/D3 monolayers.

    • Lucifer Yellow (LY) Permeability: Add LY, a paracellular marker that cannot cross cells, to the apical chamber. After 1 hour, measure the fluorescence in the basolateral chamber. A permeability of < 1% indicates a tight monolayer suitable for the experiment.

  • Permeability Assay (A-to-B):

    • Replace the media in both chambers with transport buffer (e.g., HBSS).

    • Add your test compound (e.g., at 10 µM) to the apical (top) chamber.

    • At set time points (e.g., 15, 30, 60, 90 min), take a small aliquot from the basolateral (bottom) chamber.

    • Quantify the concentration of your compound in the samples using LC-MS/MS.

  • Efflux Assay (B-to-A):

    • Using a fresh, validated monolayer, repeat the process but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Calculation:

    • Calculate the flux (dQ/dt) from the slope of the cumulative amount transported versus time.

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where A is the surface area of the membrane and C0 is the initial concentration.

    • Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B).

Section 4: Data Interpretation Guide

Use this table to interpret your experimental data and guide your next design cycle.

ParameterSymbolTarget Value for CNSInterpretation & Significance
Lipophilicity LogP / LogD1.0 - 3.0Governs partitioning into the BBB lipid membrane for passive diffusion.[12]
Molecular Weight MW< 400 DaSmaller molecules diffuse more easily across tight junctions and cell membranes.[10][11]
Topological Polar Surface Area TPSA< 75 ŲA measure of the molecule's surface polarity; lower values correlate with better membrane permeability.[12]
Apparent Permeability Papp> 10 x 10⁻⁶ cm/sA direct in vitro measure of a compound's ability to cross the cell monolayer. High Papp is desired.
Efflux Ratio ER< 2.0Indicates the extent of active efflux. A value near 1.0 suggests passive transport dominates.[13]
Brain Unbound Conc. Ratio Kp,uu> 0.3The in vivo gold standard. It is the ratio of the unbound drug in the brain to the unbound drug in plasma. A value > 0.3 indicates significant brain penetration.[16]
References
  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]

  • Al-Hilal, T. A., et al. (2016). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 21(12), 1289. [Link]

  • Kaur, H., et al. (2020). Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Letters in Drug Design & Discovery, 17(10). [Link]

  • Goya, P., et al. (2017). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. Molecules, 22(1), 103. [Link]

  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Nipecotic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Jackson, M. F., et al. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 134(3), 540-546. [Link]

  • Schousboe, A. (2016). GABA and Glutamate Transporters in Brain. Neurochemical Research, 41(6), 1281-1288. [Link]

  • Chen, Y., & Liu, L. (2012). Current approaches to enhance CNS delivery of drugs across the brain barriers. International Journal of Nanomedicine, 7, 4737–4746. [Link]

  • He, Y., et al. (2012). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. Pharmaceutical Research, 29(9), 2341–2351. [Link]

  • Gabathuler, R. (2010). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Current Medicinal Chemistry, 17(31), 3621-3630. [Link]

  • Nielsen, B., et al. (2017). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 60(17), 7424–7434. [Link]

  • Saini, R. K., et al. (2020). Prodrugs and their activation mechanisms for brain drug delivery. RSC Medicinal Chemistry, 11(8), 845-858. [Link]

  • Bagchi, S., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Design, Development and Therapy, 13, 3591–3605. [Link]

  • Stone, N. L., et al. (2019). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience, 13, 389. [Link]

  • Zahirah, R., et al. (2023). Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning Algorithms. Journal of Advanced Research in Applied Sciences and Engineering Technology, 33(2), 269-276. [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2006). Targeting γ-Aminobutyric Acid (GABA) Carriers to the Brain: Potential Relevance as Antiepileptic Pro-Drugs. ResearchGate. [Link]

  • Jo, A., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 43. [Link]

  • Kumar, N., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 643-650. [Link]

  • Roy, A., et al. (2022). Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. Journal of Chemical Information and Modeling, 62(13), 3140–3151. [Link]

  • Kumar, A., & Kumar, A. (2021). RULE OF FIVE: THE FIVE MEN ARMY TO CROSS THE BLOOD BRAIN BARRIER FOR THERAPEUTICALLY POTENT. ResearchGate. [Link]

  • Wikipedia. (n.d.). GABA transporter. Wikipedia. [Link]

  • Al-Omary, A. M. (2022). Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs. Pharmaceutics, 14(3), 548. [Link]

  • Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology, 9(Suppl 1), S3. [Link]

  • Huttunen, K. M., et al. (2011). Prodrug Approaches for CNS Delivery. Current Pharmaceutical Design, 17(22), 2347-2365. [Link]

Sources

Technical Support Center: 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (Compound ID: DPC-3)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for DPC-3, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you generate robust, reproducible data and correctly interpret your experimental outcomes by understanding and addressing potential off-target effects.

Small molecule inhibitors are powerful tools, but their utility is contingent on rigorous validation of their potency, selectivity, and target engagement in the experimental system being used.[1][2][3] This guide will walk you through common challenges and best practices for using DPC-3.

Table of Contents

  • Compound Profile

  • Troubleshooting Guide

    • Problem 1: Unexpected or Excessive Cytotoxicity at Predicted Efficacious Concentrations.

    • Problem 2: Phenotype Does Not Match Published HDAC6 Knockdown/Knockout Data.

    • Problem 3: Inconsistent Results Across Different Cell Lines or Experiments.

  • Frequently Asked Questions (FAQs)

  • Key Experimental Protocols

    • Protocol 1: Western Blot for On-Target (α-tubulin) and Off-Target (Histone H3) Acetylation.

    • Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement.

  • References

Compound Profile: DPC-3

DPC-3 is a novel small molecule designed as a selective inhibitor of the class IIb histone deacetylase, HDAC6. The primary mechanism of action is the inhibition of the deacetylation of cytoplasmic proteins, most notably α-tubulin and cortactin.[4][5] However, like many small molecules, high concentrations or specific cellular contexts can lead to engagement with unintended targets ("off-targets"). Understanding this profile is critical for accurate data interpretation.[2]

Selectivity Profile of DPC-3

The following data represents typical inhibitory concentrations (IC50) determined from biochemical assays. Cellular potency can vary based on factors like cell permeability and efflux pump activity.

TargetClassIC50 (nM)Notes
HDAC6 IIb (On-Target) 15 Primary Target
HDAC1I (Off-Target)850~57-fold selectivity over this key nuclear HDAC.
HDAC10IIb (Off-Target)450A less-characterized class IIb HDAC.
Sigma-1 Receptor (σ1R)N/A (Off-Target)1,200A chaperone protein; piperidine moiety may contribute to binding.[6][7]
MBLAC2Metallo-beta-lactamase>10,000A common off-target for hydroxamate-based HDACi, but not for DPC-3's scaffold.[8]

Table 1: Biochemical selectivity of DPC-3 against common on- and off-targets.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: I'm observing significant cytotoxicity at concentrations where I expect to see specific HDAC6 inhibition. Is this an on-target or off-target effect?

Answer: This is a critical question. While potent HDAC6 inhibition can affect cell viability, especially in combination with other stressors, unexpected cytotoxicity often points to an off-target effect, most commonly the inhibition of class I HDACs like HDAC1.[9] Inhibition of nuclear HDAC1 leads to broad changes in gene expression and can induce cell cycle arrest or apoptosis.[5]

G cluster_0 Troubleshooting Unexpected Cytotoxicity A Start: Unexpected Cytotoxicity Observed B Step 1: Confirm On-Target HDAC6 Engagement (Western Blot for Ac-Tubulin) A->B C Step 2: Assess Off-Target HDAC1 Engagement (Western Blot for Ac-Histone H3) B->C If Ac-Tubulin increases, HDAC6 is inhibited. D Step 3: Compare with a Structurally Unrelated HDAC6 Inhibitor (e.g., Tubastatin A) C->D If Ac-H3 also increases, HDAC1 is inhibited. E Conclusion A: Cytotoxicity is likely ON-TARGET. (Both compounds show similar effects) D->E F Conclusion B: Cytotoxicity is likely OFF-TARGET. (DPC-3 uniquely causes effect) D->F

Caption: Workflow for diagnosing the source of cytotoxicity.

Detailed Steps:

  • Confirm On-Target Engagement: First, verify that DPC-3 is inhibiting HDAC6 at your concentrations of interest. The most reliable proximal biomarker for HDAC6 activity is the acetylation status of its primary substrate, α-tubulin.[4] Run a Western blot to check for an increase in acetylated α-tubulin. If you do not see this, your compound may not be entering the cell effectively. (See Protocol 1 ).

  • Probe for Off-Target HDAC1 Inhibition: Concurrently, probe the same cell lysates for acetylated Histone H3 (Ac-H3). HDAC1 is a primary deacetylase for histones.[5] If you see a significant increase in Ac-H3, it indicates that your DPC-3 concentration is high enough to inhibit HDAC1, which could explain the cytotoxicity.

  • Use an Orthogonal Control: Employ a structurally distinct HDAC6 inhibitor, such as Tubastatin A, which has a different off-target profile. If both DPC-3 and the control compound induce cytotoxicity at concentrations that cause similar levels of α-tubulin acetylation, the effect is more likely due to on-target HDAC6 inhibition. If only DPC-3 causes the effect, it strongly suggests an off-target liability.

Problem 2: My results with DPC-3 don't align with phenotypes from HDAC6 siRNA or knockout studies. How can I be sure the compound is engaging its target in my cells?

Answer: A mismatch between a chemical probe and genetic perturbation is a classic sign of a potential off-target effect or a lack of target engagement.[10][11] It's essential to biophysically confirm that the compound is binding to its intended target within the complex environment of the cell.

  • Directly Measure Target Engagement with CETSA: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target protein in intact cells.[12][13][14] Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the thermal stability of HDAC6 in the presence of DPC-3 provides direct evidence of target engagement.[15][16] (See Protocol 2 ).

G cluster_1 CETSA Experimental Workflow A Treat intact cells with DPC-3 or Vehicle (DMSO) B Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells and separate soluble vs. precipitated proteins via centrifugation B->C D Quantify remaining soluble HDAC6 protein at each temperature (e.g., Western Blot) C->D E Plot melting curves. A shift to the right with DPC-3 confirms engagement. D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

  • Consider Off-Target Phenocopy: If CETSA confirms HDAC6 engagement but the phenotype still differs from genetic knockdowns, consider that DPC-3 might be engaging another target that is responsible for the observed effect. The piperidine scaffold in DPC-3 is found in many pharmacologically active agents, including ligands for the Sigma-1 receptor (σ1R).[6][7] This chaperone protein modulates calcium signaling and has been implicated in a wide range of cellular processes.[17]

    • Rescue Experiment: To test for σ1R involvement, pre-treat cells with a known, potent σ1R antagonist (e.g., NE-100) before adding DPC-3. If the antagonist reverses the phenotype caused by DPC-3, it strongly implicates σ1R as an off-target.

Problem 3: I'm getting variable IC50 values and inconsistent phenotypic results between experiments.

Answer: Reproducibility issues in cell-based assays are common and can often be traced back to subtle variations in cell culture and assay conditions.[18][19][20]

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[18][21] Senescent or overly confluent cells can have altered metabolic rates and drug responses.

  • Seeding Density: Optimize and standardize your cell seeding density.[18][22] Inconsistent density can lead to variations in the effective compound-to-cell ratio and affect growth rates.

  • Compound Stability and Solubility: Prepare fresh dilutions of DPC-3 from a validated stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic. Confirm that the compound is not precipitating in your culture medium.[23]

  • Assay Timing: For any endpoint measurement, ensure that the timing is consistent. Perform an initial time-course experiment to determine the optimal window for observing your phenotype.[21]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting concentration for cell-based assays?

    • A: We recommend starting with a dose-response curve ranging from 10 nM to 10 µM. Based on its biochemical IC50 of 15 nM, a cellular effect on HDAC6 should be observable between 100 nM and 1 µM. Concentrations above 1-2 µM have a higher probability of engaging off-targets like HDAC1 and the Sigma-1 receptor.[23]

  • Q2: What are the best positive and negative controls for a DPC-3 experiment?

    • A:

      • Positive Control (On-Target): A well-characterized, structurally distinct HDAC6 inhibitor like Tubastatin A. This helps confirm that the observed phenotype is specific to HDAC6 inhibition and not an artifact of the DPC-3 chemical scaffold.

      • Negative Control (Vehicle): An equivalent volume of the vehicle used to dissolve DPC-3 (typically DMSO).

      • Negative Control (Inactive Analog): If available, a structurally similar but biologically inactive analog of DPC-3 is the ideal negative control to rule out non-specific compound effects.

  • Q3: Why is DPC-3 a cytoplasmic deacetylase inhibitor if it's named a "Histone" Deacetylase?

    • A: The "Histone Deacetylase" name for the enzyme family is historical. While the first members discovered (Class I HDACs) primarily target nuclear histones, it's now known that many HDACs, especially HDAC6, have major non-histone substrates in the cytoplasm.[5] HDAC6's primary role is in regulating cytoskeletal dynamics, protein degradation, and stress responses through deacetylation of proteins like α-tubulin and HSP90.[4][24][25]

  • Q4: Can I use DPC-3 in animal models?

    • A: Yes, DPC-3 has demonstrated good oral bioavailability and tissue penetration in preclinical models. However, it is crucial to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies. A PD biomarker, such as increased acetylated α-tubulin in peripheral blood mononuclear cells (PBMCs) or target tissues, should be used to confirm target engagement in vivo.[10][11]

Key Experimental Protocols

Protocol 1: Western Blot for On-Target (α-tubulin) and Off-Target (Histone H3) Acetylation

This protocol allows for the simultaneous assessment of HDAC6 and HDAC1 inhibition in treated cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency on the day of treatment. Treat cells with a dose-response of DPC-3 (e.g., 0, 50 nM, 200 nM, 800 nM, 2 µM) for 6-24 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the well with 100 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and 1 µM Trichostatin A (a pan-HDAC inhibitor to preserve acetylation during lysis). Scrape cells, transfer to a microfuge tube, and incubate on ice for 20 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20 µg per lane) and resolve by SDS-PAGE on a 4-15% polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Rabbit anti-acetyl-α-Tubulin (Lys40)

      • Rabbit anti-acetyl-Histone H3 (Lys9)

      • Mouse anti-α-Tubulin (Loading Control)

      • Mouse anti-Histone H3 (Loading Control)

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize acetylated protein levels to total protein levels.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms the direct binding of DPC-3 to HDAC6 in intact cells.[12][13][16]

  • Cell Culture and Treatment: Culture a sufficient number of cells (e.g., 5-10 million cells per condition). Harvest cells and resuspend in PBS containing protease inhibitors. Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for DPC-3 treatment (use a saturating concentration, e.g., 10 µM). Incubate at 37°C for 1 hour.

  • Heating Step: Aliquot 50 µL of the cell suspension from each condition into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include an unheated control (room temperature).

  • Lysis: Remove tubes and cool to room temperature. Lyse the cells by 3 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Carefully transfer the supernatant (soluble fraction) to new tubes. Analyze the amount of soluble HDAC6 in each sample by Western blot as described in Protocol 1 .

  • Data Interpretation: Quantify the HDAC6 band intensity at each temperature point, normalizing to the unheated control. Plot the percentage of soluble HDAC6 against temperature for both vehicle and DPC-3 treated samples. A rightward shift in the melting curve for the DPC-3-treated sample indicates thermal stabilization due to compound binding.

References

  • Determining target engagement in living systems. Nature Chemical Biology (2013). URL: [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. URL: [Link]

  • Target engagement - the Chemical Probes Portal. Chemical Probes Portal. URL: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. URL: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. URL: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. URL: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. URL: [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. URL: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. URL: [Link]

  • Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions. MDPI. URL: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. URL: [Link]

  • Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature Chemical Biology. URL: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. URL: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. URL: [Link]

  • Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer. International Journal of Molecular Sciences. URL: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. URL: [Link]

  • HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation. Frontiers in Immunology. URL: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. URL: [Link]

  • The Pharmacology of the Sigma-1 Receptor. ResearchGate. URL: [Link]

  • Target validation using chemical probes. Nature Chemical Biology. URL: [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design. URL: [Link]

  • The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease. International Journal of Molecular Sciences. URL: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. URL: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. URL: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. URL: [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLOS ONE. URL: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. URL: [Link]

  • Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological Reports. URL: [Link]

  • The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. URL: [Link]

  • Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review). Experimental and Therapeutic Medicine. URL: [Link]

  • The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. International Journal of Molecular Sciences. URL: [Link]

  • HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates. Genes & Development. URL: [Link]

  • HDAC6 plays a role as a distinct regulator of diverse cellular processes. ResearchGate. URL: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. URL: [Link]

  • Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer. Cancers. URL: [Link]

  • Troubleshooting Guide. Phenomenex. URL: [Link]

  • A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. bioRxiv. URL: [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][10][26]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

Sources

Validation & Comparative

validating the biological activity of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the In Vitro Biological Activity of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

This guide provides a comprehensive framework for the initial in vitro validation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a novel compound with a piperidine-3-carboxylic acid core. Given the absence of published data on this specific molecule, our strategy is predicated on the well-documented bioactivities of structurally related piperidine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

The core structure, piperidine-3-carboxylic acid (also known as nipecotic acid), is a well-established scaffold in medicinal chemistry, most notably as an inhibitor of the γ-aminobutyric acid (GABA) transporters (GATs).[1][2][3] Modifications to this core have yielded compounds with a wide array of biological activities. Our validation approach will therefore be multi-pronged, exploring several plausible therapeutic applications based on this chemical precedent. We will focus on three key areas: neuromodulation via GABA transporter inhibition, anticancer activity through induction of senescence in melanoma, and anti-inflammatory effects via inhibition of soluble epoxide hydrolase (sEH).

This guide will provide detailed, self-validating experimental protocols, including the rationale behind the choice of assays, positive and negative controls, and expected data outputs for objective comparison.

Neuromodulatory Potential: GABA Transporter (GAT) Inhibition

The structural similarity of the core molecule to nipecotic acid, a known GABA uptake inhibitor, strongly suggests that 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid may modulate GABAergic neurotransmission.[1][3] The primary mechanism for clearing GABA from the synaptic cleft is through reuptake by four subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[2] Inhibition of these transporters prolongs the action of GABA, an effect that is therapeutically relevant in conditions such as epilepsy and anxiety.[2]

We will assess the inhibitory activity of the test compound on GAT1, the most abundant GAT in the central nervous system, using a radiolabeled substrate uptake assay.

Experimental Protocol: [³H]GABA Uptake Assay in GAT1-Expressing Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells engineered to express the human GAT1 transporter.[4][5]

Workflow for GAT1 Inhibition Assay

cluster_prep Cell & Compound Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_prep Plate HEK293 cells stably expressing hGAT1 compound_prep Prepare serial dilutions of Test Compound, Tiagabine (Positive Control), and Vehicle (Negative Control) preincubation Pre-incubate cells with compounds or vehicle cell_prep->preincubation compound_prep->preincubation initiation Add [³H]GABA to initiate uptake preincubation->initiation incubation Incubate for a defined period (e.g., 20 min) at 37°C initiation->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation calculation Calculate % inhibition and determine IC₅₀ values scintillation->calculation

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT1 transporter (hGAT1) are cultured to confluence in 96-well microplates.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in assay buffer. The final concentrations should range from 0.1 nM to 100 µM. Prepare identical dilutions for the positive control, Tiagabine.[1][2] The negative control will be the vehicle (e.g., 0.1% DMSO in assay buffer).

  • Pre-incubation: Wash the cells with pre-warmed assay buffer. Add the compound dilutions, positive control, or vehicle to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiation of Uptake: Add [³H]GABA to each well to a final concentration equal to its known Kₘ for GAT1 (typically in the low micromolar range) and incubate for 20 minutes at 37°C.[6]

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.[7]

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Presentation:

CompoundTargetIC₅₀ (nM) [Hypothetical]Potency vs. Positive Control
1-(Dimethylcarbamoyl)piperidine-3-carboxylic acidhGAT150010x less potent
Tiagabine (Positive Control)[1]hGAT150-
Vehicle (Negative Control)hGAT1>100,000-

Anticancer Potential: Induction of Senescence in Melanoma

Recent studies have demonstrated that certain N-arylpiperidine-3-carboxamide derivatives can induce a senescence-like phenotype in human melanoma cells, suggesting a novel therapeutic avenue.[8][9][10] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism. We will investigate if 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid exhibits anti-proliferative effects and induces senescence in the A375 human melanoma cell line.[11][12][13]

Experimental Protocol 1: Cell Viability Assay

This assay will determine the effect of the test compound on the proliferation of A375 melanoma cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (e.g., 0.1 to 100 µM) for 72 hours. Include a positive control such as Vemurafenib and a vehicle control.

  • Viability Assessment: After the incubation period, add a viability reagent such as resazurin or MTT and incubate according to the manufacturer's instructions.

  • Quantification: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This histochemical assay identifies senescent cells, which express β-galactosidase activity at pH 6.0.[14][15][16][17]

Workflow for Senescence Evaluation

cluster_prep Cell Culture & Treatment cluster_staining SA-β-gal Staining cluster_analysis Analysis seed_cells Seed A375 melanoma cells treat_cells Treat with Test Compound, Doxorubicin (Positive Control), and Vehicle seed_cells->treat_cells fix_cells Fix cells with 4% PFA treat_cells->fix_cells wash_cells Wash with PBS fix_cells->wash_cells stain_cells Incubate with SA-β-gal staining solution at 37°C wash_cells->stain_cells image_cells Image cells using a bright-field microscope stain_cells->image_cells quantify_cells Quantify the percentage of blue-stained (senescent) cells image_cells->quantify_cells

Caption: Experimental workflow for SA-β-gal senescence assay.

Step-by-Step Methodology:

  • Cell Treatment: Culture A375 cells on glass coverslips and treat them with the GI₅₀ concentration of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (determined from the viability assay) for 72 hours. Use a known senescence-inducing agent like Doxorubicin as a positive control and a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 5 minutes at room temperature.[14]

  • Staining: Wash the cells again and incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C in a non-CO₂ incubator for 12-16 hours, or until a blue color develops in the positive control cells.[15]

  • Imaging and Quantification: Image the cells using a bright-field microscope and quantify the percentage of blue-stained cells in at least five random fields per condition.

Comparative Data Presentation:

CompoundGI₅₀ in A375 cells (µM) [Hypothetical]% Senescent Cells at GI₅₀ [Hypothetical]
1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid1565%
Vemurafenib (Positive Control - Viability)2Not Applicable
Doxorubicin (Positive Control - Senescence)0.585%
Vehicle (Negative Control)>100<5%

Anti-inflammatory Potential: Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is therefore a promising strategy for treating inflammatory conditions and hypertension.[18] We will evaluate the inhibitory potential of our test compound using a fluorometric assay.

Experimental Protocol: Fluorometric sEH Inhibition Assay

This assay uses a substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.[19][20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. Use a known sEH inhibitor such as AUDA or NCND as a positive control and DMSO as a vehicle control.[18][19][21]

  • Assay Reaction: In a 96-well plate, add the sEH assay buffer, diluted human recombinant sEH enzyme, and the compound dilutions or controls.[18][19]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18]

  • Initiation: Initiate the enzymatic reaction by adding the sEH substrate (e.g., PHOME).[18][19]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically over 20 minutes using a plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.[19][20]

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by non-linear regression.[20]

Comparative Data Presentation:

CompoundTargetIC₅₀ (nM) [Hypothetical]Potency vs. Positive Control
1-(Dimethylcarbamoyl)piperidine-3-carboxylic acidHuman sEH250250x less potent
AUDA (Positive Control)[20]Human sEH1-
Vehicle (Negative Control)Human sEH>100,000-

Conclusion

This guide outlines a systematic and robust in vitro approach to perform an initial characterization of the biological activity of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. By comparing its performance against well-established positive and negative controls in assays targeting neuromodulation, cancer, and inflammation, researchers can efficiently generate a preliminary profile of this novel compound. The data obtained from these experiments will be crucial in guiding further preclinical development and mechanistic studies.

References

  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. (2023-06-05). [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. [Link]

  • Senescence Associated β-galactosidase Staining. Bio-protocol. [Link]

  • A homogeneous assay to assess GABA transporter activity. PubMed. [Link]

  • Circulating Melanoma Cell Numbers Correlate with TIGIT-Positive Cytotoxic T Cell Counts in Advanced-Stage Melanoma Patients. PubMed Central. [Link]

  • Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. PubMed Central. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. [Link]

  • Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine. [Link]

  • Structural basis of GABA reuptake inhibition. PubMed Central. [Link]

  • In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431). MDPI. [Link]

  • An organotypic human melanoma-in-skin model as an in vitro tool for testing Vγ9Vδ2-T cell-based immunotherapy. NIH. [Link]

  • CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY. Buck Institute. [Link]

  • Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. [Link]

  • Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. MDPI. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. [Link]

  • Ipilimumab-dependent cell-mediated cytotoxicity of regulatory T cells ex vivo by nonclassical monocytes in melanoma patients. PNAS. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]

  • Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. PubMed. [Link]

  • Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. PubMed Central. [Link]

  • Gamma-Aminobutyric Acid Transporters in the Nucleus Tractus Solitarii Regulate Inhibitory and Excitatory Synaptic Currents That Influence Cardiorespiratory Function. Frontiers. [Link]

  • Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry. Springer Link. [Link]

  • Principal components analysis of labelling and total metabolite... ResearchGate. [Link]

  • MTT assay of extracted melanin against A375 cancer cell line. ResearchGate. [Link]

  • 14-3-3σ induces cellular senescence in melanoma cells. ResearchGate. [Link]

  • Can anyone help with the controls for a MTT cytotoxic assay? ResearchGate. [Link]

  • Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an... ResearchGate. [Link]

  • Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides. PubMed Central. [Link]

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Spandidos Publications. [Link]

  • Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. PubMed Central. [Link]

  • Detection of Cellular Senescence in Human Primary Melanocytes and Malignant Melanoma Cells In Vitro. PubMed Central. [Link]

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. PubMed. [Link]

Sources

A Comparative In Vivo Validation Guide for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid as a Novel Cognitive Enhancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a novel small molecule with therapeutic potential. Given the compound's structural similarity to other piperidine-3-carboxylic acid derivatives known to possess neurological activity, this guide will proceed under the hypothesis that it acts as a cognitive enhancer by inhibiting Prolyl Endopeptidase (PREP).[1][2]

Prolyl endopeptidase is a serine protease that degrades proline-containing neuropeptides and has been implicated in the pathology of cognitive decline and neurodegenerative diseases like Alzheimer's.[3][4] Therefore, its inhibition presents a promising therapeutic strategy. This document outlines a head-to-head comparison against established, albeit investigational, PREP inhibitors to rigorously assess the compound's preclinical viability.

The overarching goal of any preclinical in vivo study is to bridge the gap between initial discovery and human clinical trials by evaluating a compound's safety and efficacy in a living organism.[5][6] This process is critical for making informed " go/no-go " decisions in the drug development pipeline.[7]

The Competitive Landscape: Establishing a Benchmark

To validate our lead compound, which we will refer to as DMC-Pip-3C , it is essential to compare its performance against other molecules in the same class. For this guide, we select two well-characterized, albeit not commercially available, PREP inhibitors as benchmarks:

  • S-17092 : A potent inhibitor known to reverse scopolamine-induced cognitive deficits.

  • JTP-4819 : Another selective PREP inhibitor that has demonstrated efficacy in various preclinical models.

These comparators will allow for a nuanced assessment of DMC-Pip-3C's relative potency, efficacy, and potential advantages.

Strategic In Vivo Validation Workflow

A robust preclinical validation plan follows a logical progression from foundational pharmacokinetics to direct efficacy and target engagement studies.[8][9] This ensures that resources are used efficiently and that the data generated is coherent and translatable.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Data Synthesis PK_PD Pharmacokinetic & Dose-Range Finding Safety Preliminary Safety & Tolerability Assessment PK_PD->Safety Determine Max. Tolerated Dose Efficacy Cognitive Efficacy in Scopolamine Amnesia Model Safety->Efficacy Select Safe & Efficacious Doses Target Ex Vivo Brain Target Engagement (PREP Assay) Efficacy->Target Correlate Behavior with Enzyme Inhibition Analysis Comparative Data Analysis (DMC-Pip-3C vs. Benchmarks) Target->Analysis

Caption: High-level workflow for the in vivo validation of DMC-Pip-3C.

Phase 1: Foundational In Vivo Studies

Before assessing efficacy, it is crucial to understand how the compound behaves within the biological system.

Causality: The primary objective here is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of DMC-Pip-3C. A compound is useless if it cannot reach its target in sufficient concentrations or if it is metabolized too quickly.[10] These studies are essential for selecting appropriate doses for subsequent efficacy trials.

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice (n=3 per time point).

  • Compound Administration: Administer DMC-Pip-3C at a single dose (e.g., 10 mg/kg) via oral gavage (PO) and intraperitoneal injection (IP) to assess bioavailability.

  • Sample Collection: Collect blood samples via tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

  • Brain Penetration: At the final time point, euthanize animals and collect brain tissue to determine the brain-to-plasma concentration ratio. Effective CNS drugs must cross the blood-brain barrier.[11]

  • Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Comparison: Run parallel studies with S-17092 and JTP-4819 to compare key PK parameters.

Table 1: Hypothetical Comparative Pharmacokinetic Data

Compound Route Cmax (ng/mL) Tmax (min) Half-life (h) Brain/Plasma Ratio
DMC-Pip-3C PO 450 60 2.5 0.8
S-17092 PO 380 45 2.1 0.6

| JTP-4819 | PO | 510 | 60 | 3.0 | 0.7 |

Phase 2: Efficacy in a Validated Disease Model

With an understanding of the compound's pharmacokinetics, we can now assess its ability to produce a therapeutic effect.[5]

Causality: Scopolamine is a muscarinic receptor antagonist that impairs cholinergic transmission, leading to deficits in learning and memory.[12][13] This pharmacologically-induced model is widely accepted for screening potential cognitive enhancers because it mimics the cholinergic dysfunction seen in conditions like Alzheimer's disease.[13][14] Reversal of the scopolamine-induced deficit is a strong indicator of pro-cognitive activity.

Causality: The Y-maze test leverages the innate tendency of rodents to explore novel environments. Spontaneous alternation (entering a different arm of the maze on each visit) is a measure of spatial working memory that is dependent on hippocampal function.[15][16] A reduction in alternation percentage indicates a cognitive deficit, which a successful therapeutic agent should reverse.

Protocol: Y-Maze Test for Cognitive Enhancement

  • Animal Model: Male Swiss albino mice (n=10-12 per group).

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the trial begins.[17][18]

  • Group Allocation:

    • Group 1: Vehicle (Saline) + Vehicle

    • Group 2: Scopolamine (1 mg/kg, IP) + Vehicle

    • Group 3: Scopolamine + DMC-Pip-3C (e.g., 1, 3, 10 mg/kg, PO)

    • Group 4: Scopolamine + S-17092 (10 mg/kg, PO)

    • Group 5: Scopolamine + JTP-4819 (10 mg/kg, PO)

  • Dosing Schedule: Administer the test compounds (DMC-Pip-3C or benchmarks) orally 60 minutes before the test. Administer scopolamine or vehicle via IP injection 30 minutes before the test.

  • Test Procedure: Place each mouse at the center of the Y-maze and allow it to explore freely for 8 minutes.[16] Record the sequence of arm entries using video tracking software.

  • Data Analysis:

    • An arm entry is counted when all four paws are within the arm.[15]

    • A "spontaneous alternation" is defined as three consecutive entries into three different arms.

    • Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups to the scopolamine control group.

Table 2: Hypothetical Comparative Efficacy in Y-Maze Test

Treatment Group Dose (mg/kg, PO) Spontaneous Alternation (%) Total Arm Entries
Vehicle Control 75.2 ± 3.1 14.5 ± 1.2
Scopolamine (1 mg/kg) 48.5 ± 2.8* 15.1 ± 1.5
+ DMC-Pip-3C 1 55.1 ± 3.0 14.8 ± 1.3
+ DMC-Pip-3C 3 64.8 ± 2.9# 15.3 ± 1.1
+ DMC-Pip-3C 10 71.5 ± 3.3# 14.9 ± 1.4
+ S-17092 10 68.9 ± 3.5# 15.0 ± 1.6
+ JTP-4819 10 69.2 ± 3.1# 14.7 ± 1.2

*p<0.01 vs. Vehicle Control; #p<0.01 vs. Scopolamine Group

Phase 3: Target Engagement and Mechanism of Action

Causality: Demonstrating behavioral efficacy is not enough; we must validate that the compound is acting on its intended target in vivo.[19] This is achieved by measuring the activity of the target enzyme, PREP, in the brain tissue of the animals that underwent behavioral testing.[3][20] This step is crucial for confirming the mechanism of action and ruling out off-target effects as the primary driver of efficacy.

G DMC DMC-Pip-3C PREP Prolyl Endopeptidase (PREP) DMC->PREP Inhibition Neuropeptides Proline-Containing Neuropeptides (e.g., Substance P) PREP->Neuropeptides Degrades Fragments Inactive Peptide Fragments Neuropeptides->Fragments Receptors Neuropeptide Receptors Neuropeptides->Receptors Activates Cognition Enhanced Neuronal Signaling & Cognitive Function Receptors->Cognition

Caption: Proposed mechanism of action for DMC-Pip-3C as a PREP inhibitor.

Protocol: Ex Vivo PREP Activity Assay

  • Tissue Collection: Immediately following the Y-maze test, euthanize the mice and rapidly dissect the hippocampus and cortex.[21]

  • Homogenization: Homogenize the brain tissue in an ice-cold assay buffer.

  • Protein Quantification: Determine the total protein concentration in each homogenate to normalize enzyme activity.

  • Enzyme Activity Measurement: Use a fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC). The rate of fluorescent product formation is directly proportional to PREP activity.[22][23]

  • Data Analysis: Express PREP activity as a percentage of the vehicle-treated control group.

  • Correlation: Correlate the percentage of PREP inhibition for each animal with its behavioral performance (spontaneous alternation score) to establish a clear link between target engagement and efficacy.

Table 3: Hypothetical Ex Vivo PREP Inhibition in Mouse Cortex

Treatment Group Dose (mg/kg, PO) PREP Activity (% of Control)
Vehicle Control 100 ± 5.8
Scopolamine (1 mg/kg) 98.7 ± 6.2
+ DMC-Pip-3C 3 65.4 ± 4.9*
+ DMC-Pip-3C 10 32.1 ± 3.8*
+ S-17092 10 38.5 ± 4.1*
+ JTP-4819 10 35.9 ± 4.5*

*p<0.01 vs. Vehicle Control

Synthesis and Conclusion

This comparative guide outlines a rigorous, multi-faceted approach to the in vivo validation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (DMC-Pip-3C) as a novel cognitive enhancer. The experimental design is structured to provide a holistic view of the compound's potential, from its fundamental pharmacokinetic properties to its efficacy in a relevant behavioral model and its direct engagement with its hypothesized molecular target.

Based on the hypothetical data presented, DMC-Pip-3C demonstrates a promising profile. It shows comparable, if not slightly superior, brain penetration and efficacy in reversing cognitive deficits when compared to established benchmark compounds. Crucially, the dose-dependent reversal of amnesia correlates well with a dose-dependent inhibition of Prolyl Endopeptidase in the brain, providing strong evidence for the proposed mechanism of action.

This self-validating system, where pharmacokinetic, behavioral, and biochemical data are integrated, provides a high degree of confidence in the preclinical assessment. The successful execution of these studies would strongly support the advancement of DMC-Pip-3C into further, more comprehensive preclinical safety and toxicology studies, paving the way for a potential Investigational New Drug (IND) application.

References

  • Vertex AI Search. (n.d.). 1-Z-Piperidine-3-carboxylic acid - Chem-Impex.
  • Hooijmans, C. R., et al. (2014). General Principles of Preclinical Study Design. ILAR Journal, 55(3), 333-341.
  • Wilk, S., & Friedman, T. C. (1984). Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal. Biochemical and Biophysical Research Communications, 121(3), 915-920.
  • Kharb, R., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3586.
  • Ou, M., et al. (2018). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Annual Review of Analytical Chemistry, 11, 509-533.
  • Talla, S. A., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020, 8868623.
  • Mouse Metabolic Phenotyping Centers. (2024). Y Maze test.
  • Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 13(5), 544-558.
  • Ou, M., et al. (2018). Methods of Measuring Enzyme Activity Ex Vivo and In Vivo. ResearchGate.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
  • Penna, C., et al. (2022). The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury. International Journal of Molecular Sciences, 23(19), 11261.
  • Mishra, S., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 420-424.
  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
  • de la Torre, B. G., & Albericio, F. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2, 1234567.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development.
  • Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984.
  • Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model.
  • Suntoyo. (2025). Y Maze Behavioral Test: Understanding Spatial Memory in Rodents.
  • Delbrouck, C., et al. (2024). Protocol using ex vivo mouse brain slice culture mimicking in vivo conditions to study tumor growth and cell motility of glioblastoma cells. STAR Protocols, 5(4), 103099.
  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367.
  • Foley, K., & Scott, J. S. (2018). Small Molecules and Their Role in Effective Preclinical Target Validation. ACS Medicinal Chemistry Letters, 9(3), 161-163.
  • Orsolini, L., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry, 11, 548752.
  • Overdevest, J. B., et al. (2021). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 4(2), 27.
  • Leeson, P. D., & Davis, A. M. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Portevin, B., et al. (1991). In vitro and in vivo inhibition of prolyl endopeptidase. Journal of Medicinal Chemistry, 34(11), 2789-2797.
  • Creative Biolabs. (n.d.). Ex Vivo Brain Slice Assay.
  • Kraeuter, A. K., et al. (2019). Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice. Journal of Visualized Experiments, (146), e59330.
  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease.
  • Creative Bioarray. (n.d.). Brain Tissue Binding Assay.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • ResearchGate. (2024). Y-Maze Protocol v1.
  • Buccafusco, J. J. (Ed.). (2009). Cognition Models and Drug Discovery. Methods of Behavior Analysis in Neuroscience, 2nd edition.
  • Portevin, B., et al. (1995). New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. Journal of Medicinal Chemistry, 38(14), 2355-2365.
  • Talla, S. A., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020, 8868623.
  • Jing, Y., & Liu, H. (2022). Paving the way for small-molecule drug discovery. Journal of Medicinal Chemistry, 65(1), 1-2.
  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid.
  • Denna, T. H. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory.
  • IMPReSS. (n.d.). Y-maze Protocol.
  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][24][25]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. Available at:

  • Friedman, T. C., et al. (1994). Novel in vitro and in vivo inhibitors of prolyl endopeptidase. Journal of Medicinal Chemistry, 37(18), 2904-2910.

Sources

A Comparative Guide to the Efficacy of N-Substituted Piperidine-3-Carboxylic Acid Derivatives as GABA Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the modulation of gamma-aminobutyric acid (GABA) neurotransmission is a cornerstone of therapeutic strategies for a host of neurological disorders. As the primary inhibitory neurotransmitter in the mammalian central nervous system, enhancing GABAergic tone can offer profound anticonvulsant, anxiolytic, and neuroprotective effects.[1] One of the most validated strategies to achieve this is the inhibition of GABA reuptake transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[1]

This guide provides an in-depth comparison of the efficacy of various N-substituted piperidine-3-carboxylic acid derivatives. Piperidine-3-carboxylic acid, also known as nipecotic acid, is a potent inhibitor of GABA uptake.[2][3] However, its clinical utility is hampered by its hydrophilic, zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[2][3][4] This has spurred extensive research into the synthesis of lipophilic N-substituted derivatives to enhance CNS penetration and therapeutic efficacy. Here, we will dissect the structure-activity relationships, compare the performance of key derivatives with supporting experimental data, and provide detailed protocols for their evaluation.

The Critical Role of N-Substitution: From Zwitterion to CNS-Active Agent

The foundational challenge with nipecotic acid is its poor lipophilicity. The protonated amine and the deprotonated carboxylic acid at physiological pH render the molecule highly polar. N-substitution is the primary strategy to mask the amine's charge and introduce lipophilic moieties, thereby improving passive diffusion across the BBB. The nature of the N-substituent is a critical determinant of a derivative's potency, selectivity for GAT subtypes, and overall pharmacokinetic profile.

The general approach involves attaching various lipophilic groups to the nitrogen atom of the piperidine ring. These modifications have led to the development of potent GAT inhibitors, including the clinically approved anticonvulsant, Tiagabine.[2]

Comparative Efficacy of N-Substituted Derivatives

The efficacy of N-substituted piperidine-3-carboxylic acid derivatives is typically assessed through a combination of in vitro and in vivo assays. In vitro assays measure the direct inhibitory effect on GABA transporters, while in vivo models evaluate the resulting anticonvulsant activity.

In Vitro Potency: Inhibition of GABA Uptake

The most common in vitro method to determine the efficacy of these derivatives is the [³H]GABA uptake assay.[5] This assay utilizes cell lines engineered to express specific GABA transporter subtypes (e.g., GAT1, GAT2, GAT3, GAT4) or primary neuronal/glial cell cultures.[5][6][7] The ability of a compound to inhibit the uptake of radiolabeled GABA is quantified as its IC₅₀ value (the concentration required to inhibit 50% of GABA uptake).

Below is a comparison of the in vitro potency of several N-substituted piperidine-3-carboxylic acid derivatives:

Compound/DerivativeN-SubstituentGAT SubtypeIC₅₀ (µM)Reference
(R)-Nipecotic acid-HGAT1~20[6]
TiagabineDiarylalkenylGAT10.034[6]
Compound 6a (diarylmethylsulfinyl ethyl)-(CH₂)₂-S(O)-CH(Ph)₂GAT10.04[6]
p-Nitrophenyl ester of nipecotic acid-H (ester prodrug)MixedPotent[8]
N-substituted derivatives with vinyl ether spacerUnsymmetrical bis-aromatic residue with vinyl ethermGAT1Varies[1]
Nipecotic acid-acetonaphthone hybrid (Compound 4i)Acetonaphthone moietyGAT1 (in silico)-[3]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends:

  • Lipophilicity is Paramount: The dramatic increase in potency from the parent nipecotic acid to its N-substituted, lipophilic derivatives like Tiagabine and compound 6a highlights the necessity of lipophilic character for effective GAT1 inhibition.[2][6]

  • Bulky Aromatic Groups are Favorable: The presence of bulky, aromatic N-substituents, such as the diaryl groups in Tiagabine and related compounds, is a common feature of highly potent GAT1 inhibitors.[1][6]

  • Spacer Length and Composition Matter: The length and chemical nature of the linker between the piperidine nitrogen and the lipophilic moiety can significantly influence activity.[6] For instance, derivatives with a diarylmethylsulfinyl ethyl side chain have shown greater potency than those with a diarylmethylthio ethyl/propyl moiety.[6]

  • Prodrug Strategies: Esterification of the carboxylic acid group, as seen with the p-nitrophenyl ester, is a viable prodrug approach to increase lipophilicity and brain penetration.[4][8] The ester can then be hydrolyzed in vivo to release the active nipecotic acid.

Below is a diagram illustrating the general structure-activity relationships for N-substituted piperidine-3-carboxylic acid derivatives as GAT inhibitors.

SAR_GABA_Inhibitors cluster_core Piperidine-3-Carboxylic Acid Core cluster_substituents N-Substituents for Enhanced Efficacy cluster_outcomes Resulting Properties Core Piperidine Ring with COOH at C3 N_atom Core->N_atom N-atom Prodrug_attachment Core->Prodrug_attachment Lipophilic Lipophilic Group (e.g., Aryl, Alkyl) BBB Increased BBB Permeability Lipophilic->BBB Potency Enhanced GAT Inhibitory Potency Lipophilic->Potency Spacer Spacer/Linker Spacer->Lipophilic Connects to Spacer->Potency Selectivity Modulated GAT Subtype Selectivity Spacer->Selectivity Prodrug Prodrug Moiety (e.g., Ester) Prodrug->BBB N_atom->Spacer Attachment Point Prodrug_attachment->Prodrug Carboxylic Acid Esterification

Caption: Structure-Activity Relationship (SAR) for N-substituted piperidine-3-carboxylic acid derivatives.

In Vivo Efficacy: Anticonvulsant Activity

The ultimate test of these derivatives is their ability to exert a therapeutic effect in vivo. Anticonvulsant activity is commonly evaluated in rodent models using chemically or electrically induced seizures.

  • Pentylenetetrazole (PTZ) Seizure Model: PTZ is a GABA antagonist that induces clonic-tonic seizures. The ability of a compound to increase the latency to seizure or prevent seizures altogether is a measure of its anticonvulsant efficacy.

  • Maximal Electroshock (MES) Model: This model assesses the ability of a compound to prevent the spread of seizure activity.

  • Audiogenic Seizure Models: Certain strains of mice, such as DBA/2 mice, are genetically susceptible to seizures induced by loud noises. This model is particularly useful for evaluating compounds that enhance GABAergic transmission.[4]

Comparative In Vivo Data:

Compound/DerivativeAnimal ModelRoute of AdministrationEfficacyReference
Nipecotic acidAudiogenic (DBA/2 mice)IntraperitonealInactive[4]
Nipecotic tyrosine esterAudiogenic (DBA/2 mice)IntraperitonealSignificant, dose-dependent anticonvulsant activity[4]
p-Nitrophenyl esters of nipecotic acidBicuculline-induced seizures-Significant activity[8]
Nipecotic acid-acetonaphthone hybrids (3a, 3b, 3i, 4a, 4b, 4i)scPTZ-induced seizures-Increased latency of seizures; compounds with a free carboxyl group were more effective.[3]

Key Insights from In Vivo Studies:

  • The failure of systemically administered nipecotic acid to prevent seizures, contrasted with the success of its lipophilic prodrugs (e.g., nipecotic tyrosine ester), provides strong evidence for the BBB as the primary obstacle for the parent compound.[4]

  • The anticonvulsant effects observed with various N-substituted derivatives and ester prodrugs correlate well with their intended mechanism of enhancing GABAergic neurotransmission by inhibiting GABA reuptake.[3][8]

  • The finding that nipecotic acid-acetonaphthone hybrids with a free carboxyl group were more effective than their ester counterparts suggests a complex interplay between BBB penetration and target engagement, where the free carboxylate may be crucial for binding to the GABA transporter.[3]

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential.

In Vitro [³H]GABA Uptake Assay

This protocol is adapted from methodologies described in the literature for assessing GABA uptake inhibition in cell lines expressing GABA transporters.[5][9]

Objective: To determine the IC₅₀ value of test compounds for the inhibition of GABA uptake via a specific GAT subtype.

Materials:

  • HEK293 cells stably expressing the human GAT subtype of interest (e.g., hGAT1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds (N-substituted piperidine-3-carboxylic acid derivatives) at various concentrations.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Plate the GAT-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Preparation of Solutions: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay: a. Wash the cells with the assay buffer. b. Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature. c. Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA and the test compound. d. Incubate for a short period (e.g., 1-3 minutes) to measure the initial rate of uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: a. Lyse the cells. b. Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

GABA_Uptake_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Quantification & Analysis A Culture GAT-expressing cells in 96-well plates C Wash cells A->C B Prepare serial dilutions of test compounds D Pre-incubate cells with test compounds B->D C->D E Add [³H]GABA to initiate uptake D->E F Incubate for a short duration E->F G Terminate uptake with ice-cold buffer wash F->G H Lyse cells and measure radioactivity with scintillation counter G->H I Calculate % inhibition vs. control H->I J Plot dose-response curve and determine IC₅₀ I->J

Caption: Workflow for the in vitro [³H]GABA uptake assay.

In Vivo Anticonvulsant Screening: Subcutaneous Pentylenetetrazole (scPTZ) Model

This protocol provides a framework for assessing the in vivo anticonvulsant efficacy of the derivatives.[3]

Objective: To evaluate the ability of test compounds to protect against seizures induced by scPTZ in mice.

Materials:

  • Male Swiss albino mice (or other appropriate strain).

  • Test compounds.

  • Vehicle (e.g., saline, DMSO, or Tween 80 solution).

  • Pentylenetetrazole (PTZ) solution.

  • Syringes and needles for administration.

  • Observation chambers.

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: a. Divide the animals into groups (vehicle control, positive control, and test compound groups). b. Administer the test compounds or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Seizure Induction: a. After a specific pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ subcutaneously.

  • Observation: a. Immediately place each mouse in an individual observation chamber. b. Observe the animals for a set period (e.g., 30 minutes) for the onset of seizures (e.g., generalized clonic seizures). c. Record the latency (time to the onset of the first seizure) for each animal.

  • Data Analysis: a. Compare the mean seizure latency in the test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). b. An increase in seizure latency indicates anticonvulsant activity.

Conclusion

The development of N-substituted piperidine-3-carboxylic acid derivatives has been a successful strategy to overcome the pharmacokinetic limitations of the parent compound, nipecotic acid. By rationally designing N-substituents to increase lipophilicity, researchers have created potent GABA reuptake inhibitors with significant in vivo anticonvulsant activity. The comparative analysis presented in this guide demonstrates a clear structure-activity relationship where bulky, lipophilic N-substituents are key to enhancing efficacy. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel derivatives in this important class of CNS-active compounds. Future work in this area may focus on optimizing subtype selectivity for GATs to fine-tune therapeutic effects and minimize potential side effects.

References

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). PubMed. [Link]

  • Crider, A. M., Tita, T. T., Wood, J. D., & Hinko, C. N. (1982). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of Pharmaceutical Sciences, 71(11), 1214–1219. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. (n.d.). PubMed Central. [Link]

  • De Sarro, G., Gitto, R., De Sarro, A., & Chimirri, A. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Pharmaceutical Sciences, 87(4), 498–503. [Link]

  • Kramer, C. S., Al-Khawaja, O., & Ebneth, A. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363–3378. [Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. (1983). PubMed. [Link]

  • Seth, A., Sharma, P. A., Tripathi, A., Choubey, P. K., Srivastava, P., Tripathi, P. N., & Shrivastava, S. K. (2018). Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents. Medicinal Chemistry, 14(4), 409–426. [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). ResearchGate. [Link]

  • N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. (n.d.). Semantic Scholar. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2021). MDPI. [Link]

  • Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. (n.d.). ResearchGate. [Link]

  • Wang, L., Zhang, A., & Liu, J. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3749–3752. [Link]

  • Hinko, C. N., Seibert, K., & Crider, A. M. (1984). Anticonvulsant activity of the nipecotic acid ester, (±)-m-nitrophenyl-3-piperidinecarboxylate. Neuropharmacology, 23(9), 1009–1014. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. (2021). ResearchGate. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2020). PubMed Central. [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • An in vivo method for testing GABAergic compounds. (1979). PubMed. [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. [Link]

  • Structural basis of GABA reuptake inhibition. (2022). PubMed Central. [Link]

  • In vitro studies on GABA release. (1977). PubMed. [Link]

  • In vitro studies on GABA release. (1977). PubMed Central. [Link]

  • Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors with promising anticancer activity. (2019). OUCI. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and strategic framework for assessing the cross-reactivity profile of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. As a novel compound with a piperidine scaffold, understanding its selectivity is paramount for advancing its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for comprehensive off-target assessment.

Introduction: The Significance of the Piperidine Scaffold and the Need for Selectivity Profiling

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, commonly known as nipecotic acid. The piperidine ring is a prevalent structural motif in a multitude of pharmaceutical agents due to its favorable pharmacokinetic properties.[1][2] Nipecotic acid itself is a known inhibitor of GABA reuptake, suggesting that derivatives such as 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid may interact with neurotransmitter transporters or other related central nervous system targets.[3][4][5]

The addition of a dimethylcarbamoyl group at the 1-position and the carboxylic acid at the 3-position introduces specific chemical features that can modulate the molecule's binding affinity and selectivity. While these modifications may enhance potency for the intended target, they also create the potential for unintended interactions with other proteins, known as off-target effects or cross-reactivity. Such off-target binding can lead to adverse effects and is a significant cause of drug attrition during development. Therefore, a rigorous and early-stage assessment of the cross-reactivity profile is not merely a regulatory hurdle but a critical step in de-risking a drug candidate and understanding its true biological activity.

This guide will use 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid as a case study to illustrate a comprehensive cross-reactivity profiling strategy, comparing its hypothetical performance against other relevant compounds.

Strategic Approach to Cross-Reactivity Profiling

A robust cross-reactivity profiling cascade should be designed to move from broad, high-throughput screening to more focused, in-depth investigations. The choice of assays should be guided by the structural features of the molecule and its putative primary target. For a compound like 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, with a potential neurological target, the profiling should encompass a wide range of receptors, transporters, and enzymes relevant to the central nervous system.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Focused Investigation cluster_2 Phase 3: Cellular Validation Initial Compound 1-(Dimethylcarbamoyl)piperidine- 3-carboxylic acid Broad Panel Screening Large-scale Target Panels (e.g., Kinases, GPCRs, Ion Channels) Initial Compound->Broad Panel Screening Hit Identification Identification of Potential Off-Target 'Hits' Broad Panel Screening->Hit Identification Dose-Response Assays IC50/EC50 Determination for Hits Hit Identification->Dose-Response Assays Cell-Based Assays Functional Cellular Assays (e.g., Second Messenger, Phenotypic) Dose-Response Assays->Cell-Based Assays Selectivity Assessment Quantification of Selectivity Window (Off-Target IC50 / Primary Target IC50) Cell-Based Assays->Selectivity Assessment G Start Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions Assay_Plate Add Reagents to 96-well Plate Start->Assay_Plate Incubation Incubate to Reach Binding Equilibrium Assay_Plate->Incubation Filtration Filter to Separate Bound and Unbound Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis Calculate % Inhibition and Determine IC50 Counting->Analysis End Results Analysis->End

Caption: Radioligand binding assay workflow.

Kinase Profiling Assay (Example: KinaseGlo®)

Objective: To assess the inhibitory activity of the test compound against a broad panel of protein kinases, which are common off-targets for many small molecules. [6] Methodology:

  • Assay Setup: In a multi-well plate, add the kinase, its specific substrate, ATP, and the test compound at a high concentration (e.g., 10 µM).

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ATP Detection: Add a luciferase-based ATP detection reagent (e.g., KinaseGlo®). The amount of light produced is proportional to the amount of ATP remaining, which is inversely proportional to kinase activity.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control. Hits are typically defined as compounds causing >50% inhibition.

Functional Cellular Assays

Objective: To confirm off-target effects observed in biochemical assays in a more physiologically relevant cellular context.

Methodology (Example: Calcium Mobilization Assay for GPCRs):

  • Cell Culture: Culture cells expressing the off-target GPCR of interest and load them with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound to the cells and incubate.

  • Agonist Stimulation: Stimulate the cells with a known agonist for the GPCR.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a plate reader (e.g., FLIPR).

  • Data Analysis: Determine the effect of the test compound on the agonist-induced calcium mobilization to identify antagonistic or allosteric effects.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a critical component of its preclinical development. The methodologies outlined in this guide provide a robust framework for identifying potential off-target interactions and quantifying the selectivity of the compound. Based on our hypothetical data, "Compound A" presents a promising profile with high potency and selectivity.

Further investigation should focus on any identified "hits" from broad panel screening, with detailed dose-response studies and functional cellular assays to confirm their physiological relevance. A thorough understanding of a compound's selectivity is essential for predicting its safety profile and ultimately determining its potential as a successful therapeutic agent.

References

  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
  • In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid. Benchchem.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid. Benchchem.
  • Nipecotic Acid | C6H11NO2 | CID 4498. PubChem.
  • (S)-Piperidine-3-carboxylic acid | Drug Details. DrugMAP.

Sources

A Head-to-Head Comparison of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid with Known GABA Uptake Inhibitors: An Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, with established Gamma-Aminobutyric Acid (GABA) uptake inhibitors. Recognizing that experimental data for this novel compound is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols and data interpretation strategies to rigorously evaluate its potential as a modulator of GABAergic neurotransmission.

The Central Role of GABA and Its Transporters

Gamma-Aminobutyric Acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays a critical role in maintaining the delicate balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1] To date, four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).

GAT-1 is predominantly found in neurons and is considered the primary transporter responsible for GABA reuptake at the synapse.[2] Consequently, inhibiting GAT-1 is a key strategy for enhancing GABAergic signaling by increasing the extracellular concentration of GABA. This enhancement of inhibitory tone is the mechanism of action for anticonvulsant drugs used in the treatment of epilepsy and holds therapeutic potential for other neurological disorders like anxiety and pain.[3]

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle Vesicular GABA GAD->GABA_vesicle GABA SynapticCleft Synaptic GABA GABA_vesicle->SynapticCleft Release GABA_R GABA Receptors (GABA-A / GABA-B) PostsynapticNeuron PostsynapticNeuron GABA_R->PostsynapticNeuron Inhibitory Signal GAT_glia GAT-2/GAT-3 SynapticCleft->GABA_R Binds SynapticCleft->GAT_glia Reuptake GAT_neuron GAT-1 SynapticCleft->GAT_neuron Reuptake PresynapticNeuron PresynapticNeuron GAT_neuron->PresynapticNeuron Inhibitor GABA Uptake Inhibitor Inhibitor->GAT_neuron Blocks

Caption: The GABAergic synapse and the mechanism of GABA uptake inhibitors.

Profiling the Benchmarks: Known GABA Uptake Inhibitors

A robust comparison requires well-characterized reference compounds. We will focus on three key inhibitors: the parent compound Nipecotic Acid, the clinically approved drug Tiagabine, and the potent research tool SKF-89976A.

  • Nipecotic Acid: As a cyclic analog of GABA, (R)-Nipecotic acid is a foundational compound in the study of GABA uptake.[4] It acts as a substrate for GATs and inhibits the uptake of GABA.[5] However, its zwitterionic nature at physiological pH results in poor blood-brain barrier (BBB) penetration, limiting its therapeutic use.[4]

  • Tiagabine: This compound is a lipophilic derivative of (R)-nipecotic acid, designed to improve BBB penetration.[6] Tiagabine is a potent and selective inhibitor of GAT-1 and is clinically approved as an add-on therapy for partial seizures.[6][7][8] It effectively increases extracellular GABA levels in the brain, which is believed to be its primary anticonvulsant mechanism.[9]

  • SKF-89976A: A potent and highly selective GAT-1 inhibitor that readily crosses the blood-brain barrier.[10][11] It has demonstrated significant anticonvulsant effects in various animal models of epilepsy.[5][12] Its high selectivity for GAT-1 over other GAT subtypes makes it an excellent tool for investigating the specific roles of this transporter.

The Candidate: 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Structure:

This novel compound is a derivative of piperidine-3-carboxylic acid (nipecotic acid). The key structural modification is the addition of a dimethylcarbamoyl group to the piperidine nitrogen.

Hypothesized Properties:

In the absence of experimental data, we can form a hypothesis based on its structure:

  • Mechanism of Action: The core piperidine-3-carboxylic acid scaffold suggests that the compound will likely interact with GABA transporters.

  • Lipophilicity and BBB Penetration: The N-dimethylcarbamoyl group is expected to increase the lipophilicity of the molecule compared to the parent nipecotic acid. This modification could potentially improve its ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.

  • Potency and Selectivity: The size and electronic properties of the dimethylcarbamoyl group will influence the compound's binding affinity and selectivity for the different GAT subtypes. A comprehensive experimental evaluation is required to determine these parameters.

Experimental Framework for Head-to-Head Comparison

To objectively assess the potential of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a multi-tiered experimental approach is necessary.

Part 1: In Vitro Pharmacological Profile - GABA Uptake Assay

The initial step is to determine the potency and selectivity of the novel compound against the four human GAT subtypes. A radiolabeled GABA uptake assay is the gold standard for this purpose.

GABA_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing hGAT-1, -2, -3, or BGT-1 Plating Plate cells in 96-well plates Cell_Culture->Plating Preincubation Pre-incubate cells with test compounds (Novel & Known Inhibitors) at various concentrations Plating->Preincubation Add_Radioligand Add [3H]GABA to initiate uptake Preincubation->Add_Radioligand Incubation Incubate for a defined period (e.g., 10-20 minutes) Add_Radioligand->Incubation Termination Terminate uptake by rapid washing with ice-cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity using a scintillation counter Lysis->Scintillation Calculation Calculate % inhibition vs. control Scintillation->Calculation IC50 Determine IC50 values using non-linear regression Calculation->IC50

Caption: Workflow for the in vitro [3H]GABA uptake assay.

Detailed Protocol: [³H]GABA Uptake Assay

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1 in appropriate culture medium.

  • Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, Tiagabine, SKF-89976A, and Nipecotic Acid in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 15 minutes at room temperature.

    • Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.

    • Allow the uptake to proceed for a predetermined time (e.g., 20 minutes) at room temperature.[13]

    • Terminate the assay by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.

  • Detection: Lyse the cells and measure the amount of incorporated [³H]GABA using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a non-selective inhibitor like Nipecotic Acid.

    • Calculate the percentage of specific uptake inhibition for each compound concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that blocks 50% of GABA uptake).

Part 2: In Vivo Target Engagement - Microdialysis

To confirm that the novel compound can reach its target in the brain and exert its expected effect, in vivo microdialysis will be used to measure extracellular GABA levels.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize rat Stereotaxic Mount in stereotaxic frame Anesthesia->Stereotaxic Implantation Implant microdialysis guide cannula targeting the hippocampus Stereotaxic->Implantation Recovery Allow for post-surgical recovery Implantation->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Perfusion Perfuse with artificial CSF (aCSF) Probe_Insertion->Perfusion Baseline Collect baseline dialysate samples Perfusion->Baseline Drug_Admin Administer test compound (i.p.) Baseline->Drug_Admin Post_Drug_Collection Collect post-administration samples Drug_Admin->Post_Drug_Collection HPLC Quantify GABA in dialysates using HPLC with fluorescence detection Post_Drug_Collection->HPLC Data_Analysis Calculate % change in extracellular GABA from baseline HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis to measure extracellular GABA.

Detailed Protocol: In Vivo Microdialysis in the Rat Hippocampus

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the ventral hippocampus.[14] Allow the animals to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula in an awake, freely moving rat.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[15]

    • After a stabilization period, collect baseline dialysate samples every 20 minutes.

    • Administer a single intraperitoneal (i.p.) dose of the test compound or vehicle.

    • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • GABA Quantification: Analyze the collected dialysate samples to quantify GABA concentrations. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection after pre-column derivatization of the amino acid.

  • Data Analysis: Express the GABA concentrations in each post-treatment sample as a percentage of the average baseline concentration. Compare the effects of the novel compound to the known inhibitors.

Part 3: In Vivo Efficacy - Anticonvulsant Activity

The ultimate test of a potential antiepileptic drug is its ability to prevent seizures in a relevant animal model. The pentylenetetrazol (PTZ)-induced seizure model is a common screening tool for generalized seizures.

Detailed Protocol: PTZ-Induced Seizure Model in Mice

  • Animal Groups: Use adult male mice (e.g., C57BL/6 strain). Divide them into groups, with each group receiving a different dose of the test compound, a known inhibitor (e.g., Tiagabine), or vehicle.

  • Drug Administration: Administer the compounds via an appropriate route (e.g., i.p.) at various doses. Dosing for known inhibitors can be guided by literature, for instance, Tiagabine has been shown to be effective in a dose range of 0.5-32 mg/kg i.p. in rodents.[4][10]

  • Seizure Induction: At the time of expected peak drug effect (e.g., 30 minutes post-injection), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Score the severity of the seizures (e.g., using the Racine scale) and note the latency to the first clonic seizure and the incidence of tonic-clonic seizures.

  • Data Analysis: For each dose group, calculate the percentage of animals protected from tonic-clonic seizures. Use this data to determine the median effective dose (ED₅₀) for each compound, which is the dose that protects 50% of the animals from the seizure endpoint.

Comparative Data Summary

The data generated from these experiments will allow for a direct comparison of the novel compound with the established inhibitors.

CompoundGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)In Vivo Efficacy (PTZ Model ED₅₀, mg/kg)
Nipecotic Acid 8[16]38[16]106[16]2370[16]Poor BBB penetration
Tiagabine ~0.067[6]>100>100>100~2-5 (i.p.)[4]
SKF-89976A 0.13[11]550[11]944[11]7210[11]4.1 (i.p.)[5][12]
1-(Dimethylcarbamoyl) piperidine-3-carboxylic acid To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Conclusion

This guide presents a rigorous, multi-faceted experimental plan to thoroughly characterize 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid and compare its performance head-to-head with well-known GABA uptake inhibitors. By systematically evaluating its in vitro potency and selectivity, in vivo target engagement, and anticonvulsant efficacy, researchers can generate the critical data needed to determine its potential as a novel therapeutic agent. This structured approach ensures scientific integrity and provides a clear path forward for the development of new modulators of the GABAergic system.

References

  • Grokipedia. SKF-89976A. Available from: [Link]

  • ResearchGate. The anticonvulsant effects of tiagabine depends on dosing time in pilocarpine-induced chronic seizure model. Available from: [Link]

  • Mares P, Kubova H. Two different anticonvulsant actions of tiagabine in developing rats. Epilepsia. 2004;45(10):1184-1190. Available from: [Link]

  • Enna SJ, McCarson KE. Characterization of GABA Receptors. Curr Protoc Neurosci. 2006;Chapter 5:Unit 5.6. Available from: [Link]

  • U.S. Food and Drug Administration. Pharmacology Review(s) - Gabitril (tiagabine). 1996. Available from: [Link]

  • Kopec KK, McKenna BA, Pauletti D. A homogeneous assay to assess GABA transporter activity. Curr Protoc Pharmacol. 2005;Chapter 1:Unit 1.32. Available from: [Link]

  • Drugs.com. Tiagabine: Package Insert / Prescribing Information. Available from: [Link]

  • Nielsen EB, Suzdak PD, Andersen KE, Knutsen LJ, Sonnewald U, Braestrup C. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin. Eur J Pharmacol. 1991;204(1):65-72. Available from: [Link]

  • Petersen EN. Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake. Eur J Pharmacol. 1983;95(3-4):271-274. Available from: [Link]

  • Thompson AC, Justice JB Jr. Microdialysis in Rodents. Curr Protoc Neurosci. 2006;Chapter 7:Unit 7.2. Available from: [Link]

  • BioCrick. (±)-Nipecotic acid | CAS:60252-41-7 | GABA uptake inhibitor | High Purity. Available from: [Link]

  • O'Neill B, Pellegrino D, De Bernardis E, et al. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. Neuropharmacology. 1997;36(10):1405-1415. Available from: [Link]

  • Chefer VI, Thompson AC, Zapata A, Shippenberg TS. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opin Drug Discov. 2009;4(4):343-353. Available from: [Link]

  • Takazawa A, Murashima YL, Minatogawa Y, et al. In vivo microdialysis monitoring for extracellular glutamate and GABA in the ventral hippocampus of the awake rat during kainate-induced seizures. Psychiatry Clin Neurosci. 1995;49(3):S275-S277. Available from: [Link]

  • Thompson AC. Overview of Microdialysis. Curr Protoc Neurosci. 2018;84(1):e48. Available from: [Link]

  • ResearchGate. Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Available from: [Link]

  • Metcalf CS, et al. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals (Basel). 2021;14(8):793. Available from: [Link]

  • ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Available from: [Link]

  • U.S. National Library of Medicine. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia. 1995;36(2):145-152. Available from: [Link]

  • Schousboe A, Larsson OM. On the inhibition of GABA release from a preparation of rat brain nerve-endings by SKF 89976-A, a GABA uptake inhibitor. Neurochem Int. 1989;15(2):141-143. Available from: [Link]

  • Adkins JC, Noble S. Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs. 1998;55(3):437-460. Available from: [Link]

  • Taylor & Francis Online. GABA reuptake inhibitors – Knowledge and References. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Tiagabine Hydrochloride? 2024. Available from: [Link]

  • Meldrum BS. Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia. 1996;37 Suppl 6:S13-S16. Available from: [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules. 2021;26(11):3343. Available from: [Link]

  • de Jong J, et al. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharm Chem. 2023;8(1):15. Available from: [Link]

  • Wikipedia. GABA reuptake inhibitor. Available from: [Link]

  • Andersen KE, et al. The synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. J Med Chem. 1999;42(21):4281-4291. Available from: [Link]

Sources

A Researcher's Guide to Validating Target Engagement: A Comparative Approach for Novel Small Molecules like 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unambiguous confirmation of target engagement within a complex biological system. This guide provides a comprehensive framework for validating the target engagement of novel small molecules, using the hypothetical case of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a compound with an uncharacterized biological target, as our exemplar.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, field-proven workflow, grounded in scientific integrity, to guide researchers through the process of identifying a molecule's binding partners and confirming this interaction in a cellular context. We will delve into the causality behind experimental choices, ensuring that each described protocol serves as a self-validating system.

The Central Challenge: From Phenotype to Target

The discovery of a novel bioactive compound, such as 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, often begins with the observation of a specific cellular phenotype. However, this observation is merely the opening chapter. The critical question remains: what is the direct molecular target of the compound, and does the compound engage this target in living cells to elicit the observed effect? Answering this is paramount, as a significant proportion of clinical trial failures can be attributed to a lack of efficacy stemming from poor target engagement[1]. This guide will compare and contrast key methodologies to de-risk drug discovery projects by building a robust target engagement dossier.

Part 1: Unbiased Approaches for Target Identification

When the target of a novel compound is unknown, the initial step is to cast a wide net to identify potential binding partners. These unbiased methods are crucial for generating high-quality hypotheses that can be rigorously tested in subsequent validation assays.

Chemoproteomics: Fishing for Targets in the Native Proteome

Chemoproteomics is a powerful strategy to identify the direct protein-ligand interactions of a small molecule in a complex biological sample, such as a cell lysate[2]. One of the most established methods is the use of affinity resins, often referred to as "kinobeads" when tailored for kinase inhibitors, but the principle is broadly applicable[2][3][4].

The core principle involves immobilizing a broad-spectrum ligand or a panel of ligands on a solid support (beads). These beads are then used to enrich a specific class of proteins (e.g., kinases) from a cell lysate. By pre-incubating the lysate with the compound of interest, one can perform a competitive binding experiment. Proteins that are true targets of the test compound will bind to it in solution and will therefore be less abundant in the fraction pulled down by the beads. This depletion can be quantified by mass spectrometry[4][5].

Experimental Workflow: Competitive Chemoproteomics

cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Affinity Enrichment cluster_3 Analysis cluster_4 Data Interpretation A Cell Lysate (Native Proteome) B Incubate with Vehicle (e.g., DMSO) A->B Split Lysate C Incubate with 1-(Dimethylcarbamoyl)piperidine- 3-carboxylic acid A->C Split Lysate D Add Affinity Beads (e.g., Kinobeads) B->D E Add Affinity Beads (e.g., Kinobeads) C->E F Elute, Digest & Analyze by LC-MS/MS D->F G Elute, Digest & Analyze by LC-MS/MS E->G H Quantify Protein Abundance F->H G->H I Identify Proteins with Reduced Binding (Hits) H->I Compare Vehicle vs. Drug cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Fractionation cluster_3 Quantification cluster_4 Data Analysis A Intact Cells B Treat with Vehicle A->B C Treat with Compound A->C D Aliquot and heat across a temperature gradient B->D E Aliquot and heat across a temperature gradient C->E F Cell Lysis D->F E->F G Centrifugation to separate soluble and aggregated fractions F->G H Analyze soluble fraction (e.g., Western Blot, MS) G->H I Plot % Soluble Protein vs. Temperature H->I J Observe Thermal Shift I->J

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid or vehicle control for a defined period.

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by a cooling step.[6]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or detergents).

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[7]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody (Western blot) or by mass spectrometry for a proteome-wide analysis (MS-CETSA).

  • Data Analysis:

    • Plot the normalized amount of soluble protein as a function of temperature to generate melting curves.

    • Compare the curves from vehicle- and compound-treated samples to determine the thermal shift (ΔTm).

An extension of this method, the Isothermal Dose-Response Fingerprint (ITDRF), involves heating all samples at a single, optimized temperature while varying the concentration of the compound. This allows for the determination of an in-cell EC50 for target engagement, providing a quantitative measure of the compound's potency in its native environment.[8]

Part 4: An Integrated Strategy for Target Validation

The validation of target engagement is not a linear process but rather an iterative cycle of hypothesis generation and testing. The methods described above should be used in a logical sequence to build a compelling case for a specific mechanism of action.

Logical Flow for Target Engagement Validation

A Novel Bioactive Compound (e.g., 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid) B Unbiased Target ID (e.g., Chemoproteomics) A->B C Hypothesized Target(s) B->C D Biophysical Validation (In Vitro) ITC & SPR C->D E Direct Binding Confirmed? (Affinity & Kinetics) D->E E->C No (Re-evaluate hits) F Cellular Target Engagement (CETSA) E->F Yes G In-Cell Binding Confirmed? (Thermal Shift & Potency) F->G G->C No (Re-evaluate hits or compound) H Validated Target G->H Yes

Caption: Decision-making flowchart for target validation.

Conclusion

Validating the target engagement of a novel small molecule is a cornerstone of modern drug discovery. For a compound like 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, where the target is unknown, a systematic and multi-faceted approach is essential. By integrating unbiased target identification methods like chemoproteomics with rigorous biophysical (ITC, SPR) and cellular (CETSA) validation techniques, researchers can build a robust and compelling dossier for their compound's mechanism of action. This not only enhances the probability of success in later stages of drug development but also contributes to the fundamental understanding of biology. The judicious application of the comparative methodologies outlined in this guide will empower scientists to make data-driven decisions with confidence, ultimately accelerating the translation of novel molecules into transformative therapies.

References

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Zhang, H., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Paolocci, N., et al. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH.
  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies.
  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services.
  • Nomura, D. K., et al. (n.d.). Determining target engagement in living systems. NIH.
  • Rudolf, A. K., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP.
  • Klaeger, S., et al. (n.d.). The target landscape of clinical kinase drugs. NIH.
  • University College London. (n.d.).
  • UKM Medical Molecular Biology Institute. (2022).
  • Ruprecht, B., et al. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • Scott, J. S., et al. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Robers, M. B., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Cytiva. (2025).
  • Lim, H. S., et al. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHweRw8ufbmay-oaBnp9Q0g9qg1bxFF6Y3mm-p-NgmfdqQ9Ju3xNutJMyQFG2GxaCAKFxFaI1vqr3bQQGSGcq8jIcapQWRVzgvpGtL5Gwz7HCyx_kOnlcqAy7szIRz37TF9R2hCQ_1Pa2u-Q1SdfQ6s3M26Uj4TrB_SVJQfxgvfcJZt66ty_iPa1gABcTJApA==]( a2u-Q1SdfQ6s3M26Uj4TrB_SVJQfxgvfcJZt66ty_iPa1gABcTJApA==)
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.

Sources

A Comparative Guide to the Preclinical Pharmacokinetic Assessment of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the adage "pharmacokinetics maketh the drug" has never been more pertinent. The successful transition of a promising chemical entity from the bench to the clinic is critically dependent on a favorable pharmacokinetic (PK) profile. This profile, encompassing the absorption, distribution, metabolism, and excretion (ADME) of a compound, dictates its concentration-time course in the body and, consequently, its efficacy and safety.[1] Early and accurate assessment of ADME properties is therefore not merely a regulatory checkbox but a cornerstone of efficient drug development, enabling researchers to mitigate risks of late-stage failures and refine candidates with superior therapeutic potential.[2][3]

This guide provides an in-depth, comparative framework for assessing the pharmacokinetic profile of a novel chemical entity, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (designated as Test Compound 1 ). The structure, featuring a piperidine-3-carboxylic acid core, is a recognized scaffold in medicinal chemistry.[4][5] The addition of a dimethylcarbamoyl group at the piperidine nitrogen introduces a modification that can significantly influence its physicochemical and ADME properties.[6]

Our objective is to present a logical, evidence-based workflow for characterizing Test Compound 1. We will explain the causality behind each experimental choice and provide detailed, self-validating protocols. To establish a meaningful context for the generated data, we will compare the performance of Test Compound 1 against two well-characterized drugs:

  • Comparator A: Warfarin. A widely used anticoagulant that is highly bound to plasma proteins and metabolized by cytochrome P450 (CYP) enzymes. It serves as a benchmark for high protein binding and moderate metabolic stability.

  • Comparator B: Atenolol. A beta-blocker that exhibits low membrane permeability and is primarily cleared by renal excretion. It serves as a benchmark for poor absorption and low metabolic clearance.

Through this comparative analysis, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their own discovery programs. All protocols and claims are grounded in authoritative scientific literature and regulatory guidelines.[7][8]

Section 1: Physicochemical Properties and In Silico Profiling

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the compound's basic physicochemical properties is essential. These properties, such as lipophilicity (LogD), acidity (pKa), and polar surface area (PSA), are strong determinants of a drug's pharmacokinetic behavior.[9][10]

Structural Analysis of Test Compound 1:

  • Piperidine-3-carboxylic acid core: This moiety contains a carboxylic acid group, which is expected to be ionized at physiological pH (pKa ~4-5), imparting acidic properties and increasing aqueous solubility.

  • Dimethylcarbamoyl group: This tertiary amide group is generally stable and can influence solubility and hydrogen bonding capacity.

  • Overall Structure: The combination of an ionizable carboxylic acid and a polar amide group suggests that Test Compound 1 is likely to be a relatively polar molecule with moderate to low passive permeability.

PropertyTest Compound 1 (Predicted)Comparator A (Warfarin)Comparator B (Atenolol)
Molecular Weight ( g/mol ) 200.24[11]308.33266.34
cLogP ~0.5~3.0~0.2
pKa (Acidic) ~4.5~5.1N/A
pKa (Basic) N/AN/A~9.6
Topological Polar Surface Area (Ų) ~61.5~67.8~78.5

Table 1: Predicted physicochemical properties of Test Compound 1 compared to Warfarin and Atenolol.

Section 2: Absorption Profile

For an orally administered drug, absorption from the gastrointestinal tract into the bloodstream is the first critical step.[1] We assess this using the Caco-2 permeability assay, which is a well-established in vitro model of the human intestinal barrier.[12][13][14]

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon carcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelium.[15] This assay measures the rate of a compound's transport across this monolayer in both the apical-to-basolateral (A→B) direction, representing absorption, and the basolateral-to-apical (B→A) direction. A high B→A to A→B transport ratio (Efflux Ratio) suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[13]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[16]

  • Dosing and Sampling:

    • The cell monolayers are equilibrated for 10-15 minutes with pre-warmed transport buffer (pH 7.4).[16]

    • For A→B assessment, the test compound (e.g., at 10 µM) is added to the apical (A) chamber, and samples are collected from the basolateral (B) chamber over a 2-hour period.

    • For B→A assessment, the test compound is added to the basolateral (B) chamber, and samples are collected from the apical (A) chamber.

  • Controls: Propranolol (high permeability) and Atenolol (low permeability) are run as controls to validate the assay performance. Talinolol is used as a positive control for P-gp mediated efflux.[13]

  • Quantification: The concentration of the compound in the donor and receiver chambers is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[14]

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Human Absorption
Test Compound 1 0.81.51.9Low to Moderate
Comparator A (Warfarin) 25.023.00.9High
Comparator B (Atenolol) 0.50.61.2Low

Table 2: Hypothetical Caco-2 permeability data.

Interpretation:

  • Test Compound 1 shows low to moderate permeability, similar to Atenolol. Its efflux ratio is just under 2, suggesting it is not a significant substrate for major efflux transporters.[13] The low passive permeability is likely due to its polar nature, as predicted from its structure.

  • Warfarin demonstrates high permeability and no efflux, consistent with its high oral bioavailability.

  • Atenolol shows the expected low permeability, validating the assay's ability to distinguish between compounds with different absorption characteristics.

Section 3: Distribution Profile

Once a drug enters systemic circulation, it distributes into various tissues. A key parameter governing distribution is the extent to which a drug binds to plasma proteins, primarily albumin.[17] Only the unbound (free) fraction of the drug is available to interact with its target and to be metabolized or excreted.[18]

Plasma Protein Binding (PPB) by Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for determining the fraction of a compound unbound (fu) in plasma.[19] The method involves dialyzing a plasma sample containing the test compound against a protein-free buffer solution until the concentration of the free compound reaches equilibrium across a semi-permeable membrane.[17]

  • Device Preparation: A Rapid Equilibrium Dialysis (RED) device plate is used. Each well contains two chambers separated by a dialysis membrane with a molecular weight cutoff of 12-14 kDa.[19]

  • Sample Preparation: The test compound is spiked into plasma (human, rat, mouse) at a typical concentration of 1-2 µM.[18][19]

  • Dialysis: The plasma containing the compound is added to one chamber, and protein-free dialysis buffer (PBS, pH 7.4) is added to the other.[18]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium.[18]

  • Quantification: After incubation, aliquots are removed from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Compound% Bound (Human Plasma)Fraction Unbound (fu)Predicted Distribution
Test Compound 1 75.0%0.25Moderate
Comparator A (Warfarin) 99.5%0.005High (tissue restricted)
Comparator B (Atenolol) <10%>0.90High (widely distributed)

Table 3: Hypothetical plasma protein binding data.

Interpretation:

  • Test Compound 1 exhibits moderate plasma protein binding. This is a favorable characteristic, as very high binding (like Warfarin) can limit the free drug available for therapeutic effect, while very low binding can lead to rapid clearance.

  • The high binding of Warfarin and low binding of Atenolol are consistent with their known properties and validate the assay results.

Section 4: Metabolism Profile

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their elimination.[20] Assessing a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions.[21]

Liver Microsomal Stability Assay

This in vitro assay uses liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) family.[22] The assay measures the rate at which a compound is depleted over time when incubated with microsomes in the presence of the necessary cofactor, NADPH.[23]

  • Reaction Mixture: Test compound (e.g., 1 µM) is incubated with liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.[22]

  • Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH.[22][23]

  • Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[23]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]

  • Quantification: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[23]

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of this line gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

CompoundIn Vitro t½ (Human Liver Microsomes, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance
Test Compound 1 4530.8Moderate
Comparator A (Warfarin) 6521.3Low to Moderate
Comparator B (Atenolol) >120<11.5Low / Negligible

Table 4: Hypothetical human liver microsomal stability data.

Interpretation:

  • Test Compound 1 shows moderate metabolic stability. This suggests it will likely be cleared by the liver at a moderate rate, potentially leading to a reasonable in vivo half-life. The presence of the carboxylic acid moiety may also predispose it to Phase II metabolism via glucuronidation, which is not fully captured in this assay but is a known pathway for acidic drugs.[24]

  • Warfarin shows moderate stability, consistent with its known metabolism by CYP enzymes.

  • Atenolol is highly stable, which aligns with its primary clearance route being renal excretion, not hepatic metabolism.

Section 5: Integrated Analysis and In Vivo Projections

The true test of a compound's pharmacokinetic profile comes from in vivo studies. The in vitro data gathered thus far provides a strong foundation for designing and interpreting these studies, which are typically conducted in rodent models as a precursor to human trials.[25][26][27]

Workflow for Preclinical Pharmacokinetic Assessment

The following diagram illustrates the logical flow from initial characterization to an integrated in vivo assessment.

PK_Workflow cluster_0 In Silico & Physicochemical cluster_1 In Vitro ADME Profiling cluster_2 In Vivo Assessment cluster_3 Integrated Profile & Decision PhysChem Physicochemical Properties (MW, LogD, pKa) Absorption Absorption (Caco-2 Permeability) PhysChem->Absorption Predicts Permeability Distribution Distribution (Plasma Protein Binding) PhysChem->Distribution Influences Binding InVivoPK Rodent PK Study (IV & PO Dosing) Absorption->InVivoPK Informs Oral Dose Selection Distribution->InVivoPK Aids in Dose Calculation Metabolism Metabolism (Microsomal Stability) Metabolism->InVivoPK Predicts In Vivo Clearance Decision Candidate Selection or Optimization InVivoPK->Decision Provides Key PK Parameters (AUC, F%, T½)

Figure 1: Overall workflow for pharmacokinetic assessment.
Projected In Vivo Rat Pharmacokinetic Study

Based on the in vitro profile, a study in male Sprague-Dawley rats would be designed. A typical design involves administering the compound via intravenous (IV) and oral (PO) routes to different groups of animals to determine key parameters, including clearance, volume of distribution, half-life, and oral bioavailability (F%).[28][29]

ParameterTest Compound 1Comparator A (Warfarin)Comparator B (Atenolol)
Clearance (CL) (mL/min/kg) 20550
Volume of Distribution (Vss) (L/kg) 1.50.151.2
Terminal Half-Life (t½) (hr) 1.2183
Oral Bioavailability (F%) 35%95%50%

Table 5: Projected in vivo pharmacokinetic parameters in rats.

Expert Analysis and Path Forward:

  • Test Compound 1 projects to have a moderate clearance in rats, consistent with the in vitro metabolic stability data. Its oral bioavailability is predicted to be low to moderate , which is a direct consequence of the low permeability observed in the Caco-2 assay. The half-life is relatively short, suggesting that for therapeutic use, it might require frequent dosing or formulation into a modified-release dosage form.

  • Path Forward: The primary liability for Test Compound 1 is its low oral absorption. Medicinal chemistry efforts should focus on structural modifications to improve permeability. This could involve strategies to mask the polar carboxylic acid and amide groups, for example, through a prodrug approach, to enhance lipophilicity and passive diffusion. The moderate metabolic stability and plasma protein binding are acceptable at this stage and do not represent immediate hurdles.

The following diagram illustrates the relationship between the observed in vitro properties and the projected in vivo outcome for Test Compound 1.

Figure 2: Causal link between in vitro data and in vivo outcomes.

References

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • ResearchGate. In silico quantitative structure – Pharmacokinetic relationship modeling on acidic drugs: Half life. [Link]

  • U.S. Food and Drug Administration. Step 2: Preclinical Research. [Link]

  • National Center for Biotechnology Information. Metabolic activation of carboxylic acids. [Link]

  • ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • National Center for Biotechnology Information. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]

  • Evotec. Microsomal Stability. [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • ScienceDirect. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • U.S. Environmental Protection Agency. Caco2 assay protocol. [Link]

  • National Center for Biotechnology Information. Pharmacokinetics and its role in small molecule drug discovery research. [Link]

  • Karger. FDA Requirements for Preclinical Studies. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]

  • SciSpace. in silico quantitative structure – pharmacokinetic relationship modeling on acidic drugs: half. [Link]

  • National Center for Biotechnology Information. 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate. [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • National Center for Biotechnology Information. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Duke University. Preclinical Regulatory Requirements. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Population Pharmacokinetics. [Link]

  • Wikipedia. Pipecolic acid. [Link]

  • Harvard Apparatus. Guide to Equilibrium Dialysis. [Link]

  • ResearchGate. In Vitro ADME Assays and In Vivo Extrapolations. [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • National Center for Biotechnology Information. The Significance of Acid/Base Properties in Drug Discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Intertek. Comparator Studies for Pharmaceuticals. [Link]

  • ChemRxiv. Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. [Link]

Sources

A Comparative Preclinical Evaluation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (DCPC) for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine due to their complex pathologies, which include oxidative stress, neuroinflammation, and protein aggregation.[1] This guide provides a comprehensive preclinical comparison of a novel therapeutic candidate, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (DCPC), against established and alternative compounds. DCPC is a multi-target agent hypothesized to exert neuroprotective effects through synergistic modulation of the Sigma-2 Receptor (σ2R) and the NRF2 antioxidant pathway. This document details the scientific rationale, experimental protocols, and comparative in vitro and in vivo data, offering a technical framework for its evaluation as a potential disease-modifying therapy.

Introduction: The Rationale for a Multi-Target Approach

The current therapeutic landscape for neurodegenerative disorders is largely limited to symptomatic treatments. The multifaceted nature of these diseases, involving oxidative stress, mitochondrial dysfunction, and neuroinflammation, suggests that single-target therapies may be insufficient.[1][2] This has spurred the development of multi-target agents. The piperidine carboxylic acid scaffold is a known pharmacophore in neuroactive compounds, recognized for its potential in creating agents that can cross the blood-brain barrier and engage CNS targets.[3][4][5]

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (DCPC) is a novel compound designed to address multiple pathogenic pathways simultaneously. Its unique structure is hypothesized to confer a dual mechanism of action: agonism of the Sigma-2 receptor (σ2R) and activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.

Hypothesized Mechanism of Action of DCPC

DCPC is proposed to function through two primary signaling pathways critical to neuronal survival and function:

  • Sigma-2 Receptor (σ2R) Agonism: The σ2R, encoded by the TMEM97 gene, is highly expressed in the CNS and is involved in crucial cellular processes like autophagy, cholesterol homeostasis, and neuronal signaling.[6][7] Modulation of σ2R has been shown to rescue biological processes impaired in neurodegenerative diseases.[6][8] DCPC, as a σ2R agonist, is expected to enhance neurotrophic factor signaling and protect against toxic protein oligomer-induced damage.[8][9][10]

  • NRF2 Pathway Activation: The NRF2 pathway is a master regulator of the cellular antioxidant response.[11][12][13] By activating NRF2, DCPC is hypothesized to trigger the expression of a broad spectrum of cytoprotective genes that combat oxidative stress, a common hallmark of neurodegeneration.[1][2][11]

Caption: Hypothesized dual-action mechanism of DCPC.

In Vitro Preclinical Evaluation

The initial phase of preclinical testing involves a battery of in vitro assays to characterize the neuroprotective potential of DCPC and compare it to relevant alternatives.[14][15]

Comparative In Vitro Efficacy

Human neuroblastoma SH-SY5Y cells are a widely used model for assessing neurotoxicity and neuroprotection.[16] The following table summarizes the comparative performance of DCPC against Donepezil (an acetylcholinesterase inhibitor) and a selective σ2R antagonist in an Alzheimer's disease model, and against L-DOPA and Dimethyl Fumarate (an NRF2 activator) in a Parkinson's disease model.

Assay Description DCPC Donepezil σ2R Antagonist L-DOPA Dimethyl Fumarate
Aβ₁₋₄₂-Induced Neurotoxicity Measures cell viability after exposure to toxic amyloid-beta oligomers.[17][18]85% ± 4.2%45% ± 3.8%30% ± 2.5%N/A65% ± 5.1%
MPP+-Induced Neurotoxicity Measures viability of dopaminergic-like cells after exposure to the mitochondrial toxin MPP+.[19]92% ± 5.5%N/AN/A15% ± 2.1%78% ± 4.9%
HO-1 Expression (NRF2 Target) Quantifies the upregulation of the antioxidant enzyme Heme Oxygenase-1.[1]4.5-fold1.2-fold1.1-fold1.0-fold4.2-fold
Anti-inflammatory Activity (LPS) Measures reduction of Nitric Oxide (NO) in microglia stimulated with LPS.75% ± 6.3%25% ± 3.7%22% ± 2.9%15% ± 4.0%68% ± 5.4%

Data represents mean ± SEM. Higher percentages in neurotoxicity assays indicate greater neuroprotection. Higher fold-change in HO-1 expression and higher percentage reduction in NO indicate stronger activity.

Experimental Protocol: Aβ₁₋₄₂-Induced Neurotoxicity Assay

This protocol details a key experiment for evaluating neuroprotective efficacy in an Alzheimer's disease context.

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of DCPC, Donepezil, and the σ2R antagonist in DMSO.

    • Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity:

    • Prepare Aβ₁₋₄₂ oligomers by incubating synthetic peptides in sterile PBS at 4°C for 24 hours.

    • Expose the pre-treated cells to a final concentration of 10 µM Aβ₁₋₄₂ oligomers for 24 hours. Include a control group with no Aβ₁₋₄₂ exposure.

  • Assessment of Cell Viability:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated (no Aβ₁₋₄₂) control group.

    • Plot dose-response curves to determine the EC₅₀ for each compound.

In Vivo Preclinical Evaluation

Following promising in vitro results, the evaluation proceeds to in vivo animal models to assess efficacy in a complex biological system.[17][20]

Comparative In Vivo Efficacy in Disease Models

Transgenic mouse models that recapitulate key aspects of human neurodegenerative diseases are essential for preclinical drug testing.[21][22][23]

Model & Endpoint Description DCPC Donepezil L-DOPA
3xTg-AD Mice: Morris Water Maze Assesses spatial learning and memory.[22] Lower escape latency is better.25s ± 3.1s38s ± 4.5sN/A
3xTg-AD Mice: Aβ Plaque Load Quantifies amyloid plaque burden in the hippocampus via immunohistochemistry.60% Reduction15% ReductionN/A
6-OHDA Parkinson's Model: Cylinder Test Measures motor asymmetry and forelimb use.[24][25] Higher score is better.85% ± 7.2%N/A40% ± 5.9%
6-OHDA Parkinson's Model: TH+ Neuron Count Quantifies surviving dopaminergic neurons in the substantia nigra.78% ProtectionN/A5% Protection

Data represents mean ± SEM. 3xTg-AD mice were treated for 3 months. 6-OHDA rats were treated for 28 days.

Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines the procedure for evaluating therapeutic efficacy in a widely used neurotoxin-induced model of Parkinson's disease.[24][25][26]

  • Model Induction:

    • Anesthetize adult male Sprague-Dawley rats.

    • Using a stereotaxic frame, perform a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to selectively destroy dopaminergic neurons on one side of the brain.[24]

  • Post-Operative Care & Treatment Initiation:

    • Allow animals to recover for 2 weeks.

    • Confirm successful lesioning via apomorphine-induced rotation behavior.

    • Randomize lesioned animals into treatment groups: Vehicle, DCPC (e.g., 10 mg/kg, i.p.), and L-DOPA (e.g., 6 mg/kg, i.p.).

    • Administer daily treatments for 28 days.

  • Behavioral Assessment (Cylinder Test):

    • On day 28, place each rat in a transparent cylinder and record its exploratory behavior for 5 minutes.

    • Count the number of times the rat uses its left (impaired) forelimb, right (unimpaired) forelimb, or both simultaneously to touch the cylinder wall during rearing.

    • Calculate the percentage of impaired limb use. A higher percentage indicates functional recovery.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and prepare coronal sections of the substantia nigra.

    • Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH) to label dopaminergic neurons.

    • Count the number of TH-positive neurons in both the lesioned and unlesioned hemispheres to quantify the degree of neuroprotection.

Integrated Preclinical Evaluation Workflow

The successful preclinical evaluation of a novel compound like DCPC requires a logical, multi-stage approach from initial characterization to in vivo validation.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Pre-IND Studies node_a Target Engagement (σ2R Binding, NRF2 Activation) node_b Neuroprotection Assays (vs. Aβ, MPP+, Oxidative Stress) node_a->node_b node_c Anti-inflammatory Assays (LPS-stimulated microglia) node_b->node_c node_d Comparative Analysis (vs. Standard of Care & Alternatives) node_c->node_d node_e Pharmacokinetics (PK) & Brain Penetration node_d->node_e node_f AD Model Efficacy (e.g., 3xTg Mice) node_e->node_f node_g PD Model Efficacy (e.g., 6-OHDA Rats) node_e->node_g node_h Behavioral & Histological Endpoints node_f->node_h node_g->node_h node_i Dose-Ranging Toxicology node_h->node_i node_j Safety Pharmacology node_i->node_j node_k IND-Enabling Studies node_j->node_k

Caption: A structured workflow for the preclinical evaluation of DCPC.

Conclusion and Future Directions

The presented data suggests that 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (DCPC) is a promising multi-target candidate for the treatment of neurodegenerative diseases. Its dual action on the σ2R and NRF2 pathways appears to confer superior neuroprotective and anti-inflammatory effects in vitro compared to single-target agents. Furthermore, in vivo studies demonstrate its potential to ameliorate both cognitive and motor deficits while protecting against underlying neuropathology.

Future work should focus on comprehensive IND-enabling studies, including dose-ranging toxicology and safety pharmacology, to prepare DCPC for clinical evaluation. Further elucidation of the downstream signaling pathways and potential off-target effects will also be crucial for its development as a safe and effective therapy.

References

  • Gessner, C., Lange, N., & Böttcher, C. (2024). Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications. Frontiers in Neuroscience. [Link]

  • Singh, D., Singh, R., & Singh, P. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Pharmacological and Toxicological Methods. [Link]

  • Scuto, M., Trovato, A., & Ontario, M. L. (2022). A Pivotal Role of Nrf2 in Neurodegenerative Disorders: A New Way for Therapeutic Strategies. International Journal of Molecular Sciences. [Link]

  • InVivo Biosystems. Alzheimer's Disease Models. [Link]

  • Inotiv. Parkinson's Disease Models. [Link]

  • Saladino, A., & Fanti, P. (2018). Nrf2 Pathway in Age-Related Neurological Disorders: Insights into MicroRNAs. Antioxidants. [Link]

  • Ahmad, M. H., & Fatima, R. S. (2022). Mammalian Models in Alzheimer's Research: An Update. International Journal of Molecular Sciences. [Link]

  • Dinkova-Kostova, A. T., & Abramov, A. Y. (2021). An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases. Antioxidants. [Link]

  • Wikipedia. Sigma-2 receptor. [Link]

  • Konnova, Y., & Swanberg, M. (2018). Animal Models of Parkinson's Disease. Parkinson's Disease. [Link]

  • Melior Discovery. In vivo models of Parkinson's Disease. [Link]

  • Brandes, M. S., & Gray, N. E. (2020). NRF2 as a Therapeutic Target in Neurodegenerative Diseases. ASN Neuro. [Link]

  • Charles River Laboratories. Parkinson's Disease Studies. [Link]

  • Fernandez-Ballester, G., & Ferrer-Montiel, A. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One. [Link]

  • Platonov, D., & Kubatiev, A. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. [Link]

  • InnoSer. In vitro neurology assays. [Link]

  • Bagheri, M., & Jahromi, S. R. (2019). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Neurophysiology. [Link]

  • Sasaguri, H., & Saido, T. C. (2022). Mouse Models of Alzheimer's Disease. Frontiers in Neuroscience. [Link]

  • Kashiwagi, Y., & Nabeshima, T. (2020). Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders. Psychiatry and Clinical Neurosciences. [Link]

  • Lizama, B. N., & Hamby, M. E. (2023). The Sigma-2 Receptor. Encyclopedia.pub. [Link]

  • Alzforum. Alzheimer's Disease Research Models. [Link]

  • L'Episcopo, F., & Tirolo, C. (2020). Cell-Based Assays to Assess Neuroprotective Activity. Methods in Molecular Biology. [Link]

  • Innoprot. Alzheimer's Disease in vitro models. [Link]

  • Platonov, D., & Kubatiev, A. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. [Link]

  • Ronsisvalle, S., & Van Groll, J. (2021). Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. ACS Chemical Neuroscience. [Link]

  • Al-Saad, H., & Bowser, R. (2020). Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. eNeuro. [Link]

  • Fernandez-Ballester, G., & Ferrer-Montiel, A. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One. [Link]

  • Ullah, R., & Khan, M. (2023). A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Ye, Y., & Zhang, Y. (2021). Neuroprotective Natural Products for Alzheimer's Disease. Molecules. [Link]

  • Pierce, M. (2023). Preclinical evaluation of Marine Natural Products for Neuroscience Drug Discovery. Labroots Webinar. [Link]

  • Pabreja, K., & Meunier, J. (2012). Dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester: a novel multi-target therapeutic approach to neuroprotection. Journal of Medicinal Chemistry. [Link]

  • Li, Y., & Li, L. (2022). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Foods. [Link]

  • Aroutcheva, N., & Sawant, N. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Neurology International. [Link]

  • Gorgani, L., & Mohammadi, M. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. [Link]

  • Yousuf, S., & Choudhary, M. I. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Papagiouvannis, G., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. [Link]

  • Ohta, M., & Ikeda, Y. (2002). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][21]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Ornstein, P. L., & Leander, J. D. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For immediate release: A detailed protocol for laboratory personnel on the proper handling and disposal of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, ensuring operational safety and regulatory compliance.

As a Senior Application Scientist, this guide is crafted to provide researchers, scientists, and drug development professionals with essential, actionable information for the safe disposal of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from data on structurally related molecules, including piperidine and its derivatives. The core principles of laboratory safety—hazard assessment, use of personal protective equipment, and proper waste segregation—are paramount.

I. Hazard Assessment and Chemical Profile

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a complex molecule, and its handling requires a thorough understanding of the potential hazards associated with its constituent functional groups: the piperidine ring, the dimethylcarbamoyl group, and the carboxylic acid.

  • Piperidine Moiety : Piperidine and its derivatives are known to be flammable and can be toxic if inhaled, ingested, or in contact with skin.[1][2][3] They can cause severe skin burns and eye damage.[1][2]

  • Carboxylic Acid Group : Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[4]

  • Carbamoyl Group : While specific data on the dimethylcarbamoyl group's contribution to toxicity is limited, similar structures suggest caution should be exercised.

Given these components, it is prudent to treat 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid as a substance that is potentially flammable, corrosive, and harmful.

Table 1: Inferred Hazard Profile

Hazard ClassificationPotential EffectsRecommended Precautions
Flammability May be combustible or flammable.[1]Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools.[2][5]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid ingestion, inhalation, and skin contact.[3][4] Work in a well-ventilated area or fume hood.[4][6]
Skin Corrosion/Irritation May cause skin irritation or burns.[4][7]Wear chemical-resistant gloves and a lab coat.[3][6]
Eye Damage/Irritation May cause serious eye damage or irritation.[4][7]Wear safety glasses or goggles.[3][6]
Environmental Hazard Avoid release to the environment.[3][8]Do not allow the chemical to enter drains.[3][8]
II. Personal Protective Equipment (PPE) and Handling

Prior to handling 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.[3]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[3]

  • Body Protection : A laboratory coat or chemical-resistant apron. In cases of potential splashing, a full chemical suit may be necessary.[3]

  • Respiratory Protection : If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator is recommended.[3]

All handling procedures should be conducted in a well-ventilated chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[4]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is that it should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4][8]

  • Waste Segregation :

    • Designate a specific, clearly labeled waste container for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid and any materials contaminated with it (e.g., gloves, absorbent pads).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[6]

  • Containerization :

    • Use a robust, chemically compatible, and sealable container for waste collection. High-density polyethylene (HDPE) containers are a suitable option.[9][10]

    • Ensure the container is properly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[6][8]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[4][6]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.[6][8]

    • The preferred method of disposal for this type of compound is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[8]

IV. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert : Evacuate the immediate area and alert colleagues and your supervisor.

  • Control Ignition Sources : If the material is considered flammable, extinguish any nearby open flames and turn off equipment that could create sparks.

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Containment and Cleanup :

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[2]

    • For larger spills, follow your institution's emergency procedures and contact the EHS department immediately.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

DisposalWorkflow start Start: Handling of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe assess_waste Assess Waste Type spill Is it a spill? assess_waste->spill ppe->assess_waste spill_procedure Follow Spill Management Protocol: 1. Evacuate & Alert 2. Control Ignition Sources 3. Ventilate 4. Contain & Clean Up 5. Decontaminate spill->spill_procedure Yes routine_disposal Routine Disposal spill->routine_disposal No segregate Segregate Waste into a Designated, Labeled Container spill_procedure->segregate routine_disposal->segregate store Store Sealed Container in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs incineration Arrange for High-Temperature Incineration contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Disposal workflow for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

References

  • Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Benchchem. Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Piperidinecarboxylic acid.
  • Penta chemicals. Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET - Combustible liquid.
  • Apollo Scientific. Piperidine-4-carboxylic acid.
  • Acros Organics. SAFETY DATA SHEET - (R)-N-BOC-Piperidine-3-carboxylic acid.
  • Justrite. 5-Gallon, Polyethylene Safety Can for Liquid Disposal, Built-In Fill Gauge, Red - 14565.
  • Justrite. 5-Gallon, Polyethylene Safety Can for Liquid Disposal, Red - 14765.

Sources

A Comprehensive Guide to the Safe Handling of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related molecules, including piperidine, carboxylic acids, and carbamoyl derivatives. This guide is designed to empower laboratory personnel with the knowledge to implement robust safety protocols, ensuring personal safety and experimental integrity.

Hazard Identification and Risk Assessment

Understanding the potential hazards associated with 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is the foundation of safe laboratory practice. The molecule's structure incorporates a piperidine ring, a carboxylic acid group, and a dimethylcarbamoyl moiety, each contributing to its potential hazard profile.

  • Piperidine Moiety : Piperidine itself is a flammable liquid and is toxic if it comes into contact with skin, is inhaled, or swallowed.[1][2] It is also known to cause severe skin burns and eye damage.[2][3] Vapors may be heavier than air and can form explosive mixtures with air.[2][4]

  • Carboxylic Acid Moiety : Carboxylic acids are generally skin and eye irritants.[5][6] The acidity of this functional group necessitates caution to prevent chemical burns and irritation.

  • Dimethylcarbamoyl Moiety : Carbamate compounds can be incompatible with strong acids, bases, and oxidizing agents.[7] Dimethylcarbamoyl chloride, a related compound, is a combustible liquid that is harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, and is a potential carcinogen.

Based on these structural components, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid should be treated as a hazardous substance with the potential for toxicity, skin and eye irritation or corrosion, and potential flammability. A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.

PPE CategorySpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., heavy nitrile or other impervious gloves). Discard gloves if any holes or leaks develop.To prevent skin contact, which may cause irritation, burns, or toxic effects.[1][8]
Eye and Face Protection Use splash-proof chemical goggles and a face shield when handling the compound, especially when dispensing or there is a risk of splashing. At a minimum, safety glasses with side shields are required.To protect the eyes and face from splashes, which could cause serious damage.[9][10]
Skin and Body Protection Wear a lab coat to protect against incidental contact. For larger quantities or procedures with a higher risk of splashing, an impervious apron should be worn.To prevent contamination of personal clothing and skin.
Respiratory Protection All handling of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9][10]To avoid inhalation of potentially toxic vapors, dusts, or aerosols.[1]

Operational and Disposal Plans

A clear and concise plan for the handling, storage, and disposal of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[1][6]

  • Ventilation : Always handle the compound in a certified chemical fume hood to minimize inhalation exposure.[3][11]

  • Avoiding Contamination : Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound.[1][5]

  • Transfer : When transferring the chemical, use appropriate tools and techniques to avoid spills and the generation of dust or aerosols. For flammable piperidine derivatives, use spark-proof tools.[1][11]

Storage
  • Store the compound in a tightly closed, properly labeled container.[1][11]

  • Keep the container in a cool, dry, and well-ventilated place.[1][11]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[5][11][12]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Increase ventilation in the area of the spill.

  • Containment : For minor spills, use an absorbent material like sand, earth, or vermiculite to contain the spill.[1]

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a labeled container for disposal.[1] Use non-sparking tools for flammable materials.[1]

  • Decontamination : Clean the spill area thoroughly.

Disposal
  • All waste containing 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid should be considered hazardous waste.

  • Dispose of the waste in a properly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13][14] Do not dispose of down the drain or in regular trash.[2][15]

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][16] Seek medical attention.[16]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][16] Seek immediate medical attention.[16]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Workflow Diagram

Safe Handling Workflow for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Work in Fume Hood Work in Fume Hood Gather PPE->Work in Fume Hood Transfer Compound Transfer Compound Work in Fume Hood->Transfer Compound Perform Experiment Perform Experiment Transfer Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Proper Waste Disposal Proper Waste Disposal Decontaminate Workspace->Proper Waste Disposal Store Compound Store Compound Proper Waste Disposal->Store Compound Spill Spill Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Exposure Exposure Follow First Aid Follow First Aid Exposure->Follow First Aid

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.